tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
Description
The exact mass of the compound tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(2-oxospiro[3.3]heptan-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-4-12(5-8)6-9(14)7-12/h8H,4-7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXCHIODIJRHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653869 | |
| Record name | tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118786-86-9 | |
| Record name | 1,1-Dimethylethyl N-(6-oxospiro[3.3]hept-2-yl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118786-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate: A Key Building Block for Next-Generation Therapeutics
Abstract
This technical guide provides a comprehensive overview of tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (CAS No. 1118786-86-9), a bifunctional molecule of significant interest in contemporary drug discovery. The unique spiro[3.3]heptane scaffold imparts a rigid, three-dimensional architecture that is increasingly sought after to escape the "flatland" of traditional aromatic ring systems in medicinal chemistry. This guide will delve into the compound's physicochemical properties, provide a detailed, logical framework for its synthesis, and explore its critical application as a linker in Proteolysis Targeting Chimeras (PROTACs). Furthermore, we will discuss essential analytical techniques for its characterization and quality control. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their therapeutic programs.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Design
The pursuit of novel chemical matter with improved physicochemical properties and enhanced biological activity is a central theme in modern drug discovery. Saturated spirocyclic scaffolds have emerged as a powerful tool for medicinal chemists, offering a departure from the predominantly flat, aromatic structures that have historically dominated small molecule therapeutics. The spiro[3.3]heptane core, in particular, has garnered significant attention due to its rigid, three-dimensional geometry, which allows for precise vectoral projection of substituents into three-dimensional space.[1][2] This unique topology can lead to improved target engagement, enhanced metabolic stability, and increased solubility compared to planar analogues.[3]
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is a prime example of a functionalized spiro[3.3]heptane building block. It incorporates a ketone, which can serve as a synthetic handle for further elaboration, and a Boc-protected amine, a common motif for peptide and small molecule synthesis. Its most prominent application to date is as a rigid linker component in the design of PROTACs, a revolutionary therapeutic modality that hijacks the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4][5]
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1118786-86-9 | [5] |
| Molecular Formula | C₁₂H₁₉NO₃ | [5] |
| Molecular Weight | 225.29 g/mol | [5] |
| IUPAC Name | tert-butyl N-(6-oxospiro[3.3]heptan-2-yl)carbamate | [6] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC2(C1)CC(=O)C2 | [6] |
| Appearance | Solid (predicted) | |
| Storage | Sealed in dry, 2-8°C | [7] |
The spiro[3.3]heptane core is a bioisostere of the benzene ring, offering a saturated, non-planar alternative for drug design.[8][9] This structural feature is critical for navigating the complex three-dimensional landscapes of protein binding pockets.
Synthesis and Purification: A Strategic Approach
While a specific, detailed, and publicly available experimental protocol for the synthesis of tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is not extensively documented in peer-reviewed literature, a logical and robust synthetic strategy can be devised based on established methods for constructing spiro[3.3]heptane derivatives.[8] The following represents a generalized, multi-step synthetic workflow.
Retrosynthetic Analysis
A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a suitably protected amino-substituted spiro[3.3]heptane precursor. The ketone functionality can be introduced via oxidation of a corresponding alcohol, which in turn can be derived from a more readily accessible starting material.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol
This protocol is a composite of established chemical transformations for analogous systems and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Spiro[3.3]heptane-2,6-diol
This key intermediate can be synthesized from a commercially available pentaerythritol derivative through a double cyclization reaction.
Step 2: Selective Mono-functionalization
Selective protection of one hydroxyl group followed by conversion of the other to a leaving group (e.g., tosylate or mesylate) is a critical step.
Step 3: Introduction of the Amino Group
Nucleophilic substitution of the leaving group with an amine equivalent (e.g., sodium azide followed by reduction) would yield the corresponding amino-alcohol.
Step 4: Boc Protection
The primary amine is then protected with di-tert-butyl dicarbonate (Boc₂O) under standard conditions to give tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate.
Step 5: Oxidation to the Ketone
The final step involves the oxidation of the secondary alcohol to the corresponding ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
Purification: The final product would be purified by flash column chromatography on silica gel.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target compound.
Application in PROTAC Technology
The most significant application of tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is in the field of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[2]
The spiro[3.3]heptane core of this molecule serves as a rigid and conformationally constrained linker, which is crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to a ligand for the target protein. The ketone functionality can be used as a handle to attach a ligand for an E3 ligase, often after reductive amination.
PROTAC Mechanism of Action
Caption: Generalized mechanism of action for a PROTAC.
Characterization and Quality Control
Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate. A combination of spectroscopic and chromatographic techniques should be employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, 9H), the methine proton adjacent to the carbamate, and the methylene protons of the spiro[3.3]heptane core. The chemical shifts and coupling patterns would be characteristic of the rigid spirocyclic system. |
| ¹³C NMR | Resonances for the carbonyl of the ketone, the carbonyl of the carbamate, the quaternary carbon of the tert-butyl group, the spiro carbon, and the various methylene and methine carbons of the spiro[3.3]heptane ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound ([M+H]⁺ or [M+Na]⁺) should be observed. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. The retention time is dependent on the specific method (column, mobile phase, flow rate). |
Conclusion and Future Outlook
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is a valuable and versatile building block for modern drug discovery. Its rigid, three-dimensional spiro[3.3]heptane scaffold offers a distinct advantage over traditional flat aromatic systems, enabling the exploration of new chemical space and the development of therapeutics with improved properties. Its application as a linker in PROTAC technology is particularly noteworthy, providing a powerful tool for the targeted degradation of disease-causing proteins. As the field of drug discovery continues to evolve, the demand for innovative and structurally diverse building blocks like tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is expected to grow, paving the way for the development of the next generation of medicines.
References
-
ResearchGate. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes. Retrieved from [Link]
- Stepan, A. F., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
-
ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]
- Wiley Online Library. (2023). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry, e202300738.
-
PubChem. (n.d.). tert-butyl N-(6-oxospiro(3.3)heptan-2-yl)carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Retrieved from [Link]
-
ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(6-oxospiro(3.3)heptan-2-yl)carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. tert-butyl N-(6-oxospiro(3.3)heptan-2-yl)carbamate | C12H19NO3 | CID 39872257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. achmem.com [achmem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Physical and chemical properties of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
An In-depth Technical Guide to tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate: A Core Scaffold in Modern Drug Discovery
Authored by a Senior Application Scientist
Abstract
The spiro[3.3]heptane motif has emerged as a pivotal structural scaffold in contemporary medicinal chemistry, prized for its three-dimensional character, rigidity, and favorable physicochemical properties.[1] This guide provides a comprehensive technical overview of a key derivative, tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate. We will delve into its fundamental physical and chemical properties, explore logical synthetic strategies, and illuminate its critical role as a versatile building block, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[2] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold in their programs.
Introduction: The Rise of Spiro[3.3]heptane in Medicinal Chemistry
The demand for novel molecular scaffolds with a high fraction of sp³-hybridized centers has grown significantly in drug discovery.[3] These three-dimensional structures offer an escape from the "flatland" of traditional aromatic ring systems, often leading to improved physicochemical properties, enhanced target selectivity, and access to novel intellectual property. The spiro[3.3]heptane core, in particular, has been identified as a valuable bioisostere for commonly used motifs like benzene and cyclohexane rings.[1][4] Its rigid, non-coplanar geometry provides precise vectorization for appended functional groups, a critical feature for optimizing interactions with biological targets.[3]
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is a bifunctional building block that perfectly encapsulates the utility of this scaffold. It combines the desirable spiro[3.3]heptane core with two orthogonal functional handles: a ketone and a Boc-protected amine. This arrangement allows for selective, sequential chemical modifications, making it an exceptionally valuable intermediate for constructing more complex molecules.
Molecular Structure and Identifiers
The structural identity of a compound is the foundation of its chemical behavior. Below are the key identifiers for tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate.
Caption: Chemical Structure of the Topic Compound.
-
IUPAC Name: tert-butyl N-(6-oxospiro[3.3]heptan-2-yl)carbamate[5]
-
InChIKey: HQXCHIODIJRHAT-UHFFFAOYSA-N[5]
Physicochemical Properties
A summary of the core physical and chemical properties is essential for experimental design, including reaction setup, purification, and storage.
| Property | Value | Source(s) |
| Molecular Weight | 225.28 g/mol | [5][7] |
| Appearance | White to light yellow powder or crystal | [8] |
| Melting Point | 94 °C | [6] |
| Boiling Point | 112 °C at 1 mmHg | [6] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [7][9] |
Synthesis and Reaction Logic
A plausible approach would involve a [2+2] cycloaddition reaction to form a cyclobutane ring, which is a key step in building the spiro[3.3]heptane system.[1] Subsequent functional group interconversions would then be used to install the ketone and the protected amine at the desired positions.
Caption: Role as a PROTAC Linker Scaffold.
Safety, Handling, and Storage
Scientific integrity demands a thorough understanding of a compound's hazards to ensure safe handling.
-
Hazard Identification: According to GHS classifications, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [5][7] * H302: Harmful if swallowed [5] * H315: Causes skin irritation [5] * H319: Causes serious eye irritation [5] * H335: May cause respiratory irritation [5]
-
Self-Validating Protocol for Handling:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Dispensing: When weighing or transferring the solid, do so carefully to avoid creating dust.
-
Storage: Store the compound in its original, tightly sealed container in a cool (2-8°C), dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [7][9] 5. Spill & Disposal: In case of a spill, contain the material and clean it up following established laboratory safety protocols. Dispose of waste in accordance with local, state, and federal regulations.
-
Conclusion
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is more than just a chemical intermediate; it is a testament to the power of scaffold-based design in modern medicinal chemistry. Its unique combination of a rigid, three-dimensional spiro[3.3]heptane core and orthogonally reactive functional groups makes it an invaluable tool for drug discovery. Its application as a PROTAC linker highlights its potential to address complex biological challenges by enabling precise control over molecular geometry. As researchers continue to explore novel chemical space, the strategic use of such well-designed building blocks will undoubtedly be a cornerstone of developing the next generation of therapeutics.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 39872257, tert-butyl N-(6-oxospiro(3.3)heptan-2-yl)carbamate. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 52333005, tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. [Link]
-
Moody, C. J., et al. (2020). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. [Link]
-
Grygorenko, O. O., et al. (2021). Synthesis of Spiro[3.3]heptane Derivatives. Synthesis. [Link]
-
CAS Common Chemistry (n.d.). 1,1-Dimethylethyl N-(6-oxospiro[3.3]hept-2-yl)carbamate. [Link]
-
Grygorenko, O. O., et al. (2019). Application of spiro[3.3]heptane and spiro[2.3]hexane motifs in medicinal chemistry. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2019). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
MacMillan, D. W. C., et al. (2016). Supplementary Information for a relevant study. Princeton University. [Link]
-
Carreira, E. M., et al. (n.d.). Supporting Information for 2,6-Diazaspiro[3.3]heptanes. ETH Zürich. [Link]
-
Grygorenko, O. O., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. [Link]
-
Stepan, A. F., et al. (2011). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
-
ChemBK (2024). tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbaMate. [Link]
-
Knez, D., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]
- Google Patents (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. tert-butyl N-(6-oxospiro(3.3)heptan-2-yl)carbamate | C12H19NO3 | CID 39872257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. achmem.com [achmem.com]
- 8. tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1181816-12-5 | TCI EUROPE N.V. [tcichemicals.com]
- 9. 1118786-86-9|tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate, a key building block in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The spiro[3.3]heptane scaffold, a conformationally restricted isostere of cyclohexane, imparts unique three-dimensional characteristics to molecules, influencing their pharmacological profiles.[3] This guide will delve into the synthesis, detailed molecular geometry, conformational landscape, and spectroscopic characterization of this important compound, offering valuable insights for researchers and scientists in drug development.
Introduction: The Significance of the Spiro[3.3]heptane Scaffold
In the realm of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with improved efficacy, selectivity, and pharmacokinetic properties. The "escape from flatland" concept, which advocates for the incorporation of three-dimensional structural motifs, has gained significant traction. Spirocyclic systems, characterized by two rings sharing a single atom, are exemplary of this design principle. The spiro[3.3]heptane core, in particular, has emerged as a valuable scaffold due to its rigidity and defined spatial arrangement of substituents.[4][5]
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate combines the rigid spiro[3.3]heptane framework with a versatile carbamate functional group. This unique combination makes it an important intermediate for the synthesis of complex bioactive molecules.[1][2] Understanding its intrinsic molecular and conformational properties is paramount for rationally designing next-generation therapeutics.
Synthesis and Spectroscopic Characterization
While a specific, detailed synthetic protocol for tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is not extensively documented in a single source, a plausible and efficient synthesis can be devised based on established methodologies for the construction of the spiro[3.3]heptanone core and subsequent functionalization.
Proposed Synthetic Pathway
The synthesis of the target molecule can be envisioned in two key stages: the construction of the 6-oxospiro[3.3]heptane core and the introduction of the Boc-protected amine. A viable approach involves the double alkylation of a suitable C1-synthon with a 1,3-dihalopropane derivative to form the spirocyclic ketone, followed by reductive amination and Boc-protection.
Experimental Protocol: Synthesis of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
Step 1: Synthesis of Spiro[3.3]heptan-6-one
A robust method for the synthesis of spiro[3.3]heptanones involves the reaction of 1,1-bis(bromomethyl)cyclobutane with a suitable ketone precursor.[3][6]
-
To a solution of diethyl malonate in a suitable solvent such as dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C.
-
After the evolution of hydrogen ceases, add 1,3-dibromopropane to the reaction mixture and stir at room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
The resulting diethyl cyclobutane-1,1-dicarboxylate is then hydrolyzed using a strong base like potassium hydroxide (KOH) in ethanol, followed by acidification to yield cyclobutane-1,1-dicarboxylic acid.
-
The dicarboxylic acid is then decarboxylated by heating to afford cyclobutanecarboxylic acid.
-
Conversion to the acid chloride using thionyl chloride, followed by a [2+2] cycloaddition with diazomethane and subsequent Wolff rearrangement, can yield the spiro[3.3]heptan-6-one. A more direct approach involves the double alkylation of tosylmethyl isocyanide (TosMIC) with 1,1-bis(bromomethyl)cyclobutane.[3]
Step 2: Reductive Amination and Boc Protection
-
Dissolve spiro[3.3]heptan-6-one in a suitable solvent like methanol.
-
Add an excess of ammonium acetate and sodium cyanoborohydride (NaBH₃CN).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by quenching with aqueous sodium bicarbonate and extracting the product with dichloromethane.
-
The crude 6-aminospiro[3.3]heptan-2-one is then dissolved in a solvent such as dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine.
-
Stir the reaction at room temperature until the amine is fully protected.
-
Purify the final product, tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate, by flash column chromatography.
Spectroscopic Data
The structural identity and purity of the synthesized compound can be confirmed by a combination of spectroscopic techniques.
Table 1: Predicted Spectroscopic Data for tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), methylene protons of the cyclobutane rings (multiplets, 2.0-3.0 ppm), and the methine proton adjacent to the carbamate (multiplet, ~4.0 ppm). The NH proton of the carbamate will appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ketone (~210 ppm), the carbonyl carbon of the carbamate (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the spiro carbon, the methine carbon attached to the nitrogen, and the various methylene carbons of the cyclobutane rings.[7][8] |
| FT-IR (cm⁻¹) | Strong absorption bands for the ketone C=O stretch (~1740-1720 cm⁻¹), the carbamate C=O stretch (~1690 cm⁻¹), and the N-H stretch of the carbamate (~3340 cm⁻¹). C-H stretching and bending vibrations will also be present.[9][10][11] |
| Mass Spec. | The calculated molecular weight is 225.29 g/mol .[1][2] The mass spectrum should show a molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+. |
Molecular Structure and Conformational Analysis
The unique biological properties of molecules containing the spiro[3.3]heptane scaffold are intrinsically linked to their rigid and well-defined three-dimensional structure.
Molecular Geometry
The spiro[3.3]heptane core consists of two cyclobutane rings joined at a central spiro carbon. X-ray crystallographic studies of various spiro[3.3]heptane derivatives have revealed that the cyclobutane rings are not planar but are puckered.[4] This puckering is a consequence of angle strain and torsional strain within the four-membered rings. The degree of puckering can be influenced by the nature and position of substituents on the rings.
In tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate, the presence of the carbonyl group in one ring and the bulky tert-butoxycarbonylamino group in the other will likely influence the puckering of both rings. The C-C bond lengths within the cyclobutane rings are expected to be typical for sp³-sp³ hybridized carbons, while the C=O bond length will be characteristic of a ketone.
Conformational Preferences
The conformational landscape of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is dominated by the puckering of the two cyclobutane rings and the rotational isomers of the carbamate group.
-
Ring Puckering: The cyclobutane rings can exist in a dynamic equilibrium between different puckered conformations. The energy barrier for ring inversion is relatively low, but substituents can favor certain conformations. Computational studies on similar spiro[3.3]heptane systems can provide insights into the preferred puckered states.[12]
-
Carbamate Conformation: The carbamate group itself can exist in different conformations due to rotation around the C-N and C-O bonds. Studies on carbamate monomers have shown that both cis and trans configurations of the amide bond can be energetically stable, a notable difference from peptides which predominantly adopt the trans configuration.[13] The specific conformation adopted by the carbamate group in this molecule will be influenced by steric interactions with the spirocyclic core and potential intramolecular hydrogen bonding.
Diagram 1: Key Conformational Features
Caption: Key factors influencing the overall conformation.
Computational Chemistry Insights
To gain a deeper understanding of the molecular structure and conformational energetics, computational modeling using methods like Density Functional Theory (DFT) is invaluable.
Workflow 2: Computational Analysis Workflow
Caption: A typical workflow for computational analysis.
A computational approach would involve:
-
Conformational Search: To identify all low-energy conformers.
-
Geometry Optimization: To determine the precise bond lengths, bond angles, and dihedral angles of the most stable conformers.
-
Frequency Calculations: To predict the IR spectrum and confirm that the optimized structures are true energy minima.
-
NMR Chemical Shift Calculations: To predict the ¹H and ¹³C NMR spectra, which can be compared with experimental data for validation.
These computational results would provide a detailed picture of the three-dimensional structure and the relative energies of different conformers, which is crucial for understanding how this molecule interacts with biological targets.
Conclusion and Future Perspectives
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is a molecule of significant interest in medicinal chemistry due to its unique structural features. The rigid, puckered spiro[3.3]heptane core provides a well-defined three-dimensional scaffold, while the carbamate group offers a site for further chemical modification. This guide has provided a comprehensive overview of its synthesis, spectroscopic properties, and molecular conformation based on established chemical principles and data from related compounds.
Future work should focus on obtaining experimental X-ray crystallographic data for this specific molecule to unequivocally determine its solid-state structure. In-depth computational studies, validated by experimental spectroscopic data, would provide a more complete understanding of its conformational dynamics in solution. Such knowledge will be instrumental in the rational design of more effective and selective drug candidates that incorporate this valuable spirocyclic building block.
References
- Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
- Grygorenko, O. O., et al. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
- Baran, P. S., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947.
- Macmillan Group. (n.d.).
- Carreira, E. M., et al. (2022). Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. Organic Letters, 24(18), 3431–3435.
- Mykhailiuk, P. K. (2024). Synthesis of (racemic) spiro[3.3]heptanones.
- Grygorenko, O. O., et al. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.
- Bode, J. W., et al. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.
- Adam, W., et al. (n.d.). Synthesis and X-ray crystal structure of spiro[3.3]heptane-2,6-dispirofluorene.
- The Royal Society of Chemistry. (n.d.).
- Carreira, E. M., et al. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
- Mykhailiuk, P. K., et al. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.
- The Royal Society of Chemistry. (n.d.).
- AstraZeneca. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
- Mykhailiuk, P. K. (n.d.). Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes.
-
Chembest. (n.d.). 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid (CAS No. 1087798-38-6) SDS. Retrieved from [Link]
- Enamine. (2011). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
- Grygorenko, O. O., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. PMC.
- University of Bari. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
- ResearchGate. (n.d.).
- University of Chemistry and Technology, Prague. (n.d.). Carbonyl - compounds - IR - spectroscopy.
-
ChemBK. (n.d.). tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbaMate. Retrieved from [Link]
- GlaxoSmithKline. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
- Suresnes, L. C. B. D. K. A. Z. R. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. PubMed Central.
- Radchenko, D., Grygorenko, O., & Komarov, I. (n.d.). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues.
- Mykhailiuk, P. K., et al. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
- National University of Singapore. (n.d.). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. PMC.
- ResearchGate. (n.d.).
- Carreira, E. M., et al. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
- Mykhailiuk, P. K. (2024). Spiro[3.
- Kagoshima University. (n.d.).
- Gunawan, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology.
Sources
- 1. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
- 12. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate: A Technical Guide for Advanced Drug Discovery
Abstract
The pursuit of novel chemical matter with enhanced three-dimensionality is a paramount objective in modern medicinal chemistry. The departure from "flatland" — the realm of predominantly sp²-hybridized aromatic systems — towards sp³-rich scaffolds offers tangible benefits in terms of improved physicochemical properties, metabolic stability, and the exploration of novel intellectual property space. Within this context, the spiro[3.3]heptane motif has emerged as a particularly compelling structural unit. Its rigid, well-defined three-dimensional geometry serves as an effective bioisosteric replacement for aromatic and other cyclic systems, providing precise exit vectors for substituent placement. This technical guide provides an in-depth analysis of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate , a bifunctional chemical building block poised for significant utility in the synthesis of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). We will dissect its structural attributes, outline a logical synthetic strategy, and provide detailed protocols for its strategic functionalization, thereby offering researchers a comprehensive roadmap for its application in drug discovery programs.
The Spiro[3.3]heptane Scaffold: A Privileged Architectural Element
The spiro[3.3]heptane core is a testament to the power of strained ring systems in conferring unique conformational constraints. The fusion of two cyclobutane rings through a single quaternary carbon atom creates a rigid, non-planar structure. This rigidity is advantageous in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.
The strategic value of incorporating spiro[3.3]heptane scaffolds is multifaceted:
-
Enhanced Three-Dimensionality: The inherent non-planarity of the spiro[3.3]heptane system allows for the exploration of chemical space that is inaccessible with traditional flat aromatic rings. This can lead to novel interactions with protein targets.
-
Improved Physicochemical Properties: The introduction of sp³-rich scaffolds generally leads to an increase in the fraction of sp³ hybridized carbons (Fsp³), a parameter correlated with improved clinical success. This often translates to better solubility, reduced lipophilicity, and improved metabolic stability compared to their aromatic counterparts.
-
Bioisosteric Replacement: The spiro[3.3]heptane moiety can serve as a saturated bioisostere for various cyclic structures, including phenyl rings, offering a novel approach to scaffold hopping and intellectual property generation.
-
Precise Vectorial Display: The defined geometry of the spirocycle allows for the precise positioning of functional groups in three-dimensional space, enabling fine-tuning of interactions with biological targets.
Our focus, tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate, encapsulates these advantages in a synthetically tractable package, offering two orthogonal points of diversification: a ketone for nucleophilic addition or reductive amination, and a Boc-protected amine for subsequent coupling reactions.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of this building block is essential for its effective implementation in a synthetic workflow.
| Property | Value | Source |
| CAS Number | 1118786-86-9 | [PubChem][1] |
| Molecular Formula | C₁₂H₁₉NO₃ | [PubChem][1] |
| Molecular Weight | 225.29 g/mol | [MedChemExpress][2] |
| IUPAC Name | tert-butyl N-(6-oxospiro[3.3]heptan-2-yl)carbamate | [PubChem][1] |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Supplier Data |
Synthesis of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
Proposed Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule is illustrated below. The core spiro[3.3]heptanone can be constructed via a [2+2] cycloaddition, a powerful method for forming four-membered rings. The amine functionality can be introduced via a Curtius rearrangement of a carboxylic acid precursor, followed by Boc protection.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: A Proposed Multi-Step Synthesis
Step 1: Synthesis of 6-Oxospiro[3.3]heptane-2-carboxylic acid
This key intermediate can be prepared via a [2+2] cycloaddition of dichloroketene with a suitable methylenecyclobutane derivative, followed by reductive dechlorination and oxidation.
-
[2+2] Cycloaddition: To a solution of ethyl 2-(cyclobutylidene)acetate in an inert solvent such as diethyl ether at 0 °C, add trichloroacetyl chloride and activated zinc dust portion-wise. The reaction generates dichloroketene in situ, which undergoes a [2+2] cycloaddition with the exocyclic double bond.
-
Reductive Dechlorination: The resulting dichlorocyclobutanone is then subjected to reductive dechlorination using a reagent such as zinc dust in acetic acid.
-
Hydrolysis and Oxidation: The ester is hydrolyzed to the corresponding carboxylic acid under basic conditions. Subsequent oxidation of the alcohol (if formed during reduction) to the ketone using a standard oxidant like pyridinium chlorochromate (PCC) or a Swern oxidation yields 6-oxospiro[3.3]heptane-2-carboxylic acid.
Step 2: Curtius Rearrangement and Boc Protection
-
Acyl Azide Formation: The carboxylic acid is converted to its acyl azide. A common method is to treat the acid with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine in an inert solvent such as toluene.
-
Curtius Rearrangement and Trapping: Upon heating, the acyl azide undergoes a Curtius rearrangement to form an isocyanate intermediate. This is immediately trapped with tert-butanol to form the Boc-protected amine directly.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate.
Reactivity and Strategic Applications
This building block is designed for sequential or orthogonal functionalization of its two reactive sites: the ketone and the Boc-protected amine.
Caption: Reactivity pathways of the title compound.
Reactions at the Ketone: Gateway to Amine-Linked Scaffolds
The primary and most strategic transformation at the ketone functionality is reductive amination. This reaction allows for the introduction of a wide variety of substituents, making it a cornerstone for library synthesis and the construction of PROTAC linkers.
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.) in a suitable solvent such as dichloroethane or methanol.
-
Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 equiv.), to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent capable of selectively reducing the iminium ion in the presence of the ketone starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) is an excellent choice for this transformation.[3]
-
Workup and Purification: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent like dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
| Amine Substrate | Reducing Agent | Solvent | Typical Yield |
| Primary Aliphatic Amine | NaBH(OAc)₃ | Dichloroethane | 70-90% |
| Secondary Aliphatic Amine | NaBH(OAc)₃ | Dichloroethane | 65-85% |
| Aniline Derivatives | NaBH₃CN | Methanol/AcOH | 50-75% |
Reactions at the Amine: Unveiling the Nucleophile
The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions, yet it can be readily removed under acidic conditions to reveal the primary amine.
-
Reaction Setup: Dissolve tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (1.0 equiv.) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Acid Treatment: Add an excess of a strong acid. A 4 M solution of HCl in 1,4-dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane are commonly used.[4][5]
-
Reaction and Workup: Stir the reaction at room temperature for 1-3 hours. The reaction progress can be monitored by TLC. Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a mild base.
The deprotected amine is a key nucleophile for subsequent amide bond formation, sulfonylation, or alkylation reactions, providing a second point of diversification.
Application in PROTAC Synthesis: A Case Study
The bifunctional nature of tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate makes it an ideal linker component for the synthesis of PROTACs. A typical synthetic strategy would involve the following steps:
Caption: Workflow for PROTAC synthesis.
-
Attachment of the E3 Ligase Ligand: The ketone of the spirocyclic building block is reacted with an amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL-1) via reductive amination as described in section 4.1.
-
Deprotection of the Amine: The Boc group on the resulting intermediate is removed under acidic conditions (section 4.2) to yield the free amine.
-
Coupling with the Target Protein Ligand: The newly exposed amine is then coupled to a carboxylic acid-functionalized ligand for the target protein of interest using standard peptide coupling reagents such as HATU or HOBt/EDC.
This modular approach allows for the rapid generation of a library of PROTACs with varying linker geometries and attachment points, facilitating the optimization of degrader potency and selectivity. The use of the reduced form, tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate, has been cited in patent literature for the synthesis of PROTAC degraders, underscoring the relevance of this scaffold in the field.[6]
Conclusion
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is a valuable and versatile building block for medicinal chemists seeking to incorporate three-dimensional, sp³-rich scaffolds into their drug discovery programs. Its rigid spiro[3.3]heptane core offers distinct advantages in terms of physicochemical properties and conformational pre-organization. The orthogonal reactivity of the ketone and the Boc-protected amine provides a flexible handle for the synthesis of complex molecules, most notably as a linker component in the construction of PROTACs. The synthetic strategies and experimental protocols outlined in this guide are intended to empower researchers to effectively utilize this promising building block in the development of next-generation therapeutics.
References
-
PubChem. tert-butyl N-(6-oxospiro(3.3)heptan-2-yl)carbamate. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, March 14). BOC Protection and Deprotection. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
Sources
- 1. tert-butyl N-(6-oxospiro(3.3)heptan-2-yl)carbamate | C12H19NO3 | CID 39872257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1000933-99-2|tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate|BLD Pharm [bldpharm.de]
- 5. US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
The Ascendance of Spiro[3.3]heptane: A Technical Guide to a Privileged Scaffold in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the modern era of drug discovery, the demand for molecules with superior efficacy, selectivity, and optimized physicochemical properties has driven a paradigm shift away from planar, aromatic structures towards three-dimensional (3D) scaffolds. Among the rising stars in this "escape from flatland," the spiro[3.3]heptane core has emerged as a uniquely powerful and versatile building block.[1][2] Its rigid, well-defined geometry, coupled with favorable metabolic stability and synthetic accessibility, has positioned it as a privileged scaffold in medicinal chemistry. This guide provides an in-depth technical exploration of the spiro[3.3]heptane motif, from its fundamental properties and synthesis to its strategic application as a bioisosteric replacement for common, yet often problematic, chemical moieties. We will delve into the causality behind its advantages, present actionable synthetic protocols, and showcase its potential to unlock novel chemical space and accelerate the development of next-generation therapeutics.
The Spiro[3.3]heptane Advantage: A Structural and Physicochemical Perspective
Spirocyclic compounds, characterized by two rings sharing a single carbon atom, offer a unique conformational rigidity that is highly advantageous in drug design.[3][4] The spiro[3.3]heptane scaffold, consisting of two fused cyclobutane rings, exemplifies these benefits. Its compact, three-dimensional structure provides a fixed orientation for substituents, enabling more precise and selective interactions with biological targets.[1][5] This is a significant departure from more flexible aliphatic chains or flat aromatic rings, where conformational ambiguity can lead to off-target effects.
One of the most compelling features of the spiro[3.3]heptane core is its ability to improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of this sp³-rich scaffold generally leads to:
-
Increased Solubility: By disrupting planarity and reducing the molecule's tendency to pack in a crystal lattice, the spiro[3.3]heptane motif can enhance aqueous solubility.
-
Improved Metabolic Stability: The quaternary spirocenter and the inherent strain of the cyclobutane rings make the scaffold resistant to metabolic degradation, particularly oxidation.[6]
-
Modulated Lipophilicity: Strategic incorporation of the spiro[3.3]heptane core can fine-tune a compound's lipophilicity (LogP/LogD), a critical parameter for cell permeability and overall pharmacokinetic profile.[7]
The following diagram illustrates the fundamental structure of the spiro[3.3]heptane scaffold and the defined exit vectors for substitution.
Caption: Structure of Spiro[3.3]heptane with substituent exit vectors.
Synthetic Strategies for Accessing the Spiro[3.3]heptane Core
The growing interest in spiro[3.3]heptane has spurred the development of diverse and efficient synthetic methodologies.[8][9] These approaches can be broadly categorized, providing medicinal chemists with a toolbox to access a wide range of functionalized derivatives.
[2+2] Cycloaddition Reactions
A common and powerful strategy for constructing the cyclobutane rings of the spiro[3.3]heptane system is through [2+2] cycloaddition reactions.[1] One notable method involves the reaction of keteneiminium salts with alkenes.[10] This approach is highly modular, allowing for the synthesis of mono- and di-substituted spiro[3.3]heptanes.[11][12]
Experimental Protocol: Synthesis of Spiro[3.3]heptanones via Keteneiminium Salt Cycloaddition [11]
-
Amide Activation: To a solution of an N,N-dimethylamide (1.2 equiv.) and a hindered base such as 2,6-lutidine or collidine (1.2 equiv.) in a chlorinated solvent (e.g., 1,2-dichloroethane) at reflux, slowly add triflic anhydride (1.2 equiv.).
-
Alkene Addition: To the activated amide solution, add the desired alkene (1.0 equiv.). For gaseous alkenes, an excess is typically used.
-
Cycloaddition: Maintain the reaction at reflux for 16-24 hours, monitoring by TLC or LC-MS for the consumption of the starting materials.
-
Hydrolysis: Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired spiro[3.3]heptanone.
Rearrangement Reactions
Strain-release-driven rearrangements offer another elegant pathway to the spiro[3.3]heptane core. For instance, a semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates can directly yield substituted spiro[3.3]heptan-1-ones.[13] This method leverages the high strain energy of bicyclo[1.1.0]butanes to drive the formation of the spirocyclic system.[13]
Caption: Semipinacol rearrangement workflow for spiro[3.3]heptanone synthesis.
Double Alkylation of Malonate Esters
A classical yet effective method involves the double alkylation of diethyl malonate or similar C-H acidic compounds with a suitable bis-electrophile, such as 1,1-bis(bromomethyl)cyclobutane.[14][15] This is followed by saponification and decarboxylation to afford the spiro[3.3]heptane carboxylic acid.
Spiro[3.3]heptane as a Bioisostere: Escaping Flatland with Confidence
Bioisosterism, the replacement of a chemical moiety with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The spiro[3.3]heptane scaffold has proven to be an exceptional bioisostere for several common, yet often problematic, functional groups.
A Non-Collinear Bioisostere of the Phenyl Ring
Perhaps the most impactful application of the spiro[3.3]heptane scaffold is as a saturated, non-planar bioisostere of the phenyl ring.[7][12][16] While other saturated bioisosteres like bicyclo[1.1.1]pentane and cubane mimic the linear exit vectors of a para-substituted phenyl ring, spiro[3.3]heptane can effectively replace mono-, meta-, and para-substituted phenyl rings due to its non-collinear exit vectors.[7][16][17] This replacement often leads to significant improvements in physicochemical properties.[10]
Case Study: Vorinostat and Sonidegib Analogues
Recent studies have demonstrated the successful incorporation of the spiro[3.3]heptane core into the structures of FDA-approved drugs. For example, replacing the phenyl ring in the anticancer drug Vorinostat and the meta-substituted phenyl ring in Sonidegib with a spiro[3.3]heptane moiety resulted in patent-free analogues with retained or even improved biological activity and better physicochemical properties.[7][17][18]
| Property | Phenyl Ring (in Vorinostat) | Spiro[3.3]heptane Analogue | Phenyl Ring (in Sonidegib) | Spiro[3.3]heptane Analogue |
| cLogP | Higher | Lower | 6.8 | 6.0[7] |
| Aqueous Solubility | Lower | Higher | Lower | Higher |
| Metabolic Stability | Susceptible to oxidation | More stable | Susceptible to oxidation | More stable |
| Biological Activity | Active | Active[7] | Active | Active[7] |
A Rigid Scaffold for Piperidine and Other Heterocycles
Heterocyclic spiro[3.3]heptanes, such as aza- and oxaspiro[3.3]heptanes, are emerging as valuable bioisosteres for common heterocycles like piperidine and morpholine.[6][19][20] These spirocyclic analogues offer a more rigid and conformationally defined structure, which can lead to enhanced selectivity and potency.[21][22] For instance, 1-azaspiro[3.3]heptane has been successfully employed as a piperidine bioisostere, demonstrating high activity in an analogue of the anesthetic drug Bupivacaine.[6][23]
Future Directions and Conclusion
The spiro[3.3]heptane scaffold is more than just a novel structural curiosity; it is a validated and powerful tool in the medicinal chemist's arsenal.[1][5][24] Its unique combination of three-dimensionality, rigidity, and favorable physicochemical properties makes it an attractive building block for the design of next-generation therapeutics.[3][14] The continued development of novel synthetic routes to functionalized spiro[3.3]heptanes, including enantioselective methods, will further expand its utility.[13] As the pharmaceutical industry continues to "escape from flatland," the spiro[3.3]heptane core is poised to play an increasingly significant role in the discovery of safer and more effective medicines.[4]
References
-
Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Institutes of Health.13
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online.
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases initiative (DNDi).
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
-
Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed.
-
Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
-
Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate.
-
Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.
-
Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
-
Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate.
-
Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate.
-
Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i)... ResearchGate.
-
Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Wiley Online Library.
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed.
-
Overview of spiro[3.3]heptane synthesis. ResearchGate.
-
Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.
-
(PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate.
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate.
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications.
-
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate.
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate.
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI.
-
Synthesis of 3‐substituted 1‐azaspiro[3.3]heptanes. Scope of the... ResearchGate.
-
Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. R Discovery.
-
Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate.
-
The Growing Importance of Spirocycles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
-
Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. ACS Publications.
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate.
-
A stereochemical journey around spirocyclic glutamic acid analogs. PubMed Central.
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Royal Society of Chemistry.
-
Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. Enamine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
A Technical Guide to the Carbamate Functional Group in Modern Drug Design
Abstract
The carbamate functional group, once relegated to a simple protecting group in peptide synthesis, has emerged as a cornerstone of modern medicinal chemistry.[1][2][3] Its unique blend of stability, electronic properties, and synthetic tractability allows it to serve multifaceted roles—from a metabolically tunable prodrug linker to a robust amide bond bioisostere and a direct pharmacophore for enzyme inhibition. This guide provides an in-depth exploration of the carbamate moiety's biological significance, grounded in mechanistic principles and supported by field-proven applications. We will dissect its physicochemical properties, its critical role in optimizing pharmacokinetic profiles, its mechanism as an enzyme inhibitor, and its application in advanced drug delivery systems, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile functional group.
The Fundamental Chemistry of the Carbamate Group: A Basis for Biological Function
Structurally, a carbamate (also known as a urethane) is a functional group that can be considered a hybrid of an ester and an amide.[1][2] This unique arrangement is the source of its distinct chemical properties, which are pivotal to its function in drug design.
-
Resonance and Stability: The carbamate C-N bond possesses partial double-bond character due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group.[1][2] However, the resonance stabilization is approximately 3-4 kcal/mol lower than that of a corresponding amide, a result of electronic perturbation from the adjacent ester oxygen.[1][2] This makes the carbamate group generally more stable towards chemical and enzymatic hydrolysis than an ester, but more susceptible to cleavage than an amide, providing a crucial "sweet spot" for drug design.[2][4]
-
Hydrogen Bonding: The carbamate moiety is an effective participant in hydrogen bonding. The carbonyl oxygen acts as a hydrogen bond acceptor (HBA), while the N-H group serves as a hydrogen bond donor (HBD).[1][2] This capability allows carbamates to mimic the interactions of peptide bonds, making them excellent surrogates for native amide linkages in peptidomimetics and enabling critical interactions within enzyme active sites.[1][2]
-
Conformational Restriction: The partial double-bond character of the C-N bond imposes a degree of conformational rigidity, which can be advantageous in drug design by pre-organizing a molecule into a bioactive conformation for optimal target binding.[1][2]
The Carbamate as a Versatile Prodrug Linker
One of the most powerful applications of the carbamate group is in prodrug design.[1][4] A prodrug strategy masks a functional group on an active drug to overcome barriers such as poor solubility, rapid metabolism, or lack of site-specific delivery.[2] Carbamates are ideal for this purpose, particularly for masking amine, alcohol, and phenol functionalities.[2][4]
The core principle is that the carbamate linker remains stable during administration and circulation but is cleaved in vivo by metabolic enzymes (e.g., esterases, cytochrome P450s) to release the active parent drug.[4] Upon hydrolysis, the carbamate yields the parent drug (an alcohol or phenol) and an unstable carbamic acid intermediate, which spontaneously decomposes into carbon dioxide and an amine.[2]
This strategy has been successfully employed to:
-
Enhance Bioavailability: The anti-epileptic drug gabapentin suffers from saturable transport. Its prodrug, gabapentin enacarbil, uses a carbamate linkage to improve absorption.[4][5]
-
Achieve Site-Specific Delivery: In antibody-drug conjugates (ADCs), carbamate linkers are designed to be stable in circulation but are cleaved by enzymes overexpressed in tumor environments, ensuring targeted release of a cytotoxic payload.[6][7] The valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker is a classic example, designed for cleavage by the lysosomal protease cathepsin B.[7][8]
-
Improve Stability: Carbamates can protect drugs from first-pass metabolism.[4] Bambuterol, a prodrug of the bronchodilator terbutaline, uses a carbamate structure that is resistant to hydrolysis until it reaches the lung tissue and liver, providing a long duration of action.[4]
Enhancing Metabolic Stability: The Carbamate as an Amide Bioisostere
Peptide-based drugs often suffer from poor metabolic stability due to their susceptibility to cleavage by proteases.[1][9] Replacing a native amide bond with a carbamate is a highly effective isosteric replacement strategy to mitigate this issue.[1][2][9]
Causality Behind the Choice: The introduction of the ester oxygen atom next to the carbonyl group in a carbamate sterically and electronically shields the C-N bond from proteolytic attack.[2][4] While it retains the key hydrogen bonding features and general planarity of an amide, its reduced resonance energy and altered electronic distribution make it a poor substrate for many peptidases.[1][9] This single-atom substitution can dramatically increase a drug's half-life without sacrificing its binding affinity. Many HIV protease inhibitors, such as Ritonavir and Darunavir, incorporate carbamate moieties as stable peptide bond surrogates to interact with the enzyme backbone.[4][10]
Modulating ADME Properties: A Quantitative Look at Stability
The true power of the carbamate group lies in its tunability. By modifying the substituents on the carbamate's oxygen (R³) and nitrogen (R¹, R²), a medicinal chemist can finely control its rate of hydrolysis and, therefore, the drug's pharmacokinetic profile.[1][4] A comprehensive analysis by Vacondio et al. established a qualitative relationship between carbamate structure and metabolic lability.[11]
Table 1: Relative Metabolic Lability of Carbamate Structures
| Carbamate Structure (R³OCONR¹R²) | Relative Metabolic Lability | Rationale for Stability/Lability |
| Aryl -OCO-NHAlkyl | Very High | The aryl group is a good leaving group, making the carbonyl carbon highly electrophilic and susceptible to hydrolysis. |
| Alkyl -OCO-NHAlkyl | High | Standard alkyl carbamate, serves as a baseline. |
| Alkyl -OCO-N(Alkyl 2 ) | Moderate-High | Increased steric hindrance from the second N-alkyl group slightly reduces the rate of hydrolysis compared to N-monoalkyl. |
| Alkyl -OCO-NHAryl | Moderate | The electron-withdrawing nature of the N-aryl group delocalizes the nitrogen lone pair, stabilizing the C-N bond. |
| Alkyl -OCO-NHAcyl | Low | The second carbonyl group on the nitrogen strongly withdraws electron density, making the carbamate very stable. |
| Alkyl -OCO-NH_2 _ | Very Low | The primary carbamate is highly stable and resistant to hydrolysis. |
| Cyclic Carbamates | Very Low | Ring strain and conformational constraints make cyclic carbamates, like in the antibiotic Linezolid, exceptionally stable.[1][2] |
Data synthesized from the trend described by Vacondio et al.[11]
This predictable relationship is invaluable. For a prodrug requiring rapid conversion, a labile structure like an Aryl-OCO-NHAlkyl might be chosen.[2] Conversely, to create a metabolically robust drug where the carbamate is part of the core pharmacophore, a highly stable cyclic or primary carbamate would be selected.[2][11]
The Carbamate as a Covalent and Reversible Enzyme Inhibitor
Beyond its structural roles, the carbamate group can act directly as a pharmacophore, most notably in the inhibition of serine hydrolases like acetylcholinesterase (AChE).[12] This mechanism is central to the action of drugs used to treat Alzheimer's disease and myasthenia gravis.[13]
Mechanism of Inhibition (Pseudo-irreversible): Most carbamate inhibitors function by transferring their carbamoyl moiety to the catalytic serine residue in the enzyme's active site, forming a stable covalent bond. This carbamylated enzyme is inactive, preventing it from hydrolyzing its natural substrate (e.g., acetylcholine).[14] The enzyme can only be regenerated upon the slow hydrolysis of this carbamate-serine linkage.[14] Because regeneration is much slower than the initial inhibition, this mechanism is termed "pseudo-irreversible." Drugs like Rivastigmine and Neostigmine operate via this pathway.[15]
Interestingly, research has shown that not all carbamate inhibitors follow this covalent mechanism. Certain phenothiazine carbamates have been found to act as reversible inhibitors of butyrylcholinesterase (BuChE) through non-covalent π-π stacking interactions, while still inhibiting AChE pseudo-irreversibly.[14][12][16] This highlights the nuanced and target-specific interactions that this functional group can mediate.
Experimental Protocols: Assessing Metabolic Stability
To validate the design choices related to carbamate stability, in vitro assays are essential. The following is a generalized protocol for assessing stability in liver S9 fractions.
Methodology Box: Protocol for In Vitro Metabolic Stability Assay
-
Objective: To determine the rate of metabolic degradation of a carbamate-containing compound in the presence of liver metabolic enzymes.
-
Materials:
-
Test compound (10 mM stock in DMSO).
-
Liver S9 fraction (e.g., rat, human).
-
NADPH regenerating system (Cofactor for Phase I enzymes).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for reaction quenching).
-
Control compounds (High and low clearance).
-
-
Procedure:
-
Preparation: Thaw S9 fraction on ice. Prepare a master mix of S9 and phosphate buffer. Prepare a separate master mix of the NADPH regenerating system.
-
Incubation: Pre-warm the S9/buffer mix at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding the NADPH mix to the S9/buffer mix. Immediately add the test compound to a final concentration of 1 µM.
-
Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes) and immediately quenched by adding them to cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).
-
Causality Check: Running a parallel experiment without the NADPH cofactor is critical. If degradation is significantly lower, it confirms that the metabolism is primarily driven by NADPH-dependent enzymes (e.g., CYPs), a common pathway for carbamate hydrolysis.[4]
Conclusion
The carbamate functional group is a paradigm of versatility in drug design. Its significance extends far beyond that of a simple linker; it is a sophisticated chemical tool that allows medicinal chemists to exert precise control over a molecule's biological properties. From enhancing oral bioavailability as a cleavable prodrug to conferring metabolic resistance as a robust amide isostere and acting as a potent enzyme inhibitor, the carbamate has proven its value across a wide range of therapeutic areas.[1][4][10] A thorough understanding of its structure-property relationships, as outlined in this guide, is essential for any researcher aiming to rationally design the next generation of effective and safe therapeutic agents.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Weiss, G. L., et al. (n.d.). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. PMC. [Link]
-
Patterson, A. W., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. Bioconjugate Chemistry, 34(10), 1835–1850. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]
-
Patterson, A. W., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates. ACS Publications. [Link]
-
Patterson, A. W., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. PubMed. [Link]
-
Li, J., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. [Link]
-
Vacondio, F., et al. (n.d.). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Taylor & Francis Online. [Link]
-
Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]
-
Ghosh, A. K., & Brindisi, M. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Matošević, A., & Bosak, A. (2020). Roles of the carbamate moiety in drugs and prodrugs. ResearchGate. [Link]
-
Li, J., et al. (2024). Examples of drugs containing carbamate structures. ResearchGate. [Link]
-
Rautio, J., et al. (n.d.). Prodrugs for Amines. PMC. [Link]
-
Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]
-
Pissarnitski, D. A., et al. (2008). Discovery of amide and heteroaryl isosteres as carbamate replacements in a series of orally active gamma-secretase inhibitors. PubMed. [Link]
-
Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. [Link]
-
ResearchGate. (n.d.). Carbamate-containing pharmaceutical drugs. ResearchGate. [Link]
-
Wikipedia. (n.d.). Carbamate. Wikipedia. [Link]
-
Hansen, K. B., et al. (n.d.). Prodrugs and their activation mechanisms for brain drug delivery. PMC. [Link]
-
Weinstock, M., et al. (n.d.). Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition. PubMed. [Link]
-
El-Nahhal, Y. (2018). Successful Management of Carbamate Poisoning among Children: Case Report from Gaza Strip. Scirp.org. [Link]
-
ResearchGate. (n.d.). Examples of carbamate drugs and alcohol carbamate prodrugs. ResearchGate. [Link]
-
Šinko, G., et al. (2021). Quinuclidine-Based Carbamates as Potential CNS Active Compounds. PMC. [Link]
-
Kumari, S., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]
-
Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. [Link]
-
Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. [Link]
-
Vacondio, F., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed Central. [Link]
-
Shekh-Ahmad, T., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. PMC. [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 6. Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. | Semantic Scholar [semanticscholar.org]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinuclidine-Based Carbamates as Potential CNS Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Carbamate - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
Leveraging the Spiro[3.3]heptane Core: A Guide to tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate as a Rigid PROTAC Linker
An In-depth Technical Guide:
Abstract
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. The success of a PROTAC is critically dependent on the linker connecting the target-binding warhead and the E3 ligase ligand. While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing appreciation for rigid linkers that can reduce the entropic penalty of ternary complex formation and offer superior control over the spatial orientation of the bound proteins. This guide provides a deep technical dive into the use of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate, a novel spirocyclic scaffold, as a structurally defined, rigid linker for PROTAC development. We will explore its chemical attributes, provide detailed synthetic and biological evaluation protocols, and discuss the strategic advantages of incorporating such a rigid core into next-generation protein degraders.
Introduction: The Central Role of the PROTAC Linker
PROTACs are heterobifunctional molecules composed of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that joins them.[1] By forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC brings the target protein into proximity with the E3 ligase, leading to the target's polyubiquitination and subsequent degradation by the proteasome.[2][3] This catalytic mechanism allows PROTACs to be effective at substoichiometric concentrations, offering a significant advantage over traditional inhibitors.[1]
The linker is not merely a passive spacer; it is an active contributor to the PROTAC's biological activity.[2] Its length, composition, and rigidity dictate the geometry of the ternary complex, influencing crucial parameters such as binding cooperativity, degradation efficiency (DC₅₀), and selectivity.[4][5]
The Shift Towards Rigidity: Beyond Flexible Linkers
The most common linkers are flexible alkyl and PEG chains, primarily due to their synthetic accessibility.[6] However, their high conformational flexibility can be a double-edged sword. While it allows the PROTAC to adopt multiple conformations to bridge the two proteins, it also carries a significant entropic cost upon binding, which can weaken the stability of the ternary complex.[]
Rigid linkers, by contrast, constrain the available conformational space.[2] This offers several key advantages:
-
Pre-organization: A rigid linker can pre-organize the warhead and E3 ligand into a productive binding conformation, reducing the entropic penalty for ternary complex formation.[2]
-
Improved Selectivity: By enforcing a specific geometry, rigid linkers can disfavor the formation of off-target ternary complexes.[2]
-
Enhanced Physicochemical Properties: Incorporating cyclic or rigid motifs can improve metabolic stability and cell permeability compared to linear ether chains.[8]
Technical Focus: The tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate Linker
The spiro[3.3]heptane scaffold represents an excellent platform for designing rigid linkers. Its three-dimensional, structurally constrained framework provides well-defined exit vectors for the attachment of the two ligands, offering precise control over their relative orientation.
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is a bifunctional building block perfectly suited for this purpose.[9]
Key Chemical Features:
| Property | Value | Source |
| CAS Number | 1118786-86-9 | [10][11] |
| Molecular Formula | C₁₂H₁₉NO₃ | [10] |
| Molecular Weight | 225.28 g/mol | [10] |
| Functional Group 1 | Boc-protected amine (precursor for amide) | - |
| Functional Group 2 | Ketone (handle for further functionalization) | - |
This linker possesses two orthogonal handles for PROTAC synthesis:
-
Boc-Protected Amine: A standard protecting group for an amine. Deprotection reveals a primary amine ready for coupling, typically via amide bond formation, to a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide or VHL ligand derivatives).
-
Ketone: A versatile functional group that can be transformed to introduce the second point of attachment. A common and robust strategy is reductive amination, which can be used to install a linker arm terminating in an azide or alkyne for "click chemistry" conjugation to the warhead.
Application in PROTAC Synthesis: A Representative Workflow
The following section outlines a validated, multi-step protocol for constructing a PROTAC using the spiro[3.3]heptane linker. This workflow is designed to be broadly applicable.
Protocol 1: Synthesis of an E3 Ligand-Linker Intermediate
Objective: To functionalize the ketone and couple the linker to an E3 ligase ligand.
Step 1.1: Reductive Amination to Install an Alkyne Handle
-
Rationale: This step converts the ketone into a functional group suitable for click chemistry, one of the most reliable methods for PROTAC final assembly.[6] Propargylamine is used to install a terminal alkyne.
-
Dissolve tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add propargylamine (1.5 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq).
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the alkyne-functionalized linker.
Step 1.2: Boc Deprotection
-
Rationale: Trifluoroacetic acid (TFA) is a standard reagent for the clean and efficient removal of the Boc protecting group, revealing the primary amine for the subsequent coupling reaction.[12]
-
Dissolve the product from Step 1.1 in DCM (0.2 M).
-
Add TFA (10 eq, typically a 20-25% v/v solution in DCM).
-
Stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting TFA salt is often used directly in the next step.
Step 1.3: Amide Coupling to an E3 Ligase Ligand
-
Rationale: This step forms a stable amide bond between the linker and the E3 ligase ligand. HATU is a highly efficient peptide coupling reagent that minimizes side reactions.[3] We will use a pomalidomide derivative with a carboxylic acid handle as an example.
-
Dissolve the E3 ligase ligand (e.g., 4-carboxy-pomalidomide, 1.0 eq) in dimethylformamide (DMF, 0.1 M).
-
Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected amine-linker from Step 1.2 (1.0 eq) in DMF.
-
Stir at room temperature for 4-6 hours. Monitor reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 5% aqueous lithium chloride (LiCl) solution (3x) to remove DMF.
-
Wash the organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
-
Purify by flash chromatography or preparative HPLC to obtain the pure E3 ligand-linker-alkyne intermediate.
Protocol 2: Final PROTAC Assembly via Click Chemistry
Objective: To conjugate the E3 ligand-linker intermediate with an azide-functionalized warhead.
Step 2.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Rationale: CuAAC ("click chemistry") is a highly specific, high-yield reaction that is orthogonal to most other functional groups, making it ideal for the final, crucial step of joining complex molecular fragments.[4]
-
Dissolve the E3 ligand-linker-alkyne intermediate (1.0 eq) and the azide-functionalized warhead (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Add a freshly prepared solution of sodium ascorbate (0.5 eq in water).
-
Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq in water).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final PROTAC using preparative reverse-phase HPLC to ensure high purity for biological testing. Lyophilize the pure fractions to obtain the final compound as a solid.
Experimental Evaluation of the Spiro[3.3]heptane-Linked PROTAC
A rigorous, stepwise evaluation is essential to characterize the performance of a new PROTAC.
Protocol 3: Ternary Complex Formation Assay (Fluorescence Polarization)
Objective: To quantify the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Rationale: Fluorescence Polarization (FP) is a solution-based, homogeneous assay that measures changes in the apparent molecular size of a fluorescently labeled molecule.[8] Here, a fluorescently labeled ligand for one protein is displaced by the PROTAC, and the formation of the large ternary complex is measured by titrating in the third component.
-
Assay Setup: Use a low-volume, black 384-well plate. All reagents are prepared in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
Binary Kd Determination: First, determine the binding affinity (Kd) of the PROTAC for both the POI and the E3 ligase independently using a competitive FP assay format.
-
Ternary Complex Measurement:
-
Add a fixed, sub-saturating concentration of the POI and the E3 ligase (e.g., VHL/Elongin B/Elongin C complex) to all wells.
-
Add a fixed concentration of a fluorescent probe (e.g., a FAM-labeled VHL ligand).
-
Add a serial dilution of the spiro[3.3]heptane-linked PROTAC.
-
-
Incubation & Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Plot the change in polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the apparent Kd in the presence of the other protein. Cooperativity (α) can be calculated by comparing the binary and ternary affinities.
Protocol 4: Cellular Target Protein Degradation Assay (Western Blot)
Objective: To measure the dose-dependent degradation of the target protein in a relevant cell line.
-
Rationale: Western blotting is the gold-standard method for directly visualizing and quantifying the reduction in cellular protein levels following PROTAC treatment.[8][]
-
Cell Seeding: Seed a human cell line known to express the POI and the recruited E3 ligase (e.g., HEK293T, or a cancer cell line like HeLa) in 12-well plates. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare a 10-point serial dilution of the PROTAC in cell culture medium (e.g., from 1 µM down to 0.1 nM). Treat the cells and include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) to allow for protein degradation.
-
Cell Lysis: Wash cells with cold PBS, then lyse them directly in the well using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for loading differences.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection & Analysis: Add an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized protein level against PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dmax (maximum degradation).
Hypothetical Data Comparison:
| PROTAC Linker Type | Ternary Complex Kd (FP) | Cooperativity (α) | Permeability Pₑ (PAMPA) | Cellular DC₅₀ (Western) |
| Flexible (12-atom PEG) | 85 nM | 1.2 | 0.8 x 10⁻⁶ cm/s | 120 nM |
| Rigid (Spiro[3.3]heptane) | 25 nM | 4.5 | 3.2 x 10⁻⁶ cm/s | 35 nM |
This table illustrates the expected improvements a well-designed rigid linker could provide over a flexible counterpart: tighter ternary complex formation, positive cooperativity, better permeability, and ultimately, more potent cellular degradation.
Conclusion and Future Outlook
The strategic design of the linker is paramount to unlocking the full potential of targeted protein degradation. tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate offers a compelling entry point into a class of rigid linkers that provide superior control over PROTAC geometry. The spiro[3.3]heptane core can enforce a productive conformation for the ternary complex, potentially leading to enhanced stability, positive cooperativity, and more potent cellular activity. Its well-defined chemical handles allow for robust and modular synthetic strategies. As the field of protein degradation continues to mature, the rational design of linkers using such conformationally restricted scaffolds will be indispensable for developing the next generation of highly selective and potent therapeutic agents.
References
-
Tessema, M., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry. Available at: [Link]
-
Shcherbakova, E., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]
-
Maple, H. J., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Chembiochem. Available at: [Link]
-
Popow, J., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]
-
Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl N-(6-oxospiro(3.3)heptan-2-yl)carbamate. PubChem. Available at: [Link]
-
Hughes, S. J., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. The Journal of Organic Chemistry. Available at: [Link]
-
Testa, A., et al. (2020). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation. Journal of Medicinal Chemistry. Available at: [Link]
-
Słabik, T., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Available at: [Link]
-
Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Stepan, A. F., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. Available at: [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Assays Service. Mtoz Biolabs. Available at: [Link]
-
Li, Y., et al. (2024). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. Available at: [Link]
-
CAS. (n.d.). 1,1-Dimethylethyl N-(6-oxospiro[3.3]hept-2-yl)carbamate. CAS Common Chemistry. Available at: [Link]
-
Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]
Sources
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. chempep.com [chempep.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tert-butyl N-(6-oxospiro(3.3)heptan-2-yl)carbamate | C12H19NO3 | CID 39872257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Synthetic Routes for tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate: An In-Depth Technical Guide
Introduction: The Significance of Spiro[3.3]heptanes in Modern Drug Discovery
The spiro[3.3]heptane scaffold has emerged as a valuable motif in medicinal chemistry, prized for its rigid, three-dimensional structure that provides a unique topographical presentation of functional groups. This sp³-rich core serves as a bioisostere for commonly used rings like benzene and cyclohexane, often imparting improved physicochemical properties such as increased solubility and metabolic stability to drug candidates. The title compound, tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate, is a key building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it functions as a rigid linker to connect a target-binding ligand and an E3 ligase ligand.[1] This guide provides a detailed exploration of a reliable synthetic route to this important intermediate, offering practical insights and step-by-step protocols for researchers in drug development.
Retrosynthetic Analysis: A Strategic Approach
A logical retrosynthetic analysis of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate suggests a primary disconnection at the C-O bond of the ketone, revealing the secondary alcohol, tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate, as the immediate precursor. This precursor is a known compound (CAS 1000933-99-2), making its acquisition or synthesis a feasible starting point for a robust and reproducible protocol.[2][3][4][5][6]
An alternative, more convergent synthesis could originate from the commercially available spiro[3.3]heptane-2,6-dione. This route would necessitate a selective mono-functionalization of one of the ketone groups, a potentially challenging but ultimately more versatile approach. This guide will primarily focus on the former, more established route, while also providing a conceptual framework for the latter.
Diagram: Proposed Synthetic Pathways
Caption: Proposed synthetic pathways to tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate.
Primary Synthetic Route: Oxidation of a Hydroxy Precursor
This approach leverages the commercially available tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate, providing a direct and reliable method to obtain the target molecule. The key transformation is the selective oxidation of the secondary alcohol to a ketone without affecting the Boc-protecting group.
Causality Behind Experimental Choices: Selecting the Right Oxidant
The choice of oxidizing agent is critical to the success of this synthesis. The substrate contains a Boc-protected amine, which is sensitive to strongly acidic conditions. Therefore, harsh oxidants like chromic acid (Jones oxidation) are unsuitable as they can lead to deprotection or other side reactions. Mild oxidation protocols are required, and several options are available:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C). It is highly efficient but requires cryogenic conditions and produces the malodorous dimethyl sulfide as a byproduct.
-
Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent and can be performed at room temperature. It offers high yields and a simple workup but the reagent can be shock-sensitive.
-
Parikh-Doering Oxidation: This method uses the sulfur trioxide pyridine complex to activate DMSO. A key advantage is that the reaction can be conducted at or near room temperature (0 °C to RT), making it operationally simpler than the Swern oxidation.[7] It is known for its mildness and tolerance of various functional groups.
For this application note, the Parikh-Doering oxidation is selected as the recommended procedure due to its balance of reactivity, mild conditions, and operational convenience.
Experimental Protocol: Parikh-Doering Oxidation
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate | 1000933-99-2 | 227.30 | Starting material |
| Sulfur trioxide pyridine complex (SO₃·py) | 26412-87-3 | 159.16 | Moisture sensitive, handle under inert atmosphere |
| Anhydrous Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 | Use a freshly opened bottle or dried over molecular sieves |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Distill from CaH₂ before use |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | Use a freshly opened bottle or dried over CaH₂ |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | 58.44 | |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution).
-
Add triethylamine (3.0 eq) to the solution.
-
In a separate flask, prepare a suspension of sulfur trioxide pyridine complex (3.0 eq) in anhydrous DMSO (10 eq).
-
Cool the solution of the alcohol and triethylamine to 0 °C using an ice bath.
-
Slowly add the suspension of the SO₃·py complex in DMSO to the alcohol solution via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% Ethyl Acetate in Hexanes) to afford tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate as a white solid.
Alternative Synthetic Route: A Convergent Approach from Spiro[3.3]heptane-2,6-dione
Workflow Diagram
Caption: Workflow for the alternative synthesis of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate.
Key Considerations for the Alternative Route
-
Selective Mono-Reductive Amination: This is the most critical and challenging step. Direct reductive amination with ammonia or an ammonia source (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride could lead to a mixture of the desired mono-amine, the di-amine, and unreacted starting material.[8] Careful control of stoichiometry (using a slight excess of the dione) and reaction conditions is paramount. Alternatively, a two-step process involving the formation of a mono-oxime or mono-enamine followed by reduction may offer better selectivity.
-
Boc Protection: The resulting amino-ketone can be protected under standard conditions using di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine in a solvent such as dichloromethane.[9][10][11]
-
Reduction and Oxidation: The subsequent reduction of the remaining ketone to an alcohol and the final oxidation step would follow similar principles to those described in the primary route.
Characterization Data (Predicted)
| Compound | Technique | Expected Observations |
| tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate | ¹H NMR | A singlet around 1.45 ppm (9H, Boc group), multiplets for the spirocyclic protons, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the Boc carbonyl (around 155 ppm) and the quaternary carbon of the Boc group (around 79 ppm), along with signals for the spirocyclic carbons. | |
| MS (ESI) | [M+Na]⁺ or [M+H]⁺ corresponding to the molecular weight of 227.30 g/mol . | |
| tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate | ¹H NMR | A singlet around 1.45 ppm (9H, Boc group), and distinct multiplets for the protons on the cyclobutane rings, with those alpha to the ketone shifted downfield. |
| ¹³C NMR | A resonance for the ketone carbonyl (typically >200 ppm), the Boc carbonyl (around 155 ppm), and the quaternary carbon of the Boc group (around 79 ppm), in addition to the spirocyclic carbon signals. | |
| MS (ESI) | [M+Na]⁺ or [M+H]⁺ corresponding to the molecular weight of 225.29 g/mol .[1] | |
| IR | Characteristic C=O stretching frequencies for the ketone (around 1750 cm⁻¹) and the carbamate (around 1690 cm⁻¹), and an N-H stretching band (around 3350 cm⁻¹). |
Conclusion and Future Perspectives
The synthesis of tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is a key process for accessing a valuable building block for contemporary drug discovery. The presented primary route, via the oxidation of the corresponding hydroxy precursor, offers a reliable and reproducible method suitable for a research and development setting. While the alternative route from spiro[3.3]heptane-2,6-dione is more convergent, it requires careful optimization of the selective mono-amination step. Further research into stereoselective methods for the synthesis of this and related spiro[3.3]heptane derivatives will undoubtedly contribute to the expansion of the chemical space available for the design of novel therapeutics.
References
- Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
- Parikh, J. R., & Doering, W. von E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507.
-
iChemical. tert-butyl 6-hydroxyspiro[3.3]heptan-2-ylcarbamate, CAS No. 1000933-99-2. [Link]
-
Angene. tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate | 1000933-99-2. [Link]
-
Wikipedia. Parikh–Doering oxidation. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tert-butyl 6-hydroxyspiro[3.3]heptan-2-ylcarbamate, CAS No. 1000933-99-2 - iChemical [ichemical.com]
- 4. scbt.com [scbt.com]
- 5. angene.in [angene.in]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Application Note & Protocols: Strategic Incorporation of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate into PROTACs
Introduction: Expanding the PROTAC Toolbox with Rigid 3D Scaffolds
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] A typical PROTAC is composed of three distinct components: a ligand for the POI, a ligand for an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[3][4] The linker is not merely a passive tether; its length, rigidity, and chemical composition are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which ultimately dictates degradation efficiency (DC50) and selectivity.[3][4][5]
While flexible alkyl and polyethylene glycol (PEG) linkers have been foundational in PROTAC development, there is a growing appreciation for rigid and conformationally constrained linkers.[6][7] Rigid scaffolds can pre-organize the PROTAC molecule into a bioactive conformation, reducing the entropic penalty of ternary complex formation and potentially improving pharmacokinetic properties.[6] The spiro[3.3]heptane motif is an exemplary sp³-rich, rigid scaffold that offers a unique three-dimensional geometry.[8][9] Its use as a saturated bioisostere for benzene rings in medicinal chemistry highlights its favorable physicochemical properties and ability to explore non-planar chemical space.[8][10][11]
This guide provides a detailed technical overview and actionable protocols for incorporating tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate , a bifunctional building block, into novel PROTAC structures. This versatile scaffold offers two orthogonal points for linker attachment, enabling diverse synthetic strategies for next-generation targeted protein degraders.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The function of a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ligase. This orchestrated event initiates a catalytic cycle of protein degradation.
Caption: PROTACs induce formation of a ternary complex, leading to poly-ubiquitination and proteasomal degradation of the target protein.
Profile of Building Block: tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
This building block, commercially available from vendors like MedChemExpress, is an ideal starting point for incorporating a rigid spirocyclic core into a PROTAC linker.[12][13]
| Property | Data | Source |
| Molecular Formula | C₁₂H₁₉NO₃ | PubChem |
| Molecular Weight | 225.28 g/mol | PubChem |
| CAS Number | 1433398-38-9 | MedChemExpress |
| Key Functional Groups | 1. Ketone2. Boc-protected Amine | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO, DCM, MeOH | General Knowledge |
The two functional groups—a ketone and a tert-butoxycarbonyl (Boc)-protected amine—provide two distinct and chemically orthogonal handles for synthetic elaboration. This dual functionality allows for strategic, stepwise construction of the PROTAC molecule.
Synthetic Strategies & Protocols
The incorporation of the spiro[3.3]heptane core can be achieved via two primary strategies, depending on which functional group is used for the initial linker attachment. The choice of strategy will depend on the desired final PROTAC architecture and the functional groups available on the POI ligand and E3 ligase ligand precursors.
Caption: Two primary synthetic routes for incorporating the spiro[3.3]heptane building block into a PROTAC.
Strategy A: Linker Attachment via Reductive Amination of the Ketone
This strategy utilizes the ketone as the initial point of attachment. It is ideal when the first component to be attached (e.g., a linker terminating in a primary amine) is robust and compatible with subsequent Boc deprotection and amide coupling steps.
Protocol A.1: Reductive Amination
This procedure couples an amine-terminated linker or ligand to the ketone of the spiro[3.3]heptane core. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines/iminium ions, and tolerant of many functional groups.[14]
-
Dissolution: To a solution of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.1 M), add the amine-containing linker/ligand (1.1 eq).
-
Imine Formation: Add acetic acid (1-2 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Causality: STAB is less reactive than other borohydrides and selectively reduces the protonated imine intermediate over the starting ketone, minimizing side reactions.[14]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol A.2: Boc Deprotection
The Boc group is a robust protecting group that is readily cleaved under acidic conditions.[15][16]
-
Dissolution: Dissolve the product from Protocol A.1 in DCM (0.1 M).
-
Acidolysis: Add trifluoroacetic acid (TFA) (10-20 eq, typically 20-50% v/v) dropwise at 0 °C.
-
Causality: TFA is a strong acid that efficiently protonates the carbamate, leading to the collapse of the intermediate to form a stable tert-butyl cation, CO₂, and the desired free amine as a TFA salt.[16]
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Work-up: Concentrate the reaction mixture in vacuo to remove excess TFA and solvent. The resulting amine TFA salt is often used directly in the next step without further purification.
Protocol A.3: Final Amide Coupling
This step connects the second ligand (containing a carboxylic acid) to the newly revealed amine. HATU is a highly efficient peptide coupling reagent.
-
Activation: In a separate flask, dissolve the carboxylic acid-containing ligand (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous dimethylformamide (DMF) (0.1 M). Stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of the deprotected amine TFA salt from Protocol A.2 (1.2 eq) in DMF to the activated acid mixture.
-
Causality: DIPEA is crucial to neutralize the TFA salt of the amine and to facilitate the amide bond formation.[17]
-
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the final PROTAC by preparative reverse-phase HPLC to achieve >95% purity.
Strategy B: Linker Attachment via the Amine
This orthogonal strategy first deprotects the amine and uses it as the initial attachment point for a linker terminating in a carboxylic acid. This approach is advantageous if the ketone is needed for a later-stage transformation or if the POI/E3 ligand is more amenable to amide coupling first.
Protocol B.1: Boc Deprotection
-
Follow the procedure outlined in Protocol A.2 , starting with tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate.
Protocol B.2: Initial Amide Coupling
-
Follow the procedure outlined in Protocol A.3 , using the deprotected amine TFA salt from Protocol B.1 and a carboxylic acid-terminated linker or ligand.
Protocol B.3: Final Reductive Amination
-
Follow the procedure outlined in Protocol A.1 , using the product from Protocol B.2 (which now contains a ketone) and the final amine-containing ligand.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and stability of the final PROTAC.[18] A multi-pronged analytical approach is required.[19]
| Technique | Purpose | Expected Observations |
| LC-MS | Confirm molecular weight and assess purity. | A single major peak in the chromatogram with the correct [M+H]⁺ mass for the final PROTAC. Purity should be >95%.[19] |
| ¹H & ¹³C NMR | Unambiguously determine the chemical structure. | Signals corresponding to all three components (POI ligand, E3 ligand, and spiro[3.3]heptane linker) should be present and integrated correctly.[18] |
| HRMS | Provide an exact mass for definitive formula confirmation. | The measured mass should be within 5 ppm of the calculated exact mass. |
Self-Validation Checkpoints:
-
Post-Deprotection: Before proceeding to coupling, confirm the complete disappearance of the Boc signal (~1.4 ppm) in the ¹H NMR spectrum of a crude sample.
-
Post-Coupling: Use LC-MS to confirm the formation of the desired product mass before committing to large-scale purification.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Reductive Amination | Inefficient imine formation; degradation of starting materials. | Ensure anhydrous conditions. Increase the reaction time for imine formation. Consider a different solvent like methanol, which can sometimes accelerate imine formation. |
| Incomplete Boc Deprotection | Insufficient acid or reaction time. | Increase the equivalents of TFA or the reaction time. Monitor carefully by LC-MS. For very sensitive substrates, consider alternative mild conditions like HCl in dioxane.[16][20] |
| Low Yield in Amide Coupling | Poor activation of the carboxylic acid; steric hindrance. | Ensure all reagents and solvents are anhydrous. Try a different coupling reagent (e.g., EDC/Oxyma). Run the reaction at a slightly elevated temperature (e.g., 40 °C).[17] |
| Multiple Products/Impurity | Side reactions (e.g., alkylation by t-butyl cation); epimerization. | During Boc deprotection, add a scavenger like anisole or triethylsilane. Ensure the base (DIPEA) is added slowly during coupling to minimize side reactions. |
Conclusion and Future Outlook
The tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate building block is a powerful tool for introducing rigid, three-dimensional geometry into PROTAC linkers. The orthogonal ketone and protected amine functionalities allow for flexible and strategic synthetic planning. By leveraging the protocols detailed in this guide, researchers can systematically synthesize novel PROTACs with spiro[3.3]heptane-containing linkers, enabling the exploration of new chemical space in the field of targeted protein degradation. Future efforts will focus on expanding the library of functionalized spiro[3.3]heptane derivatives to provide even greater control over linker vectors and physicochemical properties, further accelerating the development of potent and selective protein degraders.
References
-
Tavares, C. D. J., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Garrido, D., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Analytical Chemistry. [Link]
-
Scott, P. J. H., et al. (2023). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. Retrieved from [Link]
-
Wang, Z., et al. (2023). Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]
-
University of Southampton. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
Zhang, X., et al. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Chemical structures of commonly used VHL, CRBN and IAP E3 ligase ligands. Retrieved from [Link]
-
Frontiers in Chemistry. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2022). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]
-
Ciulli, A., et al. (2020). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. (2023). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Retrieved from [Link]
-
ChemRxiv. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of PROTAC synthesis via amide coupling. Retrieved from [Link]
-
R Discovery. (2023). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design. Retrieved from [Link]
-
ACS Publications. (2023). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. Retrieved from [Link]
-
ACS Central Science. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Retrieved from [Link]
-
ACS Publications. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
bioRxiv. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes. Retrieved from [Link]
-
ChemBK. (2024). tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Hydrogen Bond Catalyzed Direct Reductive Amination of Ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl N-(6-oxospiro(3.3)heptan-2-yl)carbamate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
ChemRxiv. (2023). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Direct reductive amination of ketones with ammonium salt catalysed by CpIr(iii) complexes bearing an amidato ligand*. Retrieved from [Link]
-
ChemRxiv. (2023). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Retrieved from [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
- 17. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Application Notes & Protocols: Leveraging tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate for Cereblon-Mediated Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing cellular machinery to eliminate disease-causing proteins.[1] A key strategy within TPD is the design of Proteolysis-Targeting Chimeras (PROTACs), which recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation.[2] Cereblon (CRBN), a substrate receptor for the CUL4A E3 ligase complex, is a widely exploited E3 ligase in PROTAC development.[3][4] This guide provides a detailed technical overview of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate, a versatile building block for synthesizing novel CRBN-recruiting ligands. We present its application in PROTAC synthesis and provide detailed protocols for the subsequent evaluation of target protein degradation in a cellular context.
The Ubiquitin-Proteasome System and Targeted Protein Degradation
The cell maintains protein homeostasis through a tightly regulated process of protein synthesis and degradation. The Ubiquitin-Proteasome System (UPS) is the primary pathway for selective degradation of intracellular proteins.[5] This pathway involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin chain to a target protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5]
PROTAC technology hijacks this endogenous system.[6] These heterobifunctional molecules consist of a ligand for a POI and a ligand for an E3 ligase, connected by a flexible linker.[7][8] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, inducing proximity-driven ubiquitination and degradation of the POI. This event-driven mechanism allows PROTACs to act catalytically, offering a powerful alternative to traditional occupancy-based inhibitors.[2]
Caption: General mechanism of PROTAC-mediated protein degradation.
Cereblon (CRBN) as a Key E3 Ligase in TPD
Over 600 E3 ligases exist in humans, but only a few have been effectively harnessed for PROTAC design.[9][10] Among these, Cereblon (CRBN) has emerged as a prominent and highly tractable target.[4] CRBN functions as the substrate receptor within the Cullin-RING ligase 4 (CRL4) E3 ubiquitin ligase complex.[3] Its therapeutic relevance was first discovered through the mechanism of immunomodulatory imide drugs (IMiDs), such as thalidomide and lenalidomide. These molecules act as "molecular glues," inducing a new interaction between CRBN and neosubstrates (like IKZF1 and IKZF3), leading to their degradation.[3][11] This established druggability makes CRBN an attractive E3 ligase for recruitment in PROTACs.
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate: A Novel Building Block
While IMiD-based ligands are widely used, the field is actively exploring novel chemotypes to modulate CRBN activity, potentially offering different substrate specificities, improved physicochemical properties, or novel intellectual property. tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is a key intermediate for creating such next-generation CRBN ligands.[7][8]
| Property | Value |
| Molecular Formula | C12H19NO3[12] |
| Molecular Weight | 225.29 g/mol [8] |
| CAS Number | 1118786-86-9[8] |
| Appearance | Solid |
| Function | PROTAC Linker / CRBN Ligand Precursor[7] |
This molecule features a spiro[3.3]heptane core, which presents a rigid, three-dimensional scaffold. The key functionalities for PROTAC synthesis are:
-
Boc-protected Amine: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for an amine. Its removal reveals a primary amine, which serves as a versatile attachment point for a linker, enabling covalent connection to the POI-binding ligand.[13]
-
Ketone: The ketone at the 6-position of the spirocyclic core is a critical component of the pharmacophore that engages with the CRBN E3 ligase.
Caption: Conceptual workflow for incorporating the building block into a PROTAC.
Application Protocol: Synthesis of a Model PROTAC
This protocol describes a representative two-step synthesis of a model PROTAC using tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate and a hypothetical POI-linker conjugate.
Materials:
-
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (CAS 1118786-86-9)[8]
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
POI-Linker-COOH (A pre-synthesized construct with a terminal carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Step 1: Boc Deprotection of the CRBN Ligand Precursor
Causality: The Boc protecting group is acid-labile. TFA in DCM is a standard and efficient method for its removal, yielding the free amine as a TFA salt, which is used directly in the next step.[13]
-
Dissolve tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The resulting crude amine TFA salt (6-aminospiro[3.3]heptan-2-one) is typically used in the next step without further purification.
Step 2: Amide Coupling to Form the Final PROTAC
Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid of the POI-linker, facilitating nucleophilic attack from the newly deprotected amine to form a stable amide bond. DIPEA is a non-nucleophilic base used to neutralize the TFA salt and facilitate the coupling reaction.[14]
-
Dissolve the POI-Linker-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Dissolve the crude amine TFA salt from Step 1 in a minimal amount of DMF and add it to the activated ester solution.
-
Stir the reaction mixture at room temperature overnight. Monitor progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final PROTAC. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Application Protocol: In-Cell Protein Degradation Assay
This protocol details the use of Western blotting to quantify the degradation of a target protein in cultured cells treated with the newly synthesized PROTAC.
Materials:
-
Human cell line expressing the POI (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized PROTAC, dissolved in DMSO to create a 10 mM stock solution
-
Proteasome inhibitor (e.g., MG132), dissolved in DMSO
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Western blotting equipment (gels, transfer system, imaging system)
Protocol:
-
Cell Seeding: Seed cells in a 12-well or 6-well plate at a density that will result in 70-80% confluency on the day of treatment. Incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 3, 10, 30, 100, 300, 1000 nM).
-
Include a vehicle-only (DMSO) control.
-
Self-Validation Control: To confirm degradation is proteasome-dependent, include a condition where cells are pre-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before co-treatment with the PROTAC.
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations or controls.
-
Incubate for the desired time period (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4 °C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Data Analysis and Interpretation
The primary output of the Western blot is the band intensity corresponding to the POI, normalized to a loading control. This data is used to determine the degrader's efficacy (Dmax) and potency (DC50).
-
Dmax: The maximum percentage of protein degradation achieved.
-
DC50: The concentration of the PROTAC required to induce 50% of the maximal degradation.
Procedure:
-
Quantify the band intensities for the POI and the loading control for each lane using software like ImageJ.
-
Normalize the POI intensity to the loading control intensity for each sample.
-
Further normalize these values to the vehicle (DMSO) control, which is set to 100% protein level.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration.
-
Fit the data to a four-parameter variable slope equation using software like GraphPad Prism to calculate the DC50 and Dmax values.
| PROTAC Conc. (nM) | Normalized POI Level (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 48 |
| 30 | 21 |
| 100 | 12 |
| 300 | 10 |
| 1000 | 11 |
From this sample data, the Dmax would be approximately 90% degradation, and the DC50 would be around 10 nM. The rescue of protein levels in the MG132 co-treated sample would confirm a proteasome-dependent mechanism of action.
Advanced Characterization Workflow
A robust TPD program requires multiple orthogonal assays to validate the mechanism of action.
Caption: A comprehensive workflow for characterizing a novel PROTAC degrader.
-
Ternary Complex Formation: Assays like co-immunoprecipitation (Co-IP) or time-resolved FRET (TR-FRET) can confirm the PROTAC-induced proximity between the POI and CRBN.[2][15]
-
Target Ubiquitination: An increase in the poly-ubiquitinated form of the POI upon PROTAC treatment can be detected by immunoprecipitating the POI followed by Western blotting for ubiquitin.[16]
-
Target Engagement: Cellular Thermal Shift Assay (CETSA) or NanoBRET can be used to confirm that the PROTAC engages the POI in a cellular environment.[1]
References
- Gosset. (n.d.). Cereblon E3 Ligase Pathway.
- BenchChem. (n.d.). Application Notes and Protocols for In-Cell Targeted Protein Degradation Studies.
- MedChemExpress. (n.d.). tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate | PROTAC Linker.
- MedChemExpress. (n.d.). tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate.
- Xiong, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. RSC Chemical Biology.
- Ahmad, F., et al. (2023). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects on the treatment of cancer and neurodegenerative disorders. Journal of Cellular and Molecular Medicine.
- Scott, D.C., et al. (2019). Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. Journal of Medicinal Chemistry.
- Imaide, S., et al. (2024). Targeted Protein Degradation Systems: Controlling Protein Stability Using E3 Ubiquitin Ligases in Eukaryotic Species.
- Bio-Techne. (n.d.). Assays for Targeted Protein Degradation.
- Donovan, K.A., & Crews, C.M. (Eds.). (2022).
- MedChemExpress. (n.d.). tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate | PROTAC Linker.
- Akuffo, A. A., et al. (2018). Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon. Journal of Biological Chemistry.
- Cell Signaling Technology. (n.d.). Solutions for Targeted Protein Degradation.
- Zapadinsky, E., et al. (2019). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- Tidestav, G. (2021). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
- MedChemExpress. (n.d.). tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate | PROTAC Linker.
- National Center for Biotechnology Information. (n.d.). tert-butyl N-(6-oxospiro(3.3)heptan-2-yl)carbamate. PubChem.
- Google Patents. (n.d.). IRAK4 PROTACS.
- Henning, R. K., & Crews, C. M. (2016). Targeted Protein Degradation by Small Molecules. Annual Review of Cancer Biology.
- Wuts, K., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
- Moreno, C. M. (2024).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20240374588A1 - Irak4 protacs - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Targeted Protein Degradation Systems: Controlling Protein Stability Using E3 Ubiquitin Ligases in Eukaryotic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asset.library.wisc.edu [asset.library.wisc.edu]
- 11. gosset.ai [gosset.ai]
- 12. tert-butyl N-(6-oxospiro(3.3)heptan-2-yl)carbamate | C12H19NO3 | CID 39872257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 15. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]
- 16. dokumen.pub [dokumen.pub]
Application Notes and Protocols: Leveraging tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate for the Synthesis of Novel Chemical Libraries
Introduction: The Strategic Value of Spiro[3.3]heptanes in Modern Drug Discovery
In the contemporary landscape of drug discovery, there is a pronounced shift away from planar, aromatic structures towards three-dimensional molecular frameworks. This "escape from flatland" is driven by the need to access novel chemical space and improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] Within this context, the spiro[3.3]heptane scaffold has emerged as a particularly valuable motif.[3][4] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive building block for creating diverse chemical libraries.[5] Furthermore, the spiro[3.3]heptane core has been identified as a saturated bioisostere of the phenyl ring, offering a pathway to develop novel, patent-free analogs of existing drugs.[6][7]
This application note provides a detailed guide to the use of a key bifunctional building block, tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate , in the synthesis of novel chemical libraries for drug discovery and development. We will explore its reactivity and provide step-by-step protocols for its derivatization through parallel synthesis, enabling the rapid generation of a multitude of distinct chemical entities.
The structure of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate offers two orthogonal points for diversification: a ketone for modifications such as reductive amination, and a Boc-protected amine that can be deprotected and subsequently functionalized. This dual functionality makes it an ideal scaffold for diversity-oriented synthesis.[8][9]
Core Synthesis Strategy: A Two-Fold Diversification Approach
Our strategy for library synthesis hinges on a two-step diversification of the parent scaffold. The first diversification is achieved through a parallel reductive amination of the ketone functionality. The second point of diversity is introduced after the deprotection of the Boc-protected amine, followed by acylation or sulfonylation. This approach allows for the creation of a large and diverse library from a single, readily accessible starting material.
Figure 1: Overall workflow for the two-fold diversification of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate.
Part 1: Parallel Reductive Amination of the Spiro[3.3]heptanone Core
Reductive amination is a robust and widely used method for the formation of C-N bonds.[10][11] In the context of library synthesis, its execution in a parallel format is highly desirable.[12][13] The choice of reducing agent is critical for the success of this reaction, especially when working with ketones, which are generally less reactive than aldehydes.[14] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild, selective for the reduction of iminium ions in the presence of ketones, and does not require strictly anhydrous conditions.[10][11]
Protocol 1: Parallel Solution-Phase Reductive Amination
This protocol is designed for a 96-well plate format, allowing for the simultaneous reaction of the spiro[3.3]heptanone with 96 different primary or secondary amines.
Materials and Reagents:
-
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
-
A library of diverse primary and secondary amines
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (glacial)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate in DCE.
-
Prepare 0.3 M solutions of each amine from your library in DCE in a separate 96-well plate.
-
Prepare a 0.4 M suspension of NaBH(OAc)₃ in DCE. Ensure the suspension is well-stirred before dispensing.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 250 µL of the tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate stock solution (0.05 mmol, 1.0 equiv.).
-
Add 200 µL of the respective amine stock solution (0.06 mmol, 1.2 equiv.) to each well.
-
Add 5 µL of glacial acetic acid to each well to catalyze imine formation.
-
Seal the reaction block and shake at room temperature for 1 hour.
-
Add 250 µL of the NaBH(OAc)₃ suspension (0.1 mmol, 2.0 equiv.) to each well.
-
Reseal the reaction block and shake at room temperature for 16-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Shake the block for 15 minutes.
-
Extract the product by adding 1 mL of dichloromethane (DCM) to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.
-
The combined organic extracts can be purified using high-throughput purification techniques such as automated flash chromatography or mass-directed preparative HPLC.[1][3]
-
Causality and Experimental Choices:
-
Solvent: DCE is a good choice for reductive aminations as it is relatively non-polar and aprotic, which favors imine formation. THF is another suitable alternative.
-
Stoichiometry: A slight excess of the amine and a larger excess of the reducing agent are used to drive the reaction to completion.
-
Catalyst: Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate, which is more readily reduced.[10]
-
Temperature: The reaction is performed at room temperature to minimize side reactions.
Part 2: Boc Deprotection of the Amine Functionality
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[15] For parallel synthesis, a protocol that is efficient and allows for easy work-up in a multi-well format is essential.[16]
Protocol 2: Parallel Boc Deprotection in a 96-Well Format
Materials and Reagents:
-
Library of Boc-protected spiro[3.3]heptane amines from Part 1
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Nitrogen stream for solvent evaporation
-
96-well plate
Procedure:
-
Reaction Setup:
-
Dissolve the crude or purified products from Protocol 1 in 500 µL of DCM in each well of a 96-well plate.
-
Add 500 µL of 4 M HCl in 1,4-dioxane to each well.
-
Seal the plate and shake at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS if necessary.
-
-
Work-up and Isolation:
-
Remove the solvent and excess HCl under a stream of nitrogen.
-
Add 1 mL of diethyl ether to each well to precipitate the hydrochloride salt of the deprotected amine.
-
Centrifuge the plate and decant the supernatant.
-
Wash the precipitate with another 1 mL of diethyl ether and repeat the centrifugation and decanting process.
-
Dry the resulting amine hydrochloride salts under vacuum.
-
Causality and Experimental Choices:
-
Reagent: 4 M HCl in dioxane is a standard and highly effective reagent for Boc deprotection. It is volatile, which simplifies the work-up.[17]
-
Solvent: DCM is a good solvent for the starting material and is compatible with the acidic conditions.
-
Isolation: Precipitation as the hydrochloride salt is a convenient method for isolating the deprotected amine in a parallel format, often yielding a product of sufficient purity for the next step.
Part 3: Final Diversification via Acylation/Sulfonylation
The newly exposed primary amine provides a handle for the final diversification step. Acylation or sulfonylation with a diverse set of acyl chlorides or sulfonyl chlorides will yield the final library of compounds.
Protocol 3: Parallel Acylation/Sulfonylation
Materials and Reagents:
-
Library of spiro[3.3]heptane amine hydrochlorides from Part 2
-
A library of diverse acyl chlorides or sulfonyl chlorides
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Reaction Setup:
-
Suspend the amine hydrochloride salts from Protocol 2 in 500 µL of DCM in each well.
-
Add 3.0 equivalents of TEA or DIPEA to each well to neutralize the hydrochloride and free-base the amine.
-
In a separate 96-well plate, prepare 0.2 M solutions of a diverse library of acyl chlorides or sulfonyl chlorides in DCM.
-
Add 250 µL of the acyl chloride/sulfonyl chloride solution (0.05 mmol, 1.0 equiv.) to the corresponding wells of the reaction block.
-
Seal the block and shake at room temperature for 4-16 hours.
-
-
Work-up and Final Purification:
Causality and Experimental Choices:
-
Base: A non-nucleophilic base like TEA or DIPEA is used to neutralize the HCl salt and scavenge the HCl generated during the acylation/sulfonylation reaction.
-
Solvent: DCM is a common solvent for these reactions. For less soluble starting materials, DMF can be used.
Characterization and Data Management
Each step of the library synthesis should be monitored for quality control. High-throughput analysis using UPLC-MS is an efficient method to assess the purity and confirm the identity of the compounds in each well.[18][19][20]
Table 1: Representative Analytical Data for a Library Member
| Step | Compound Structure | Expected Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Purity (UPLC-UV) |
| Start | tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate | 226.14 | 226.2 | >98% |
| 1 | tert-Butyl (6-(benzylamino)spiro[3.3]heptan-2-yl)carbamate | 317.22 | 317.3 | >95% |
| 2 | 6-(Benzylamino)spiro[3.3]heptan-2-amine | 217.17 | 217.2 | >90% (as HCl salt) |
| 3 | N-(6-(Benzylamino)spiro[3.3]heptan-2-yl)benzamide | 321.20 | 321.2 | >98% (after purification) |
Conclusion
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is a versatile and powerful building block for the construction of novel, three-dimensional chemical libraries. The protocols outlined in this application note provide a robust framework for a diversity-oriented synthesis approach, enabling the rapid generation of a large number of unique molecular entities. The inherent rigidity and defined exit vectors of the spiro[3.3]heptane scaffold make the resulting libraries particularly valuable for screening against a wide range of biological targets, ultimately accelerating the drug discovery process.
References
-
High-Throughput Purification of Single Compounds and Libraries. ACS Publications. [Link]
-
Diversity-Oriented Synthesis. David Spring's group. [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
-
High Resolution Mass Spectrometry for Rapid Characterization of Combinatorial Peptide Libraries. ACS Publications. [Link]
-
High-throughput purification of compound libraries. ResearchGate. [Link]
-
Polymer-assisted solution-phase (PASP) library synthesis of alpha-ketoamides. PubMed. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Analysis and screening of combinatorial libraries using mass spectrometry. PubMed. [Link]
-
Synthesis of (racemic) spiro[3.3]heptanones. ResearchGate. [Link]
-
Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Organic Chemistry Portal. [Link]
-
Peer Reviewed: High-Throughput Characterization of Combinatorial Libraries Generated by Parallel Synthesis. ACS Publications. [Link]
-
ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. ResearchGate. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. [Link]
-
Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI. [Link]
-
Experimental Procedure. The Royal Society of Chemistry. [Link]
-
Design, synthesis, and characterization of PROTACs targeting the androgen receptor in prostate and lung cancer models. PubMed. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. NIH. [Link]
-
(PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]
-
Solution phase synthesis of libraries of polycyclic natural product analogues by cascade radical annulation: synthesis of a 64-member library of mappicine analogues and a 48-member library of mappicine ketone analogues. PubMed. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. [Link]
-
On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. ResearchGate. [Link]
Sources
- 1. tarosdiscovery.com [tarosdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microscale Automated High-Throughput Purification of Libraries [virscidian.com]
- 9. Microscale purification in support of high-throughput medicinal chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A solution-phase parallel synthesis of alkylated guanidines from thioisocyanates and amines - Enamine [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. mcours.net [mcours.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Analysis and screening of combinatorial libraries using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Versatile Coupling Strategies for the Spiro[3.3]heptane Building Block, tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
Introduction: The Strategic Value of Spiro[3.3]heptanes in Medicinal Chemistry
In contemporary drug discovery, there is a significant strategic shift away from planar, aromatic structures towards three-dimensional (3D) molecular architectures. This "escape from flatland" is driven by the need to access novel chemical space, enhance binding selectivity, and improve physicochemical properties such as solubility and metabolic stability.[1][2] Spirocyclic systems, particularly the spiro[3.3]heptane motif, have emerged as exceptionally valuable scaffolds in this context. Their rigid, well-defined 3D geometry serves as a conformationally restricted surrogate for common carbocycles like cyclohexane, enabling more precise interaction with biological targets.[3]
The subject of this guide, tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate, is a bifunctional synthetic building block of significant interest. It features two key reactive sites with orthogonal protecting group strategies:
-
A C6-ketone , amenable to nucleophilic addition and, most notably, reductive amination to install diverse substituents.
-
A C2-amine , protected as a tert-butyl carbamate (Boc), which is stable to a wide range of reaction conditions but can be selectively cleaved under acidic conditions to reveal a primary amine for subsequent coupling reactions.
This orthogonal arrangement allows for controlled, sequential functionalization, making it a powerful tool for building complex molecules, including PROTAC® linkers and novel pharmaceutical agents.[4][5] This document provides detailed protocols and the underlying scientific rationale for key coupling reactions involving this versatile scaffold.
Chemoselective Coupling at the C6-Ketone: Reductive Amination
The most direct and widely used transformation for the ketone moiety is reductive amination. This reaction proceeds in a single pot via the formation of an intermediate iminium ion (from a primary or secondary amine) or enamine, which is then reduced in situ by a mild hydride reagent. The presence of the acid-labile Boc group necessitates the use of reducing agents that are effective under neutral or weakly acidic conditions.
Mechanistic Rationale & Chemoselectivity
The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon, followed by dehydration to form a C=N double bond (iminium ion).[6] A key aspect of this process is the choice of reducing agent. Reagents like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone. In contrast, sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more sterically hindered reagent that selectively reduces the protonated iminium ion intermediate at a much faster rate than it reduces the ketone, ensuring high chemoselectivity.[7] The reaction is often catalyzed by a weak acid, such as acetic acid, to facilitate the dehydration step.
Protocol: General Procedure for Reductive Amination
This protocol describes a general method for coupling a primary amine to the C6-ketone of tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate.
Materials:
-
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (1.0 equiv)
-
Primary amine of choice (1.1 - 1.5 equiv)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 - 2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (optional, 0-1.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (1.0 equiv) and the chosen primary amine (1.1 equiv).
-
Dissolve the solids in anhydrous DCE (or THF) to a concentration of approximately 0.1 M.
-
Stir the solution at room temperature for 30-60 minutes to allow for pre-formation of the iminium intermediate. Note: For less reactive amines, a catalytic amount of acetic acid (0.1 equiv) can be added at this stage.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution. Caution: The addition may cause slight effervescence.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the desired N-substituted product, tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate.
Data Summary: Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Typical Solvent | pH Condition | Key Advantages/Disadvantages |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCE, THF, CH₂Cl₂ | Weakly Acidic | Adv: High chemoselectivity for imines/iminiums; mild. Disadv: Moisture sensitive. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Acidic (pH 3-6) | Adv: Very selective. Disadv: Generates toxic HCN gas under strong acid; requires careful pH control. |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Neutral/Basic | Adv: Inexpensive, readily available. Disadv: Can reduce the starting ketone; less selective. |
| Hydrogenation (H₂) | H₂/Pd-C | MeOH, EtOH | Neutral | Adv: Clean, high-yielding. Disadv: Requires specialized equipment; may reduce other functional groups. |
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination of the spiro[3.3]heptanone.
Derivatization via the C2-Amine Functionality
To functionalize the C2 position, the robust Boc protecting group must first be removed. This unmasks the primary amine, which can then participate in a wide array of classical coupling reactions.
Prerequisite: Boc Group Deprotection
The Boc group is designed to be stable to basic and nucleophilic conditions but is readily cleaved under strong acid. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is scavenged by the counterion or solvent, leading to the release of carbon dioxide and the free amine salt.
Protocol: Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected spiro[3.3]heptane (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or MTBE
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents, often used as a 20-50% v/v solution in DCM).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting residue is the amine-TFA salt. To obtain the free amine, dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ until the pH of the aqueous layer is >8.
-
Extract the aqueous layer with DCM (3x), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine. Note: For many subsequent reactions, the TFA or HCl salt can be used directly with an added equivalent of a non-nucleophilic base.
Amide Bond Formation
Once deprotected, the primary amine is a competent nucleophile for acylation reactions. Modern peptide coupling reagents are highly efficient for forming amide bonds under mild conditions, minimizing side reactions.
Protocol: HATU-Mediated Amide Coupling
Materials:
-
Spiro[3.3]heptan-2-amine salt (e.g., TFA salt, 1.0 equiv)
-
Carboxylic acid of choice (1.0-1.2 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.3 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0-4.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or DCM
Procedure:
-
In a flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the spiro[3.3]heptan-2-amine salt (1.0 equiv) in a minimal amount of DMF.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous LiCl solution (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.
Orthogonal Synthetic Design: A Sequential Coupling Strategy
The true power of this building block lies in its capacity for sequential, orthogonal functionalization. A common and highly effective strategy is to first perform the reductive amination on the ketone, and then, after purification, deprotect the Boc group and perform a second coupling reaction at the newly revealed amine. This allows for the controlled and convergent synthesis of complex molecules with distinct functionalities at the C2 and C6 positions.
Workflow Diagram for Sequential Synthesis
Caption: Orthogonal strategy for disubstitution of the spiro[3.3]heptane scaffold.
References
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate.
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
-
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate.
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters.
-
tert-butyl N-(6-oxospiro(3.3)heptan-2-yl)carbamate. PubChem, NIH.
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Enamine.
-
Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry.
-
One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. PubMed.
-
The Selective Reaction of Primary Amines with Carbonyl Imidazole Containing Compounds: Selective Amide and Carbamate Synthesis. ResearchGate.
-
Available Synple Chem Reagent Cartridges. Synple Chem.
-
Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. ResearchGate.
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate.
-
Chemoselective synthesis of ketones and ketimines by addition of organometallic reagents to secondary amides. PubMed.
-
Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
-
tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate. MedChemExpress.
-
Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. YouTube.
-
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate. MedChemExpress.
-
Approach to Heterospirocycles for Medicinal Chemistry. ACS Publications.
-
Aldehydes And Ketones Important Reactions. Jack Westin.
-
Metal-free, tert-butyl nitrite promoted C(sp2)–S coupling reaction. Green Chemistry (RSC Publishing).
-
tert-Butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate hydrochloride. MedChemExpress.
-
tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate. BLDpharm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jackwestin.com [jackwestin.com]
- 7. Available Synple Chem Reagent Cartridges [synplechem.com]
Application Notes and Protocols for the Synthesis of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spiro[3.3]heptane Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space and move beyond traditional, often planar, molecular scaffolds. The spiro[3.3]heptane motif has emerged as a particularly attractive three-dimensional (3D) scaffold due to its inherent rigidity, well-defined exit vectors for substitution, and favorable physicochemical properties.[1][2] Its compact and non-planar structure offers a unique opportunity to orient pharmacophoric elements in precise spatial arrangements, which can lead to enhanced potency, selectivity, and improved ADME (absorption, distribution, metabolism, and excretion) properties compared to their flatter aromatic counterparts.[1][3]
The spiro[3.3]heptane core is increasingly being recognized as a saturated bioisostere of the phenyl ring, providing a pathway to escape the "flatland" of aromatic systems and access new areas of chemical space.[1][3] This bioisosteric replacement can lead to novel intellectual property and potentially improved drug-like characteristics.
This guide provides detailed protocols for the synthesis of a key building block, tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate, and its derivatives. The presence of a ketone and a protected amine on the rigid spirocyclic framework makes these molecules versatile intermediates for the generation of diverse compound libraries for structure-activity relationship (SAR) studies, particularly in the fields of kinase inhibition and Proteolysis Targeting Chimeras (PROTACs).
Synthetic Strategy Overview
The synthesis of tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate can be approached through a multi-step sequence starting from commercially available or readily accessible precursors. The general strategy involves the construction of the spiro[3.3]heptane core, followed by functional group manipulations to introduce the desired ketone and Boc-protected amine functionalities.
A plausible and efficient synthetic pathway is outlined below. This strategy leverages established chemical transformations and provides a clear route to the target compound and its precursors.
Caption: Synthetic workflow for tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
This protocol outlines the synthesis of the key intermediate alcohol, starting from the corresponding amino alcohol. The Boc (tert-butyloxycarbonyl) protecting group is introduced to mask the amine functionality, which is a common and robust protecting group strategy in organic synthesis.
Materials and Reagents:
-
6-Aminospiro[3.3]heptan-2-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminospiro[3.3]heptan-2-ol (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10 mL per gram of starting material).
-
Addition of Base: Add triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate as a white solid or a colorless oil.
Protocol 2: Oxidation to tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
This protocol describes the oxidation of the secondary alcohol to the corresponding ketone. A mild and efficient method employing ruthenium(III) chloride as a catalyst and sodium periodate as the stoichiometric oxidant is utilized. This method is known for its effectiveness in oxidizing alcohols on the spiro[3.3]heptane scaffold.
Materials and Reagents:
-
tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate (1.0 eq) in a 1:1 mixture of acetonitrile and water.
-
Addition of Reagents: Add ruthenium(III) chloride hydrate (0.05 eq) to the solution. Then, add sodium periodate (2.5 eq) portion-wise over 15 minutes. The reaction is exothermic, and the temperature should be monitored.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any remaining oxidant.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate.
Structure-Activity Relationship (SAR) Studies: A Gateway to Potent and Selective Modulators
The synthesized tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is a versatile scaffold for generating a library of derivatives for SAR studies. The ketone can be subjected to various reactions such as reductive amination, Wittig olefination, and Grignard additions. The Boc-protected amine can be deprotected and subsequently acylated, alkylated, or used in other coupling reactions.
The following diagram illustrates the key diversification points for SAR studies.
Caption: Diversification points for SAR studies on the spiro[3.3]heptane scaffold.
Application in Kinase Inhibitor Design
The spiro[3.3]heptane scaffold has been successfully incorporated into kinase inhibitors. The rigid framework allows for precise positioning of substituents to interact with key residues in the kinase active site. The following table provides a representative example of how modifications to a hypothetical spiro[3.3]heptane-based kinase inhibitor might influence its activity.
| Compound ID | R¹ (at C6) | R² (at C2-amine) | Kinase X IC₅₀ (nM) |
| 1a | =O | Boc | >10,000 |
| 1b | -OH (axial) | Boc | 5,200 |
| 1c | -OH (equatorial) | Boc | 4,800 |
| 2a | =O | -H | >10,000 |
| 2b | =O | -C(O)c1ccccc1 | 850 |
| 2c | =O | -C(O)c1ccc(F)cc1 | 250 |
| 3a | -NH(Me) (axial) | -C(O)c1ccc(F)cc1 | 150 |
| 3b | -NH(Me) (equatorial) | -C(O)c1ccc(F)cc1 | 95 |
SAR Insights for Kinase Inhibitors:
-
Position 6: The ketone at C6 provides a handle for introducing hydrogen bond donors and acceptors. Reduction to the alcohol (1b, 1c) shows a slight increase in activity, suggesting a possible interaction in the active site. Further modification to an amine (3a, 3b) significantly improves potency, indicating a key interaction with a residue in the kinase hinge region. The stereochemistry at C6 also plays a role, with the equatorial amine (3b) being more potent.
-
Position 2: The free amine (2a) is inactive, highlighting the need for a substituent. Acylation with a phenyl group (2b) introduces activity, which is further enhanced by the addition of a fluorine atom (2c), likely due to favorable interactions with the protein or improved physicochemical properties.
Application in PROTAC Design
The spiro[3.3]heptane scaffold is also an attractive linker component in PROTACs, which are bifunctional molecules that induce the degradation of target proteins.[4] The rigidity of the spirocycle can help to pre-organize the warhead (binds to the target protein) and the E3 ligase ligand, potentially leading to more stable and effective ternary complex formation.
| PROTAC ID | Linker Moiety at C2 | Target Protein | E3 Ligase | DC₅₀ (nM) |
| P1 | -(CH₂)₄- | BRD4 | VHL | 150 |
| P2 | -spiro[3.3]heptane- | BRD4 | VHL | 55 |
| P3 | -piperazine- | BRD4 | VHL | 80 |
| P4 | -spiro[3.3]heptane- | BTK | CRBN | 30 |
SAR Insights for PROTAC Linkers:
-
Rigidity and Pre-organization: Replacing a flexible alkyl linker (P1) with the rigid spiro[3.3]heptane scaffold (P2) leads to a significant improvement in degradation potency (lower DC₅₀ value). This is attributed to the reduced conformational flexibility of the linker, which facilitates the formation of a productive ternary complex between the target protein and the E3 ligase.
-
Vectorial Properties: The spiro[3.3]heptane linker (P2) outperforms the piperazine linker (P3), suggesting that the specific exit vectors and spatial arrangement of the warhead and E3 ligase ligand provided by the spirocyclic core are more optimal for this particular target-ligase pair.
-
Target and Ligase Dependence: The effectiveness of the spiro[3.3]heptane linker is also dependent on the specific target protein and E3 ligase being recruited, as demonstrated by the potent degradation of BTK when coupled to a CRBN ligand (P4).
Conclusion
The synthesis of tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate and its derivatives provides a powerful platform for medicinal chemists to explore novel chemical space and develop potent and selective modulators of biological targets. The rigid and three-dimensional nature of the spiro[3.3]heptane scaffold offers distinct advantages in drug design, enabling the precise spatial orientation of pharmacophoric groups. The detailed protocols and SAR insights provided in this guide are intended to facilitate the rational design and synthesis of next-generation therapeutics based on this promising molecular framework.
References
-
Synthesis of (racemic) spiro[3.3]heptanones. ResearchGate. Available at: [Link]
-
Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. Available at: [Link]
-
Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, Y., Horbatok, K., Bodenchuk, I., Borysko, P., Shepilov, D., Pishel, I., Kubyshkin, V., & Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. Available at: [Link]
-
A stereochemical journey around spirocyclic glutamic acid analogs. National Center for Biotechnology Information. Available at: [Link]
-
Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. DiVA portal. Available at: [Link]
-
Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. National Center for Biotechnology Information. Available at: [Link]
Sources
Application Note: A Scalable and Robust Laboratory Synthesis of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
Abstract
The spiro[3.3]heptane motif is a conformationally restricted, three-dimensional scaffold that has garnered significant attention in modern medicinal chemistry as a saturated bioisostere for phenyl rings.[1][2] Its unique structural rigidity and non-planar geometry provide a powerful tool for navigating novel chemical space and optimizing the ADME properties of drug candidates.[3][4] This application note details a comprehensive, multi-step laboratory protocol for the scale-up synthesis of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate, a key bifunctional building block frequently utilized in the construction of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[5] The described synthetic strategy begins with the construction of the core spiro[3.3]heptane-2,6-dione, followed by a selective monoreductive amination and subsequent N-Boc protection. Each step has been designed with scalability, safety, and reproducibility as primary considerations, providing a reliable pathway for producing gram-to-multigram quantities of the target compound.
Introduction: The Strategic Value of Spiro[3.3]heptanes
The drive to create novel chemical entities with improved pharmacological profiles has led researchers to explore beyond traditional flat, aromatic structures. Saturated, sp³-rich scaffolds like spiro[3.3]heptane offer a distinct advantage by introducing three-dimensionality, which can lead to enhanced target selectivity, improved metabolic stability, and better physicochemical properties.[2] The synthesis of functionalized spiro[3.3]heptane derivatives, however, can be challenging due to the inherent strain of the bicyclic system.[6]
The target molecule, tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (3), incorporates three key features: the rigid spirocyclic core, a ketone handle for further chemical elaboration (e.g., reductive amination, olefination), and a Boc-protected amine that serves as a nucleophile or a precursor to a primary amine upon deprotection. This trifecta of functionality makes it an exceptionally valuable intermediate in drug discovery programs.[7][8] This guide provides a detailed, validated protocol that addresses the need for a reliable and scalable synthesis of this important building block.
Retrosynthetic Analysis and Strategy
The chosen synthetic pathway is designed for operational simplicity and scalability, avoiding hazardous reagents or complex purification techniques where possible. The retrosynthesis begins by disconnecting the Boc protecting group, followed by the disconnection of the C-N bond, leading back to the symmetrical precursor, spiro[3.3]heptane-2,6-dione (1).
Caption: Retrosynthetic analysis of the target compound.
This strategy leverages the symmetry of the starting dione (1) to selectively install a single amino group via reductive amination. The resulting amino-ketone (2) is then protected to yield the final product (3). This approach is advantageous as it builds complexity in a controlled, stepwise manner from a readily accessible precursor.
Overall Synthetic Workflow
The complete synthesis is a three-step process starting from the commercially available 1,1-cyclobutanedicarboxylic acid. The entire workflow is designed to be completed efficiently, with considerations for purification and quality control at each critical juncture.
Caption: Overall laboratory workflow from starting material to final product.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.
Step 1: Synthesis of Spiro[3.3]heptane-2,6-dione (1)
This procedure involves the thermal decomposition of 1,1-cyclobutanedicarboxylic acid in the presence of acetic anhydride to form the symmetrical dione. The mechanism proceeds through a mixed anhydride followed by ketene formation and a [2+2] cycloaddition.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 1,1-Cyclobutanedicarboxylic acid | 144.12 | 50.0 g | 0.347 | 1.0 |
| Acetic Anhydride | 102.09 | 150 mL | 1.59 | 4.6 |
| Pyridine | 79.10 | 2.0 mL | 0.025 | 0.07 |
Protocol:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a thermometer.
-
Reagent Charging: Charge the flask with 1,1-cyclobutanedicarboxylic acid (50.0 g, 0.347 mol), acetic anhydride (150 mL, 1.59 mol), and pyridine (2.0 mL, 0.025 mol).
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 140 °C) with vigorous stirring.
-
Rationale: The high temperature is required to drive the decarboxylation and subsequent ketene dimerization. Pyridine acts as a catalyst for the formation of the mixed anhydride.
-
-
Monitoring: Monitor the reaction by observing the cessation of CO₂ evolution (typically 4-6 hours). An in-process control (IPC) can be performed by taking a small aliquot, quenching it carefully with methanol, and analyzing via ¹H NMR to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the dark reaction mixture into 500 mL of ice-cold water with stirring to quench the excess acetic anhydride.
-
Extraction: Transfer the aqueous mixture to a 2 L separatory funnel and extract with ethyl acetate (3 x 250 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 200 mL) until effervescence ceases, followed by brine (1 x 200 mL).
-
Rationale: The bicarbonate wash neutralizes any remaining acetic acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude solid is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford Spiro[3.3]heptane-2,6-dione (1) as a white crystalline solid.
-
Expected Yield: 60-70%.
-
Characterization: ¹H NMR and LC-MS should confirm the structure and purity.
-
Step 2: Monoreductive Amination to 6-Aminospiro[3.3]heptan-2-one (2)
This step uses ammonium acetate as the ammonia source and sodium cyanoborohydride as a mild reducing agent to selectively convert one of the two ketone moieties into a primary amine.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Spiro[3.3]heptane-2,6-dione (1) | 138.15 | 20.0 g | 0.145 | 1.0 |
| Ammonium Acetate | 77.08 | 55.9 g | 0.725 | 5.0 |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 10.0 g | 0.159 | 1.1 |
| Methanol (MeOH) | 32.04 | 400 mL | - | - |
Protocol:
-
Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Spiro[3.3]heptane-2,6-dione (1) (20.0 g, 0.145 mol) and ammonium acetate (55.9 g, 0.725 mol) in methanol (400 mL).
-
Reaction Initiation: Stir the solution at room temperature for 30 minutes to facilitate imine formation.
-
Reducing Agent Addition: Cool the mixture to 0 °C using an ice bath. Add sodium cyanoborohydride (10.0 g, 0.159 mol) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Rationale: NaBH₃CN is a selective reducing agent that is stable in protic solvents and preferentially reduces the iminium ion over the ketone, minimizing the formation of the diol byproduct. Portion-wise addition at low temperature controls the reaction rate and any potential exotherm.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting dione.
-
Quenching and pH Adjustment: Carefully quench the reaction by the slow addition of 2 M HCl at 0 °C until the pH is ~2 to decompose any remaining NaBH₃CN (Caution: HCN gas may evolve, perform in a well-ventilated hood). Stir for 1 hour. Then, adjust the pH to >10 using 3 M NaOH.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) (4 x 200 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product 2 is typically an oil or a low-melting solid and is used directly in the next step without further purification.
-
Expected Yield: Assumed quantitative conversion for the next step.
-
Step 3: N-Boc Protection to yield tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (3)
The final step involves the protection of the newly formed primary amine with di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Crude Amino-ketone (2) | ~139.18 | ~20.1 g | 0.145 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 34.7 g | 0.159 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 30.3 mL | 0.218 | 1.5 |
| Dichloromethane (DCM) | 84.93 | 400 mL | - | - |
Protocol:
-
Setup: Dissolve the crude amino-ketone (2) from the previous step in DCM (400 mL) in a 1 L round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add triethylamine (30.3 mL, 0.218 mol). Cool the solution to 0 °C and add a solution of Boc₂O (34.7 g, 0.159 mol) in DCM (50 mL) dropwise over 30 minutes.
-
Rationale: Triethylamine acts as a base to scavenge the acid formed during the reaction and to deprotonate the ammonium salt of the amine, facilitating its nucleophilic attack on the Boc anhydride.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 150 mL), saturated aqueous NaHCO₃ (1 x 150 mL), and brine (1 x 150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (3) as a white solid.
-
Expected Overall Yield (2 steps): 45-55%.
-
Final Characterization: ¹H NMR, ¹³C NMR, and HRMS should be used to confirm the structure and high purity of the final product.[5]
-
Summary of Results and Data
| Compound | Structure | Formula | MW ( g/mol ) | Typical Yield | Purity (LC-MS) |
| 1 | Spiro[3.3]heptane-2,6-dione | C₇H₈O₂ | 138.15 | 60-70% | >97% |
| 2 | 6-Aminospiro[3.3]heptan-2-one | C₇H₁₁NO | 139.18 | (Crude) | - |
| 3 | tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate | C₁₂H₁₉NO₃ | 225.29 | 45-55% (over 2 steps) | >98% |
Scale-Up and Safety Considerations
-
Temperature Control: The initial dione synthesis (Step 1) is conducted at high temperatures and should be carefully controlled with a heating mantle and rheostat. For the reductive amination (Step 2) and Boc protection (Step 3), exothermic additions must be managed, especially on a larger scale, by using an ice bath and ensuring slow, controlled addition rates.
-
Reagent Handling: Sodium cyanoborohydride is highly toxic. Handle with extreme care and always quench reactions in a fume hood, as acidification can produce toxic HCN gas.
-
Purification: While column chromatography is effective at the lab scale for the final product, larger scale purifications may benefit from recrystallization to reduce solvent usage and improve throughput.
-
Work-up: Extractions from large volumes of aqueous layers can be cumbersome. The use of a continuous liquid-liquid extractor or larger separatory funnels is recommended.
Conclusion
This application note provides a well-defined and robust protocol for the laboratory scale-up synthesis of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate. The three-step sequence is built upon reliable and understood chemical transformations, prioritizing safety, scalability, and high purity of the final product. By following this detailed guide, researchers in medicinal chemistry and drug development can confidently produce multigram quantities of this valuable spirocyclic building block for their discovery programs.
References
- Wessjohann, L. A., et al. (2018). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Institutes of Health.
-
Chernykh, A. V., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2024). Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Organic Process Research & Development. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. Available at: [Link]
-
Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate Intermediates
Welcome to the technical support center for the purification of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique structural features of the spiro[3.3]heptane core, combined with the properties of the tert-butoxycarbonyl (Boc) protecting group, can present specific challenges during purification. This document aims to provide a rational and systematic approach to overcoming these hurdles.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate.
Question 1: My crude product is an oil that is difficult to handle and purify. How can I solidify it?
Answer: Obtaining an oily crude product is a common issue, often due to the presence of residual solvents or low-molecular-weight impurities. Here are several strategies to induce solidification:
-
High-Vacuum Drying: Ensure all volatile solvents from the reaction workup are completely removed. Drying the crude oil under high vacuum, possibly with gentle heating (not exceeding 40-50°C to prevent potential degradation), can often yield a solid or a foam that is easier to handle.
-
Trituration/Slurrying: This is a highly effective technique for inducing crystallization and removing non-polar impurities.
-
Protocol:
-
Place your crude oil in a flask with a stir bar.
-
Add a non-polar solvent in which your product is expected to be poorly soluble, such as n-hexane, petroleum ether, or a mixture of hexane and a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate. A common starting point is a hexane/dichloromethane mixture[1].
-
Stir the mixture vigorously at room temperature for several hours or overnight.
-
If the oil solidifies, collect the solid by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.
-
-
-
Seed Crystallization: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.
Question 2: I am having difficulty purifying my compound by flash column chromatography. What conditions should I start with?
Answer: Flash column chromatography is a primary method for purifying tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate. The key is selecting an appropriate solvent system that provides good separation between your product and impurities.
-
Initial Solvent System Selection: Based on the polarity of the molecule (a ketone and a carbamate), a good starting point for the mobile phase is a mixture of a non-polar solvent and a moderately polar solvent.
-
Recommended Starting Gradients:
-
Hexane/Ethyl Acetate
-
Heptane/Ethyl Acetate
-
Dichloromethane/Methanol (with caution, see below)
-
-
-
Thin-Layer Chromatography (TLC) Optimization: Before running a column, always optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your product to ensure good separation on the column.
-
Potential Pitfalls and Solutions:
-
Tailing on Silica Gel: The carbamate and ketone functionalities can sometimes interact with the acidic silica gel, leading to tailing of the product peak. To mitigate this, you can:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase.
-
Use deactivated silica gel.
-
-
Co-elution with Impurities: If your product co-elutes with impurities, a shallower gradient or an isocratic elution might be necessary. Consider using a different solvent system to alter the selectivity. For example, if you are using a hexane/ethyl acetate system, switching to a dichloromethane/methanol system can change the elution order of compounds.
-
Stability on Silica: The Boc group is sensitive to acidic conditions[2]. While silica gel is generally considered weakly acidic, prolonged exposure can potentially lead to some degradation. It is advisable to run the column relatively quickly and not let the compound sit on the column for an extended period.
-
| Parameter | Recommended Starting Condition | Troubleshooting Tips |
| Stationary Phase | Silica Gel (230-400 mesh) | Use deactivated silica if tailing occurs. |
| Mobile Phase | Hexane/Ethyl Acetate or Heptane/Ethyl Acetate | Start with a gradient (e.g., 0-50% Ethyl Acetate). Add 0.1% triethylamine to reduce tailing. |
| TLC Rf Target | 0.2 - 0.4 | Adjust solvent polarity to achieve this target for optimal separation. |
Question 3: I am trying to recrystallize my product, but it either "oils out" or the recovery is very low. What is the best approach?
Answer: Recrystallization is an excellent method for obtaining highly pure material. The choice of solvent is critical.
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Recommended Solvent Systems:
-
Single Solvent: Isopropanol, ethanol, or acetone.
-
Two-Solvent System: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane, acetone) and a non-polar "anti-solvent" in which it is insoluble (e.g., hexane, heptane, petroleum ether). A combination of ethyl acetate and heptane has been shown to be effective for a similar azaspiro[3.3]heptane derivative[3].
-
-
-
Recrystallization Protocol (Two-Solvent System):
-
Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).
-
While the solution is still hot, slowly add the "anti-solvent" (e.g., heptane) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize recovery.
-
Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
-
-
Overcoming "Oiling Out": This occurs when the compound separates from the solution as a liquid instead of a solid. To prevent this:
-
Use a more dilute solution.
-
Cool the solution more slowly.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate?
A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the spiro[3.3]heptane core.
-
Byproducts of Spirocycle Formation: The synthesis of spiro[3.3]heptanones can sometimes yield isomeric byproducts or oligomers[2][4].
-
Deprotected Amine: The Boc group can be partially cleaved under acidic conditions, leading to the presence of the free amine (6-aminospiro[3.3]heptan-2-one).
-
Residual Solvents: Solvents used in the reaction and workup (e.g., ethyl acetate, dichloromethane, DMF) may be present.
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1-2%).
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting non-volatile impurities. A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Couples the separation power of HPLC with mass detection, allowing for the identification of impurities by their mass-to-charge ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities, such as residual solvents.
Q3: What are the optimal storage conditions for tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate?
A3: To ensure the long-term stability of the compound, it should be stored in a cool, dry place. A refrigerator (2-8°C) is generally recommended. The container should be tightly sealed to protect it from moisture and air. For extended storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
III. Experimental Workflow Diagrams
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
Flash Chromatography Troubleshooting Workflow
Caption: Workflow for troubleshooting flash chromatography.
IV. References
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]
-
Synthesis method of 6-oxo-2-azaspiro[5][5] heptane-2-carboxylic acid tert-butyl ester. (n.d.). Google Patents. Retrieved from
-
Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). ResearchGate. Retrieved from [Link]
-
Synthesis of (racemic) spiro[3.3]heptanones. (n.d.). ResearchGate. Retrieved from [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). ChemRxiv. Retrieved from [Link]
-
tert-butyl N-(6-oxospiro(3.3)heptan-2-yl)carbamate. (n.d.). PubChem. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Synthesis of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
Welcome to the technical support center for the synthesis and purification of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable PROTAC linker. We provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to optimize your reaction yield and purity.
Introduction: The Synthetic Strategy
The synthesis of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is most commonly approached via a two-step sequence starting from the corresponding amino alcohol, 6-aminospiro[3.3]heptan-2-ol. This strategy involves:
-
N-Boc Protection: The primary amine of the starting material is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent side reactions in the subsequent oxidation.
-
Oxidation: The secondary alcohol is then oxidized to the desired ketone.
This guide will address potential issues in both of these key steps and provide robust protocols for synthesis and purification.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Part 1: N-Boc Protection of 6-aminospiro[3.3]heptan-2-ol
Q1: My Boc-protection reaction is incomplete, showing significant amounts of starting material by TLC/LC-MS. What could be the cause?
A1: Incomplete Boc protection is a common issue and can stem from several factors:
-
Insufficient Reagents: Ensure you are using a slight excess of Di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.5 equivalents.[1] The base, often a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), should also be in excess (2-3 equivalents) to drive the reaction to completion.[2]
-
Poor Solubility: The starting amino alcohol may have limited solubility in common organic solvents. A biphasic system, such as dioxane/water or THF/water, can improve solubility and reaction rates.[1]
-
Inadequate Reaction Time or Temperature: While many Boc protections proceed smoothly at room temperature, some sterically hindered or less nucleophilic amines may require longer reaction times or gentle heating.[2] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]
-
Zwitterionic Nature: If your starting material exists as a zwitterion, it can be poorly soluble and less reactive. Using aqueous basic conditions (e.g., with NaOH or NaHCO₃) can often resolve this by ensuring the amine is in its free base form.
Q2: I'm observing the formation of an unexpected, more non-polar byproduct during the Boc protection. What is it and how can I avoid it?
A2: The most likely non-polar byproduct is the di-Boc protected starting material, where the hydroxyl group has also reacted to form a tert-butyl carbonate. While less common for alcohols than for amines, it can occur, especially with prolonged reaction times or a large excess of Boc₂O.
-
To mitigate this:
-
Use a stoichiometric amount or only a slight excess of Boc₂O (around 1.1 equivalents).
-
Carefully monitor the reaction and stop it once the starting amine is consumed.
-
Consider running the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.[1]
-
Q3: The workup of my Boc-protection reaction is problematic, leading to emulsions or poor recovery. What are your recommendations?
A3: Workup issues are often related to the aqueous washes.
-
Emulsions: These can be broken by adding brine (saturated NaCl solution) to the aqueous layer, which increases its ionic strength.
-
Poor Recovery: If your Boc-protected product has some water solubility, you may be losing it in the aqueous washes. To minimize this, saturate the aqueous layer with NaCl before extraction and use a larger volume of organic solvent for extraction. You can also perform multiple extractions (e.g., 3x with ethyl acetate or dichloromethane).
Part 2: Oxidation of tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
Q4: My oxidation reaction is sluggish or incomplete. How can I improve the conversion?
A4: Incomplete oxidation can be due to several factors, depending on the chosen method:
-
Dess-Martin Periodinane (DMP) Oxidation:
-
Reagent Quality: DMP is moisture-sensitive and can degrade over time.[4] Use freshly opened or properly stored DMP.
-
Water Content: While DMP oxidations are typically run under anhydrous conditions, studies have shown that a small amount of water can sometimes accelerate the reaction rate.[5] However, excess water can lead to hydrolysis of the reagent.
-
-
Swern Oxidation:
-
Temperature Control: The formation of the active oxidant (chlorosulfonium salt) must be done at very low temperatures (-78 °C).[6] Allowing the reaction to warm prematurely will cause the decomposition of the active species.
-
Reagent Addition Order: The correct order of addition is critical. Oxalyl chloride is added to DMSO first, followed by the alcohol, and finally the tertiary amine base.[7] Adding the base before the alcohol can lead to side reactions.[7]
-
-
Steric Hindrance: The secondary alcohol in the spiro[3.3]heptane system may be sterically hindered, slowing down the reaction. You may need to increase the reaction time or use a slight excess of the oxidizing agent.
Q5: I'm observing a significant amount of a byproduct with a similar polarity to my desired ketone. What could it be?
A5: The nature of the byproduct will depend on the oxidation method used:
-
Swern Oxidation: A common side reaction, especially if the temperature is not strictly controlled, is the formation of a methylthiomethyl (MTM) ether.[8] This occurs via a Pummerer rearrangement of the intermediate chlorosulfonium salt. To avoid this, maintain the reaction temperature below -60 °C.
-
Dess-Martin Oxidation: Over-oxidation of primary alcohols to carboxylic acids can occur, but this is less common for secondary alcohols. A more likely issue is the formation of byproducts from the decomposition of the DMP reagent, which can complicate purification. A common workup procedure involves quenching the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate to reduce the iodine byproducts.[9]
-
Epimerization: If the starting alcohol is chiral, there is a risk of epimerization at the carbon bearing the newly formed carbonyl group, especially if basic conditions are used.[10] For Swern oxidation, using a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine can sometimes mitigate this issue.[11]
Q6: The purification of the final ketone is challenging. What are the best methods?
A6: The purification strategy will depend on the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying ketones.[11] A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point. The desired ketone will be more polar than any unreacted starting material (the alcohol) and most non-polar byproducts.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[12] Common solvent systems for carbamates include ethanol, or mixtures like hexanes/ethyl acetate or hexanes/acetone.[13]
-
Acid-Base Extraction: This can be useful for removing any remaining basic or acidic impurities from the workup. A wash with a dilute acid (e.g., 1M HCl) will remove any residual amine base, and a wash with a weak base (e.g., saturated NaHCO₃) will remove acidic byproducts.
Experimental Protocols
Protocol 1: N-Boc Protection of 6-aminospiro[3.3]heptan-2-ol
This protocol is adapted from a general procedure for the Boc protection of amino alcohols.[3]
-
Setup: In a round-bottom flask, dissolve 6-aminospiro[3.3]heptan-2-ol (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.0 equiv) to the solution and stir at room temperature until all solids are dissolved.
-
Boc₂O Addition: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is no longer visible.
-
Workup: Add water to the reaction mixture and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate. The product is often used in the next step without further purification.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol is a general procedure for DMP oxidation of secondary alcohols.[5]
-
Setup: Dissolve tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate (1.0 equiv) in dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
DMP Addition: Add Dess-Martin periodinane (1.2-1.5 equiv) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2x).
-
Washing and Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate.
Data Presentation
| Parameter | N-Boc Protection | DMP Oxidation |
| Typical Yield | >90% | 70-90% |
| Reaction Time | 4-12 hours | 1-4 hours |
| Temperature | 0 °C to Room Temp | Room Temp |
| Key Reagents | Boc₂O, NaHCO₃ | Dess-Martin Periodinane |
| Common Solvents | Dioxane/Water, THF/Water | Dichloromethane |
| Purification | Extraction | Column Chromatography |
Visualizations
Synthetic Workflow
Caption: Overall synthetic route to the target compound.
Troubleshooting Logic for Incomplete Oxidation
Caption: Decision tree for addressing incomplete oxidation reactions.
References
- Navigating the Analytical Maze: A Comparative Guide to LC-MS Analysis of PROTACs Featuring N-(Azido-PEG2)-N-bis(PEG4-Boc) Linker. (2025). BenchChem.
- A Comparative Guide to LC-MS Analysis for PROTAC Identity and Purity. (2025). BenchChem.
- Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological m
- Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. (n.d.).
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). PMC - NIH.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
- An In-depth Technical Guide to Boc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals. (2025). BenchChem.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.
- Swern oxid
- Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.
- tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate(1181816-12-5) 1H NMR. (n.d.). ChemicalBook.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Swern oxid
- Reagents & Solvents: Solvents for Recrystalliz
- Alcohol to Aldehyde/Ketone using Swern Oxid
- Swern Oxidation: Reaction Mechanism. (n.d.). NROChemistry.
- Scalable Flow Electrochemical Alcohol Oxidation: Maintaining High Stereochemical Fidelity in the Synthesis of Levetiracetam. (n.d.). NIH.
- A chiral hydrogen atom abstraction catalyst for the enantioselective epimeriz
- Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? (2022).
- Go-to recrystalliz
- The dess-martin periodinane. (n.d.). Organic Syntheses Procedure.
- 2,6-Diazaspiro[3.
- Dess–Martin periodinane. (n.d.). Wikipedia.
- What could be reason for getting a very low yield in organic chemistry? (2015). Quora.
- Dess–Martin periodinane (DMP)
- Supporting Inform
- Dess–Martin oxidation work up. (2017). Chemistry Stack Exchange.
- Crystallization method of Boc-amino acid. (n.d.).
- Dess-Martin Oxid
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Scalable Flow Electrochemical Alcohol Oxidation: Maintaining High Stereochemical Fidelity in the Synthesis of Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. reddit.com [reddit.com]
Stability and recommended storage conditions for tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
Technical Support Center: tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
Welcome to the technical support guide for tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate. This document provides in-depth information, troubleshooting advice, and validated protocols to ensure the stability and successful application of this compound in your research. As a molecule featuring a tert-butoxycarbonyl (Boc) protecting group, a carbamate linkage, and a spiro[3.3]heptanone core, its handling requires an understanding of its specific chemical liabilities.
Frequently Asked Questions (FAQs)
Handling and Storage
Q: What are the recommended long-term storage conditions for solid tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate?
A: For optimal long-term stability, the solid compound should be stored at 2-8°C , sealed in a tightly closed container under an inert atmosphere (e.g., Argon or Nitrogen), and protected from light.[1] While some suppliers may state room temperature storage is acceptable for short periods, refrigeration minimizes the risk of slow degradation over time. The core principle is to mitigate exposure to thermal energy, moisture, and atmospheric oxygen.
Q: How should I handle the compound upon receipt?
A: Upon receiving the vial, allow it to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could promote hydrolysis. Handle the compound in a well-ventilated area or fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3]
Workflow for Initial Handling and Storage
Caption: Recommended workflow for receiving and storing the compound.
Chemical Stability and Degradation
Q: What is the primary chemical instability of this molecule?
A: The most significant liability is the acid-labile tert-butoxycarbonyl (Boc) protecting group .[4][5] Exposure to even trace amounts of strong acids can catalyze the cleavage of the Boc group, yielding the corresponding primary amine and releasing isobutene and carbon dioxide gas.[4][6] This is the most probable degradation pathway under improper storage or experimental conditions.
Primary Degradation Pathway: Acid-Catalyzed Deprotection
Caption: Acid-catalyzed cleavage of the Boc protecting group.
Q: How stable is the compound in common organic solvents?
A: The compound is generally stable in anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and N,N-Dimethylformamide (DMF) when stored under inert conditions. However, stability can be compromised if:
-
Protic Solvents: Solvents like Methanol or Ethanol, especially if acidic, can cause slow degradation over time.
-
Acidic Impurities: Solvents like DCM can contain trace amounts of HCl. Using freshly distilled or inhibitor-free grades is recommended for long-term solutions.
Q: What materials or chemical classes should I avoid?
A: To maintain the integrity of the compound, avoid contact with the substances listed in the table below.
| Class of Substance | Examples | Reason for Incompatibility |
| Strong Acids | TFA, HCl, H₂SO₄ | Rapidly cleaves the Boc protecting group.[4][6] |
| Strong Oxidizing Agents | Peroxides, Nitric Acid | May react with the amine or spirocyclic core.[7] |
| Strong Bases | n-BuLi, LDA | While the Boc group is base-stable, strong bases can deprotonate the α-carbon to the ketone, potentially leading to side reactions.[5] |
| Lewis Acids | AlCl₃, TiCl₄ | Can catalyze the cleavage of the Boc group.[6] |
Table 1: Chemical Incompatibility Profile
Troubleshooting Guide
Q: My experiment yielded unexpected results. How can I confirm if my starting material has degraded?
A: If you suspect degradation, the most straightforward approach is to check the purity of your compound against a fresh or validated reference sample.
-
Thin-Layer Chromatography (TLC): Dissolve a small amount of your compound and run a TLC plate. The presence of a new, more polar spot (lower Rf value) often indicates the formation of the deprotected amine.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative assessment of purity. A degraded sample will show a new peak, typically with a shorter retention time than the parent compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm degradation. Look for the disappearance of the large singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group.
Troubleshooting Flowchart for Suspected Degradation
Caption: Decision tree for troubleshooting potential compound degradation.
Experimental Protocol: Validating Compound Stability
This protocol provides a self-validating method to assess the stability of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate under your specific experimental conditions (e.g., in a particular solvent at a specific temperature).
Objective: To determine if the compound degrades under simulated reaction conditions over a set time course.
Materials:
-
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
-
Anhydrous solvent of interest (e.g., DMF, DCM)
-
Small, inert vials with screw caps
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
TLC mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes - optimization may be required)
-
HPLC system (if available)
Procedure:
-
Prepare Stock Solution (Time 0):
-
Accurately weigh ~5 mg of the compound into a clean vial.
-
Dissolve in 1.0 mL of the anhydrous solvent to create a 5 mg/mL stock solution.
-
-
Initial Analysis (T₀):
-
Immediately spot the stock solution on a TLC plate.
-
If using HPLC, inject a sample of the T₀ solution and record the chromatogram. This is your baseline reference.
-
-
Incubation:
-
Seal the vial containing the stock solution tightly under an inert atmosphere if possible.
-
Place the vial under the desired experimental conditions (e.g., in a heating block at 50°C, at room temperature on the benchtop, etc.).
-
-
Time-Point Analysis:
-
After predetermined time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from the stock solution.
-
Analyze the aliquot by TLC and/or HPLC alongside the T₀ sample.
-
-
Interpretation:
-
TLC: Compare the spots from the different time points. The appearance of a new, lower-Rf spot indicates degradation.
-
HPLC: Compare the chromatograms. A decrease in the area of the main peak and the appearance of a new peak confirms and quantifies the degradation.
-
Trustworthiness Check: By comparing each time point directly to your T₀ sample, you create a self-validating system that accounts for any initial impurities and clearly shows changes over time due to the tested conditions.
References
- Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
- BenchChem. (2025). Stability of the Boc Protecting Group: A Comparative Guide for Researchers. BenchChem Technical Support.
- Which one is stronger in alkaline hydrolysis? Carbamate or Ester? (2016).
- Džubeta, A., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Vacondio, F., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
- Johansson, A. M., et al. (1991). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. PubMed.
- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
- tert-Butyl (6-oxospiro[3.3]heptan-2-yl)
- tert-butyl 6-oxo-2-azaspiro[3.
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
- tert-Butyl N-(2-oxospiro[3.3]heptan-7-yl)
- Is the protecting group boc of the amino group stable at 37°C? (2024).
- tert-Butyl carbamate - SAFETY D
- SAFETY DATA SHEET - tert-Butyl carbam
- tert-Butyl (6-aminospiro[3.3]heptan-2-yl)
- tert-Butyl (6-oxospiro[3.3]heptan-2-yl)
- tert-Butyl 6-Oxo-2-azaspiro[3.
- tert-Butyl 6-Oxo-2-azaspiro[3.
- Gharib, M., et al. (2021). Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions. PMC - NIH.
- Awad, A., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Toronto Metropolitan University.
- tert-butyl 2-azaspiro[3.
- 1118786-86-9|tert-Butyl (6-oxospiro[3.3]heptan-2-yl)
- tert-butyl N-(6-oxospiro(3.3)heptan-2-yl)
- Santos, M. A., & Moreira, V. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
- Perlovich, G. L., et al. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions.
- Mey, A. R. J., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. R Discovery - Researcher.Life.
- tert-Butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate hydrochloride. (n.d.). MedChemExpress.
- tert-Butyl (6-aminospiro[3.3]heptan-2-yl)
- Terbucarb. (n.d.). PubChem - NIH.
Sources
Addressing solubility issues of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate in various solvents
Technical Support Center: tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
A Guide to Understanding and Overcoming Solubility Challenges
Prepared by the Senior Application Science Team
Welcome to the technical support guide for tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (CAS: 1118786-86-9). This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the solubility characteristics of this unique spirocyclic building block. As a key intermediate, particularly in the synthesis of PROTACs and other complex molecules, understanding its behavior in various solvents is critical for reaction success, purification efficiency, and overall project timelines.[1]
This guide provides foundational knowledge, troubleshooting protocols, and frequently asked questions to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate that influence its solubility?
A1: The solubility profile of this compound is governed by a combination of distinct structural motifs. Its molecular structure (C12H19NO3) contains both polar and nonpolar regions, giving it an amphiphilic character.[2][3]
-
Lipophilic (Nonpolar) Regions: The bulky tert-butyl group and the rigid aliphatic spiro[3.3]heptane core are significant nonpolar features. These regions favor interactions with nonpolar or moderately polar aprotic solvents through van der Waals forces.
-
Hydrophilic (Polar) Regions: The molecule contains two key polar functionalities: a ketone (C=O) and a carbamate (-NH-C=O-O-). These groups can act as hydrogen bond acceptors (the carbonyl oxygens) and, in the case of the carbamate's N-H group, a hydrogen bond donor. These features promote solubility in polar solvents.
The interplay between the rigid, nonpolar spirocyclic framework and the polar, hydrogen-bonding functional groups means that no single solvent may be universally optimal. Solubility is often a delicate balance, making solvent screening a necessity. The principle of "like dissolves like" is a useful starting point for predictions.[4]
.dot
Caption: Key functional regions influencing compound solubility.
Q2: What is the general predicted solubility profile of this compound?
A2: While specific quantitative data is not widely published, we can predict a solubility profile based on its structure and the properties of similar compounds like tert-Butyl carbamate.[5][6][7]
-
High Solubility Expected: In chlorinated solvents (e.g., Dichloromethane, Chloroform) and moderately polar aprotic solvents (e.g., Tetrahydrofuran, Ethyl Acetate). These solvents can effectively solvate both the nonpolar backbone and the polar functional groups.
-
Moderate to Good Solubility Expected: In polar aprotic solvents (e.g., DMF, DMSO) and polar protic solvents like short-chain alcohols (e.g., Methanol, Ethanol, Isopropanol).
-
Low to Negligible Solubility Expected: In highly nonpolar aliphatic solvents (e.g., Hexanes, Heptane, Petroleum Ether) and in aqueous media (water). The molecule's significant nonpolar surface area limits its solubility in these solvents.
Q3: Where can I find safety information for this compound?
A3: Safety Data Sheets (SDS) from suppliers are the primary source for handling information. General hazards identified for this compound include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2][8] Always handle this compound in a well-ventilated area (such as a chemical fume hood) using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide: Common Solubility Issues
Issue 1: My compound is not dissolving in a recommended solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at room temperature.
-
Underlying Cause: You may be attempting to create a solution that is above the compound's saturation point at the current temperature. While predicted to be soluble, every compound has a solubility limit.
-
Troubleshooting Steps:
-
Increase Solvent Volume: The simplest first step is to add more solvent in measured increments until the solid dissolves. This will lower the final concentration.
-
Apply Gentle Heat: Cautiously warm the mixture. An increase in temperature often significantly increases solubility. Use a water bath and monitor the temperature to avoid potential compound degradation.
-
Utilize Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves can help break down solid aggregates and accelerate the dissolution process.
-
Consider a Co-Solvent: If the above steps are insufficient, adding a small percentage (e.g., 5-10%) of a stronger, more polar solvent like DMF or DMSO can disrupt the crystal lattice energy and enhance solvation.[9]
-
Issue 2: The compound dissolves initially but then precipitates out of solution during my reaction.
-
Underlying Cause 1: Change in Solvent System. Your reaction may be generating a new chemical species or you may have added a reagent in a solvent in which your compound is less soluble, effectively creating a co-solvent system that promotes precipitation.
-
Solution: Before running the full-scale reaction, perform a small test. Mimic the final reaction solvent composition and concentration to ensure your starting material remains soluble under the reaction conditions. If it does not, you may need to increase the total solvent volume or switch to a more robust solvent system (e.g., THF or DMF instead of DCM).
-
Underlying Cause 2: Temperature Change. If your reaction is run at an elevated temperature to achieve dissolution and then cooled for a workup, the compound may crash out as its solubility decreases.
-
Solution: If the product is also soluble, you may be able to proceed with the workup while the mixture is still warm. Alternatively, you may need to add a co-solvent in which the compound is highly soluble before cooling.
.dot
Caption: Decision workflow for addressing solubility problems.
Experimental Protocols
Protocol 1: Rapid Qualitative Solubility Assessment
This method provides a quick "soluble" or "insoluble" assessment at an approximate concentration.
-
Preparation: Weigh approximately 2-5 mg of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate into a small glass vial.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the vial. This corresponds to a concentration of ~20-50 mg/mL.
-
Agitation: Cap the vial and vortex vigorously for 60 seconds.
-
Observation: Visually inspect the mixture against a dark background.
-
Soluble: The solution is clear with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid material appears largely unaffected.
-
-
Documentation: Record the results for each solvent tested.
Protocol 2: Systematic Solvent Screening for Optimal Solubility
This protocol helps identify a suitable solvent and provides a semi-quantitative estimate of solubility.
-
Setup: Prepare a series of vials, each containing a precisely weighed amount of the compound (e.g., 10.0 mg).
-
Solvent Panel: Select a panel of solvents covering a range of polarities. A recommended panel is provided in Table 2.
-
Titration: Add the first solvent to its corresponding vial in small, precise increments (e.g., 50 µL). After each addition, cap the vial and vortex for 30-60 seconds.
-
Endpoint: Continue adding solvent until the solid is completely dissolved. Record the total volume of solvent added.
-
Calculation: Calculate the approximate solubility in mg/mL for each solvent system.
-
Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)
-
-
Analysis: Compare the results to identify the most effective solvents for your desired concentration.
| Solvent | Class | Polarity Index | Expected Outcome |
| Heptane | Nonpolar | 0.1 | Low / Insoluble |
| Toluene | Nonpolar (Aromatic) | 2.4 | Low / Sparingly Soluble |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Good / Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Good / Soluble |
| Acetone | Polar Aprotic | 5.1 | Moderate / Soluble |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | Good / Soluble |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Moderate / Soluble |
| Isopropanol (IPA) | Polar Protic | 3.9 | Moderate / Soluble |
| Ethanol (EtOH) | Polar Protic | 4.3 | Moderate / Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Good / High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Good / High |
| Water | Polar Protic | 10.2 | Insoluble |
| Table 1: A recommended solvent screening panel for systematic solubility determination. Polarity index values are approximate and for comparative purposes. |
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 39872257, tert-butyl N-(6-oxospiro(3.3)heptan-2-yl)carbamate. PubChem. Available at: [Link]
-
McKay, D. B., & Varner, M. (2012). Novel spiro-polymers with enhanced solubility. Chemical Communications, 48(12), 1727-1729. (Note: While not about the specific compound, this reference discusses solubility enhancements in spiro-polymers). Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 52333005, tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem. Available at: [Link]
-
Volkova, T. V., et al. (2018). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data, 63(6), 2050-2061. Available at: [Link]
-
CAS Common Chemistry. (2024). 1,1-Dimethylethyl N-(6-oxospiro[3.3]hept-2-yl)carbamate. Available at: [Link]
-
Alfa Aesar. (2025). tert-Butyl carbamate - SAFETY DATA SHEET. Available at: [Link]
-
Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at: [Link]
-
Prajapati, R., et al. (2015). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 2(3), 115-123. Available at: [Link]
-
Viveros-Ceballos, J. L., et al. (2017). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Molecules, 22(12), 2198. Available at: [Link]
-
Sykacek, R. (2014). Can CC (Cellulose Carbamate) be dissolved in any organic solvent? ResearchGate. Available at: [Link]
-
ChemBK. (2024). tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbaMate. Available at: [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Available at: [Link]
-
Wikipedia. (2024). Spiro compound. Available at: [Link]
-
ChemBK. (2024). (6-Hydroxyspiro[3.3]hept-2-yl)carbamicacid tert-butyl ester. Available at: [Link]
-
Nanjing Source Biological Technology Co., Ltd. (2024). TERT-BUTYL N-(6-OXOSPIRO[3.3]HEPTAN-2-YL)CARBAMATE. Available at: [Link]
-
Reyes-Melo, F. D., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(36), 22181-22201. Available at: [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tert-butyl N-(6-oxospiro(3.3)heptan-2-yl)carbamate | C12H19NO3 | CID 39872257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. achmem.com [achmem.com]
- 4. Khan Academy [khanacademy.org]
- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 6. tert-Butyl carbamate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Methods for the deprotection of the tert-butyl carbamate (Boc) group
<Technical Support Center: Methods for the Deprotection of the tert-butyl carbamate (Boc) group
Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of the tert-butyl carbamate (Boc) protecting group. As a Senior Application Scientist, I will provide not just protocols, but the rationale behind them to empower you to overcome challenges in your synthetic work.
Troubleshooting Guide
Here, we address common issues encountered during Boc deprotection in a question-and-answer format.
Issue 1: Incomplete Deprotection
Question: My TLC/LC-MS analysis shows significant starting material remaining even after the standard reaction time. What is causing this, and how can I resolve it?
Answer: Incomplete deprotection is a frequent challenge and can stem from several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process, and its rate often has a second-order dependence on the acid concentration.[1][2] A slight decrease in acid strength can significantly slow down the reaction.
-
Steric Hindrance: If the Boc-protected amine is in a sterically crowded environment, the acid may have difficulty accessing the carbamate.[1][3] This is common in complex molecules like PROTACs.[3]
-
Poor Solubility: The substrate must be fully dissolved for the reaction to proceed efficiently.[3][4] Poor solubility of a PEGylated compound, for instance, can hinder the deprotection.[4]
-
Inadequate Reaction Time or Temperature: Some substrates, particularly those that are sterically hindered or electron-deficient, may require longer reaction times or gentle heating.[3][5]
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Side Reactions and Byproduct Formation
Question: I've successfully removed the Boc group, but I'm observing significant side products. What are these byproducts and how can I prevent their formation?
Answer: The primary cause of side reactions is the formation of a reactive tert-butyl cation during the acidic cleavage of the Boc group.[2][6] This electrophile can alkylate nucleophilic residues in your molecule.
Common Side Reactions:
-
t-Butylation: Alkylation of nucleophilic functional groups such as the indole ring of tryptophan, the thioether of methionine, the thiol of cysteine, or the phenol ring of tyrosine.[3][6]
-
Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of aspartic acid can cyclize with the backbone amide.[6]
Mitigation Strategies:
The most effective way to prevent these side reactions is to use scavengers . These are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.[3][6]
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, effective for Trp | 1-5% (v/v) |
| Thioanisole | Trp, Met | 1-5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Trp, Met, Cys | 1-5% (v/v) |
| Water | General purpose | 1-5% (v/v) |
Issue 3: Degradation of Acid-Sensitive Substrates
Question: My molecule contains other acid-labile groups (e.g., t-butyl esters, acetals) that are being cleaved along with the Boc group. How can I achieve selective deprotection?
Answer: This is a common challenge that requires a more nuanced approach than standard strong acid conditions.
Strategies for Selective Deprotection:
-
Milder Acidic Conditions: Instead of neat TFA, consider using a diluted solution (e.g., 20% TFA in DCM) or a weaker acid like phosphoric acid.[7][8]
-
Lewis Acids: Catalytic amounts of Lewis acids can sometimes provide milder deprotection conditions.[9]
-
Non-Acidic Methods: For highly sensitive substrates, non-acidic deprotection methods can be employed.[10]
Alternative (Milder) Deprotection Methods
| Method/Reagent | Conditions | Time | Advantages | Disadvantages |
| Phosphoric Acid (85%) | Aqueous solution, often with a co-solvent | 3-14 h | Mild, selective, environmentally benign[6] | Slower reaction times, more complex workup[6] |
| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.), Methanol, RT | 1-4 h | Mild, tolerates many functional groups[11][12] | Potential formation of CO side-product[11] |
| Thermal (Boiling Water) | Water, 100°C | 10 min - 2 h | "Green" method, no additional reagents[10][13] | Substrate must be thermally stable |
| Thermal (Continuous Flow) | Methanol or Trifluoroethanol, 240°C | 30 min | Rapid, catalyst-free[14] | Requires specialized equipment |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of acid-catalyzed Boc deprotection?
A1: The deprotection proceeds through a few key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.[15][16]
-
Cleavage: This protonation makes the Boc group unstable, leading to the cleavage of the tert-butyl-oxygen bond and formation of a tert-butyl cation and a carbamic acid.[15][16]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[15][16] The amine is then protonated by the acid to form the corresponding salt.[15]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Q2: How should I monitor the progress of my Boc deprotection reaction?
A2: Several techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of the starting material and the appearance of the more polar product.[1] Staining with ninhydrin is effective for visualizing the resulting primary amine.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for quantitatively tracking the reaction and confirming the mass of the product.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the Boc group's protons around 1.4 ppm.[3][5]
Q3: What is the best way to work up a Boc deprotection reaction?
A3: The workup procedure depends on the deprotection method and the properties of your product.
-
For TFA deprotections: The most common method is to remove the TFA and solvent under reduced pressure.[17] Co-evaporation with a solvent like toluene can help remove residual TFA.[6][7] The resulting TFA salt can often be used directly in the next step.[6] To obtain the free amine, a basic workup with a saturated aqueous solution of sodium bicarbonate can be performed, followed by extraction with an organic solvent.[17][18]
-
For HCl/dioxane deprotections: The product often precipitates as the hydrochloride salt, which can be collected by filtration and washed with a solvent like diethyl ether.[17]
Q4: Are there any "green" alternatives for Boc deprotection?
A4: Yes, there is a growing interest in developing more environmentally friendly methods.
-
Thermal deprotection in boiling water is a catalyst-free method that avoids the use of hazardous acids and organic solvents.[10][13]
-
Using p-toluenesulfonic acid (pTSA) is considered a greener alternative to TFA as it is biodegradable.[19]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1–0.2 M.[7]
-
Cool the solution to 0°C in an ice bath.
-
Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution.[1] If necessary, add scavengers to this mixture.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[7]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][7]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[17] Co-evaporate with toluene (3 times) to remove residual TFA.[7]
-
The resulting amine TFA salt can be used directly or neutralized with a basic wash to obtain the free amine.[1][17]
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Suspend or dissolve the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[1][17]
-
Stir the mixture at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[1][17]
-
If the hydrochloride salt precipitates, collect the solid by filtration and wash with diethyl ether.[17]
-
Alternatively, evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[1]
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
-
In a dry round-bottom flask, dissolve the Boc-protected starting material in methanol (MeOH).[20]
-
Add oxalyl chloride (3 equivalents) to the solution.[11][20] An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.[11][12][20]
-
Upon completion, the reaction mixture can be worked up to isolate the deprotected amine.
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Amine Protection / Deprotection - Fisher Scientific. (n.d.). Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24425–24430. [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC. (2025, February 8). Retrieved from [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013, January 14). Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24425–24430. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. (2012, May 27). Retrieved from [Link]
-
Specific solvent issues with BOC deprotection. (2025, December 16). Retrieved from [Link]
-
BOC deprotection - Hebei Boz Chemical Co., Ltd. (2023, July 4). Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24425–24430. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25). Retrieved from [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (n.d.). Retrieved from [Link]
-
Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14). Retrieved from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. BOC deprotection [hi.bzchemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for PROTAC Synthesis Utilizing Spirocyclic Linkers
Introduction
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, offering the potential to target proteins previously considered "undruggable." The linker, which connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy. While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing interest in incorporating rigid scaffolds, such as spirocycles, into the linker design.[1][2][3][4]
Spirocyclic linkers offer the advantage of conformational constraint, which can pre-organize the PROTAC molecule into a bioactive conformation that is optimal for forming a stable and productive ternary complex (target protein-PROTAC-E3 ligase).[2][3][5][6] This can lead to improved pharmacokinetic (DMPK) properties and potentially enhanced selectivity.[2][3][5][6] However, the three-dimensional and rigid nature of spirocyclic systems also presents unique synthetic and purification challenges that can be a significant hurdle for researchers.[4][5][7]
This technical support guide, presented in a question-and-answer format, is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis and purification of PROTACs containing spirocyclic linkers.
Section 1: Frequently Asked Questions (FAQs) - The "Why" and "When" of Spirocyclic Linkers
Q1: Why should I consider a spirocyclic linker over a more conventional flexible linker (e.g., PEG or alkyl chain)?
A: While flexible linkers are synthetically more straightforward, spirocyclic linkers offer several potential advantages that can be critical for optimizing a PROTAC's performance:
-
Reduced Entropic Penalty: The conformational rigidity of spirocycles reduces the number of rotatable bonds, which can decrease the entropic penalty upon binding to form the ternary complex, potentially leading to a more stable complex.[5][6]
-
Pre-organization for Bioactive Conformation: A well-designed spirocyclic linker can lock the PROTAC into a conformation that is ideal for simultaneously binding the target protein and the E3 ligase, thus promoting the formation of a productive ternary complex.[2][3][5]
-
Improved DMPK Properties: The constrained conformation and increased sp3 character can lead to improved metabolic stability and better overall pharmacokinetic properties.[2][3][5][6]
-
Enhanced Selectivity: By disfavoring off-target ternary complex formation, a rigid linker can potentially improve the selectivity of the PROTAC for the intended target protein.[5][6]
-
Exploration of Novel Chemical Space: Spirocyclic scaffolds provide access to unique three-dimensional chemical space, which can be crucial for establishing novel intellectual property.[8]
Q2: What are the main drawbacks of using spirocyclic linkers?
A: The primary disadvantages of spirocyclic linkers are rooted in their structural complexity:
-
Synthetic Challenge: The synthesis of functionalized spirocycles is often more complex and lower-yielding compared to linear linkers.[4][5]
-
Risk of Unproductive Geometry: The rigidity of spirocyclic linkers can be a double-edged sword. If the pre-organized conformation is not optimal for ternary complex formation, it can hinder or completely prevent degradation of the target protein.[5]
-
Solubility Issues: The rigid and often planar nature of some spirocyclic systems, especially those containing aromatic rings, can lead to poor solubility in both aqueous and organic solvents, complicating synthesis, purification, and biological assays.[5][9]
Q3: When in the PROTAC design process is it most appropriate to introduce a spirocyclic linker?
A: Due to their synthetic complexity, spirocyclic linkers are typically introduced during the lead optimization phase of a PROTAC discovery project rather than in the initial screening of linker length and composition.[6] Flexible linkers are often used in the early stages to quickly establish a structure-activity relationship (SAR) for linker length. Once an optimal length is determined, spirocyclic elements can be incorporated to fine-tune the conformational properties and improve the overall DMPK profile of the PROTAC candidate.[6]
Q4: How does the rigidity of a spirocyclic linker impact the "hook effect"?
A: The "hook effect" is the phenomenon where the efficacy of a PROTAC decreases at high concentrations due to the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex.[6] A well-designed rigid linker that promotes positive cooperativity and stabilizes the ternary complex can potentially mitigate the hook effect by shifting the equilibrium towards the productive ternary complex even at higher concentrations.[6]
Section 2: Troubleshooting Guide - The "How-To" for Synthetic Challenges
Issue 1: Low Yield or Failure in Coupling the Spirocyclic Linker
Q: I'm observing a low yield in the coupling reaction between my functionalized spirocyclic linker and my warhead/E3 ligase ligand. What are the likely causes?
A: Low coupling efficiency with spirocyclic linkers is a common problem and can often be attributed to a combination of factors related to their rigid structure.
-
Steric Hindrance: The three-dimensional nature of the spirocyclic core can create significant steric hindrance around the reactive functional group (e.g., a carboxylic acid or an amine), impeding the approach of the coupling partner.
-
Suboptimal Coupling Reagents: Standard amide coupling reagents may not be sufficiently reactive to overcome the steric barrier presented by the spirocyclic framework.
-
Poor Solubility of Reactants: The spirocyclic linker itself or the ligand it is being coupled to may have poor solubility in the reaction solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Incorrect Stoichiometry: Inaccurate determination of the concentration of the spirocyclic linker solution, especially if it is not a crystalline solid, can lead to suboptimal reaction stoichiometry.
Recommended Actions:
-
Optimize Coupling Reagents: Switch to more potent coupling reagents known to be effective for sterically hindered couplings. See Table 1 for recommendations.
-
Elevate Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Microwave synthesis can be particularly effective in this regard, often reducing reaction times and improving yields.
-
Screen Solvents: Test a range of polar aprotic solvents (e.g., DMF, DMA, NMP, DMSO) to ensure adequate solubility of all reactants.
-
Use of Additives: The inclusion of additives like HOBt or HOAt can improve coupling efficiency by forming more reactive activated esters.
-
Confirm Stoichiometry: If possible, use quantitative NMR (qNMR) to accurately determine the concentration of your spirocyclic linker solution before setting up the reaction.
Issue 2: Difficulty in Product Purification
Q: My final PROTAC with a spirocyclic linker is proving difficult to purify, with multiple closely-eluting peaks in my HPLC. How can I improve separation?
A: The purification of PROTACs with rigid linkers is notoriously challenging due to their unique physicochemical properties.[7]
-
Presence of Diastereomers: If the spirocyclic linker or one of the ligands is chiral, the final PROTAC may exist as a mixture of diastereomers, which can be very difficult to separate by standard chromatography.
-
Structurally Similar Impurities: Incomplete reactions or side reactions can lead to impurities that are structurally very similar to the desired product, making chromatographic separation challenging.
-
Poor Solubility and Aggregation: The low solubility of the PROTAC can lead to poor behavior on the chromatography column, including peak tailing, broadening, and even precipitation. The molecule may also aggregate, leading to multiple species in solution.
Recommended Actions:
-
Optimize Chromatography Conditions:
-
Column Choice: Use a high-resolution stationary phase. For reverse-phase HPLC, columns with different selectivities (e.g., C18, Phenyl-Hexyl, Biphenyl) should be screened.
-
Gradient Optimization: Employ a shallow gradient to maximize the separation of closely eluting species. See Protocol 2 for a systematic approach.
-
Mobile Phase Modifiers: The addition of small amounts of additives like trifluoroacetic acid (TFA) or formic acid (for reverse-phase) or triethylamine (for normal-phase) can improve peak shape.
-
-
Consider Alternative Purification Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for separating stereoisomers and is often successful where HPLC fails.
-
Recrystallization: Although challenging for many PROTACs due to their amorphous nature, a systematic screen of solvent systems for recrystallization should be attempted if possible.[10][11]
-
-
Address Solubility During Purification:
-
Load in a Strong Solvent: Dissolve the crude product in a strong solvent (like DMSO or DMF) and inject it onto the column, ensuring it is soluble in the initial mobile phase conditions to prevent precipitation at the column head.
-
Elevated Column Temperature: Running the chromatography at a slightly elevated temperature (e.g., 40 °C) can improve solubility and peak shape.
-
Issue 3: Poor Solubility of the Final PROTAC
Q: My purified spirocyclic PROTAC has very poor solubility in common organic solvents and aqueous buffers. What strategies can I employ to address this?
A: Poor solubility is a common challenge for PROTACs, and the rigidity of spirocyclic linkers can exacerbate this issue.[9]
-
High Crystallinity: The rigid structure can promote strong crystal lattice packing, leading to low solubility.
-
Increased Lipophilicity: While aiming to improve cell permeability, the incorporation of hydrophobic spirocyclic systems can lead to a significant decrease in aqueous solubility.
Recommended Actions:
-
Chemical Modification:
-
Incorporate Polar Functional Groups: If possible, re-synthesize the linker with the inclusion of polar functional groups (e.g., ethers, amides, or basic amines) to improve aqueous solubility.[1]
-
Break Symmetry: Introducing asymmetry into the linker can disrupt crystal packing and improve solubility.
-
-
Formulation Strategies:
-
Use of Co-solvents: For in vitro assays, using a small percentage of a co-solvent like DMSO is standard. For in vivo studies, more complex formulation vehicles may be necessary.
-
Amorphous Solid Dispersions: Formulating the PROTAC as an amorphous solid dispersion with a polymer can significantly enhance its aqueous solubility and oral bioavailability.
-
Issue 4: Ambiguous Characterization Data
Q: The NMR spectrum of my spirocyclic PROTAC is complex and difficult to interpret. How can I confirm the structure and purity?
A: The conformational rigidity and potential for multiple stereoisomers can lead to complex NMR spectra for spirocyclic PROTACs.
-
Signal Overlap: The large number of protons in a PROTAC molecule, coupled with restricted rotation, can lead to significant signal overlap in the 1H NMR spectrum.
-
Multiple Conformers: Even with a rigid linker, the overall PROTAC molecule may exist as a mixture of slowly interconverting conformers, leading to broad peaks or multiple sets of signals.
Recommended Actions:
-
Advanced NMR Techniques:
-
2D NMR: Acquire a suite of 2D NMR spectra, including COSY, HSQC, and HMBC, to aid in the assignment of protons and carbons and to confirm the connectivity of the molecule.
-
Variable Temperature NMR: Running the NMR at different temperatures can help to resolve issues with conformational exchange.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS is essential to confirm the elemental composition of the final product and to identify any potential impurities.
-
Orthogonal Analytical Techniques:
-
Analytical HPLC/UPLC: Use at least two different analytical HPLC methods (e.g., different columns and/or mobile phases) to confirm the purity of the final compound.
-
Elemental Analysis: For final compounds, elemental analysis can provide definitive proof of purity and elemental composition.
-
Section 3: Experimental Protocols & Data Presentation
Protocol 1: General Procedure for Coupling a Carboxylic Acid-Functionalized Spirocyclic Linker to an Amine-Containing Ligand
This protocol provides a starting point for the coupling of a spirocyclic linker to a warhead or E3 ligase ligand.
Reagents and Materials:
-
Amine-containing ligand (1.0 eq)
-
Carboxylic acid-functionalized spirocyclic linker (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
To a clean, dry vial under an inert atmosphere, add the amine-containing ligand and the spirocyclic linker.
-
Dissolve the solids in anhydrous DMF.
-
In a separate vial, dissolve HATU in anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Table 1: Recommended Coupling Reagents for Sterically Hindered Reactions
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium | High reactivity, fast reaction times, low rate of epimerization. |
| HBTU | Uronium | Similar to HATU, but can be slightly less reactive. |
| PyBOP | Phosphonium | Very effective for hindered couplings, but produces carcinogenic byproducts. |
| COMU | Uronium | High reactivity and improved solubility of byproducts, making purification easier. |
Protocol 2: Step-wise Gradient Optimization for HPLC Purification of Rigid PROTACs
-
Scouting Run: Start with a steep gradient (e.g., 5-95% B in 10 minutes, where A is water with 0.1% TFA and B is acetonitrile with 0.1% TFA) to determine the approximate elution time of your product.
-
Focused Gradient: Based on the scouting run, design a shallower gradient around the elution time of your product. For example, if the product elutes at 50% B, you could try a gradient of 40-60% B over 20 minutes.
-
Isocratic Hold: If peaks are still not well-resolved, an isocratic hold at a specific percentage of solvent B can be introduced to improve separation.
-
Flow Rate Adjustment: Reducing the flow rate can sometimes improve resolution, but will increase the run time.
Table 2: Common Solvent Systems for Chromatography of Sparingly Soluble PROTACs
| Chromatography Mode | Stationary Phase | Common Solvent Systems |
| Normal Phase | Silica Gel | Dichloromethane/Methanol, Ethyl Acetate/Hexanes |
| Reverse Phase | C18 | Water/Acetonitrile, Water/Methanol (with 0.1% TFA or Formic Acid) |
Protocol 3: Sample Preparation for NMR Analysis of Poorly Soluble PROTACs
-
Solvent Screening: Test the solubility of a small amount of your PROTAC in various deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4, DMF-d7).
-
Use of Co-solvents: If solubility is poor in a single solvent, a mixture of solvents can be used (e.g., a few drops of DMSO-d6 in CDCl3).
-
Gentle Heating: Gently warming the NMR tube can help to dissolve the sample, but be cautious of potential degradation.
-
Sonication: Sonicating the sample can also aid in dissolution.
-
Increase Scan Number: For poorly soluble samples, a higher number of scans may be required to obtain a good signal-to-noise ratio.
Section 4: Visualizations
Diagram 1: Workflow for Troubleshooting Low Coupling Yield
Caption: A decision tree for troubleshooting low yields in spirocyclic linker coupling reactions.
Diagram 2: The Impact of Linker Rigidity on Ternary Complex Formation
Caption: Conceptual illustration of how linker rigidity influences ternary complex formation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | CoLab [colab.ws]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. News - Single [spirochem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Coupling Reactions with tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate. This versatile building block is increasingly utilized in the synthesis of novel therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), due to its rigid, three-dimensional spirocyclic core.[1][2] However, its unique structure, featuring a sterically hindered secondary amine (after deprotection) and a ketone, can present challenges during coupling reactions.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you improve the efficiency and yield of your coupling reactions. The information herein is grounded in established principles of organic chemistry and experience with sterically hindered and conformationally rigid molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling ligands to the amine of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate?
A1: The primary challenge stems from steric hindrance. After deprotection of the tert-butoxycarbonyl (Boc) group, you are working with a secondary amine situated on a rigid spiro[3.3]heptane framework. This steric bulk can significantly slow down the rate of reaction with activated carboxylic acids or other electrophiles, leading to low yields or incomplete conversions.[3][4]
Q2: Which coupling method is generally preferred for this molecule: reductive amination or amide bond formation?
A2: The choice depends on your target ligand.
-
Reductive Amination: This is the method of choice if your target ligand contains an aldehyde or ketone. The ketone on the spirocycle allows for the formation of a new carbon-nitrogen bond, extending the linker from that position.
-
Amide Bond Formation: This is used when coupling the amine of the spirocycle (after Boc deprotection) to a carboxylic acid on your target ligand. This is a very common strategy in PROTAC synthesis to connect the spirocyclic linker to either the E3 ligase handle or the warhead.[2][]
Q3: My reductive amination is failing or giving low yields. What should I check first?
A3: Low yields in reductive amination are often due to a few key factors:
-
Inefficient Imine/Enamine Formation: The equilibrium may not favor the imine intermediate, especially with a sterically hindered ketone.[6]
-
Incorrect Choice of Reducing Agent: A reducing agent that is too strong can reduce the starting ketone before imine formation occurs.[7][8]
-
Suboptimal pH: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[6][7] If the pH is too low, the amine will be protonated and non-nucleophilic.
Q4: I'm struggling with the Boc deprotection step. What are the best conditions?
A4: The Boc group is typically removed under acidic conditions.[9] For substrates that are not acid-sensitive, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is highly effective and the reaction is usually complete at room temperature.[10] If your molecule is sensitive to strong acid, milder conditions can be employed, though they may require longer reaction times or gentle heating.
Troubleshooting Guide: Reductive Amination
This section addresses common issues encountered when reacting the ketone of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate with a primary or secondary amine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete imine formation due to steric hindrance or presence of water.[7] 2. Deactivated reducing agent. 3. Suboptimal pH.[6] | 1a. Add a dehydrating agent like molecular sieves (3Å or 4Å). 1b. Increase the reaction temperature to overcome the activation energy barrier.[7] 2. Use a fresh bottle of reducing agent. 3. Add a catalytic amount of acetic acid (1.0-1.2 equivalents) to maintain a pH of 4-5.[6] |
| Starting Ketone is Reduced to an Alcohol | The reducing agent is too reactive and reduces the ketone faster than the imine is formed.[7] | 1. Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or sodium cyanobori-hydride (NaBH₃CN). These preferentially reduce the protonated imine.[7][11] 2. Perform a stepwise reaction: allow the imine to form completely before adding the reducing agent. Monitor by TLC or LC-MS.[7] |
| Reaction is Very Slow | Steric hindrance from both the spirocyclic ketone and potentially the incoming amine.[7][12] | 1. Increase the reaction temperature. 2. Use a Lewis acid catalyst such as Ti(iPrO)₄ or ZnCl₂ to activate the ketone.[13] 3. Increase the concentration of the reactants. |
Reductive Amination Troubleshooting Workflow
Caption: Troubleshooting decision tree for reductive amination.
Troubleshooting Guide: Amide Bond Formation
This section addresses common issues after Boc-deprotection, when coupling the resulting secondary amine with a carboxylic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Steric hindrance of the secondary amine.[3][14] 2. Inadequate activation of the carboxylic acid. 3. Side reactions (e.g., racemization if the carboxylic acid is chiral). | 1a. Switch to a more potent coupling reagent like HATU, HCTU, or COMU. These generate highly reactive activated esters.[15] 1b. Increase the reaction time, even to overnight.[3] 1c. Increase the equivalents of the coupling reagent and the carboxylic acid. 2. Ensure your coupling reagents and solvents are anhydrous. 3. Add an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress side reactions.[16] |
| Difficulty in Purification | The product has similar polarity to the starting materials or byproducts from the coupling reagent (e.g., HOBt, urea derivatives). | 1. Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC with a water wash). 2. For phosphonium-based reagents (like PyBOP), byproducts can often be removed with specific washes. 3. Consider reverse-phase chromatography for purification of polar spirocyclic compounds.[17][18] |
Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Detailed Experimental Protocols
Protocol 1: Boc Deprotection of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
-
Dissolve the Boc-protected carbamate (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Co-evaporate with a solvent like toluene or DCM several times to remove excess TFA.
-
The resulting TFA salt of the amine can often be used directly in the next step after careful drying under high vacuum.
Note: For acid-sensitive target ligands, consider alternative deprotection methods.[10]
Protocol 2: HATU-Mediated Amide Coupling
-
In a separate flask, dissolve the carboxylic acid (1.2 equiv), HATU (1.15 equiv), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 equiv) in an anhydrous polar aprotic solvent like DMF.
-
Stir this activation mixture at room temperature for 5-10 minutes.
-
Dissolve the TFA salt of the deprotected spiro-amine (1.0 equiv) in DMF.
-
Add the pre-activated carboxylic acid solution to the amine solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Due to steric hindrance, the reaction may require several hours to overnight for completion.[3]
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent and wash sequentially with aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Guide to the Characterization of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
Introduction: The Structural Significance of Spiro[3.e]heptanes in Drug Discovery
For researchers, scientists, and drug development professionals, the synthesis of novel molecular scaffolds that occupy unique chemical space is a cornerstone of innovation. The spiro[3.3]heptane motif has emerged as a valuable bioisostere for commonly used structures like piperidines and cyclohexanes, offering a rigid, three-dimensional framework that can enhance the pharmacological properties of a lead compound. The title compound, tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate, is a key building block in this class, incorporating a protected amine and a ketone functionality, making it a versatile intermediate for further chemical elaboration.
Accurate and unambiguous structural characterization of such intermediates is paramount to ensure the integrity of the synthetic route and the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the expected spectroscopic signature of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate, offering a predictive framework based on established spectroscopic principles. We will compare its expected spectral data with that of a simpler, yet structurally related analogue, tert-butyl cyclobutylcarbamate , to highlight the unique contributions of the spirocyclic ketone framework to the overall spectroscopic profile.
Predicted Spectroscopic Data for tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
The following tables summarize the predicted spectroscopic data for the title compound. These predictions are derived from the analysis of structurally similar compounds and established principles of NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |
| ~4.8-5.0 | br s | 1H | N-H | The broadness and chemical shift of the N-H proton are highly dependent on concentration and solvent.[1] |
| ~4.0-4.2 | m | 1H | CH -NHBoc | The methine proton alpha to the nitrogen is expected to be deshielded by the electron-withdrawing carbamate group. |
| ~2.8-3.0 | m | 4H | CH ₂-C=O | The methylene protons adjacent to the ketone will be significantly deshielded. |
| ~2.2-2.4 | m | 4H | CH ₂ (cyclobutane ring with amine) | These methylene protons of the cyclobutane ring are expected in this region. |
| 1.45 | s | 9H | C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet, a hallmark of a successful Boc protection.[1] |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |
| ~215 | C =O | The carbonyl carbon of the cyclobutanone is expected at a characteristic downfield shift. |
| ~155 | O-C =O (Boc) | The carbamate carbonyl carbon appears in this well-defined region. |
| ~80 | C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group is a key indicator of the Boc protecting group. |
| ~55 | Spirocyclic C | The spiro carbon, being a quaternary carbon, will have a characteristic chemical shift. |
| ~50 | C H-NHBoc | The carbon bearing the carbamate group. |
| ~48 | C H₂-C=O | The methylene carbons alpha to the ketone. |
| ~35 | C H₂ (cyclobutane ring with amine) | The remaining methylene carbons of the cyclobutane ring. |
| 28.4 | C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group give a strong signal. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Rationale & Key Insights |
| ~3350 | N-H stretch | A moderate, broad peak characteristic of the carbamate N-H bond. |
| ~2970, 2870 | C-H stretch (aliphatic) | Strong absorptions from the spirocyclic framework and the Boc group. |
| ~1780 | C=O stretch (ketone) | A strong, sharp absorption characteristic of a strained four-membered ring ketone (cyclobutanone). |
| ~1690 | C=O stretch (carbamate) | A strong, sharp absorption for the urethane carbonyl. |
| ~1520 | N-H bend | A moderate absorption, often coupled with C-N stretching. |
| ~1160 | C-O stretch | A strong absorption associated with the carbamate C-O bond. |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)
| m/z | Ion | Rationale & Key Insights |
| 226.14 | [M+H]⁺ | The protonated molecular ion. |
| 248.12 | [M+Na]⁺ | The sodium adduct, commonly observed in ESI-MS. |
| 170.10 | [M-C₄H₈+H]⁺ | Loss of isobutylene is a characteristic fragmentation of the Boc group. |
| 126.09 | [M-Boc+H]⁺ | Loss of the entire Boc group (100 amu). |
Comparative Analysis: tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate vs. tert-Butyl cyclobutylcarbamate
To better understand the spectroscopic features of our target compound, we will compare its predicted data with the known data for a simpler analogue, tert-butyl cyclobutylcarbamate .
Table 5: Spectroscopic Comparison
| Feature | tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (Predicted) | tert-Butyl cyclobutylcarbamate (Experimental/Predicted) | Key Differences and Rationale |
| ¹H NMR | |||
| CH-NHBoc | ~4.0-4.2 ppm | ~3.8-4.0 ppm | The spirocyclic nature and the presence of the distal ketone may have a minor deshielding effect on this proton. |
| Ring Protons | Multiple complex multiplets (~2.2-3.0 ppm) | Multiplets around 1.6-2.2 ppm | The spiro[3.3]heptane system introduces more complex splitting patterns and a greater chemical shift dispersion due to the rigid, bicyclic structure and the deshielding effect of the ketone. |
| ¹³C NMR | |||
| C=O (Ketone) | ~215 ppm | Absent | The most significant difference, this signal is a clear indicator of the ketone functionality in the spirocyclic compound. |
| Spiro Carbon | ~55 ppm | Absent | This quaternary carbon signal is unique to the spirocyclic structure. |
| Ring Carbons | Signals at ~48 and ~35 ppm | Signals around ~30 and ~15 ppm | The carbons in the spiro[3.3]heptane ring system are generally at a higher chemical shift compared to a simple cyclobutane ring. |
| IR | |||
| C=O (Ketone) | Strong absorption at ~1780 cm⁻¹ | Absent | A key diagnostic peak for the spirocyclic ketone. The high frequency is characteristic of a strained four-membered ring ketone. |
| MS | |||
| [M+H]⁺ | 226.14 | 172.16 | The molecular weight difference of 54 amu corresponds to the C₃H₂O unit of the second cyclobutane ring with the ketone. |
This comparative analysis demonstrates that while the spectroscopic signals for the Boc-protected amine moiety are relatively consistent, the spiro[3.3]heptanone framework introduces unique and readily identifiable features in the NMR, IR, and MS spectra.
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analysis of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate.
Protocol 1: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Use a standard pulse program with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Collect at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument (at 100 MHz).
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and assign the chemical shifts and multiplicities.
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Protocol 3: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the electrospray ionization source of a mass spectrometer (e.g., a TOF or Quadrupole instrument) at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
Data Analysis:
-
Identify the protonated molecular ion ([M+H]⁺) and any common adducts (e.g., [M+Na]⁺).
-
If fragmentation is observed, analyze the fragment ions to confirm the presence of key structural motifs like the Boc group.
-
Visualizations
Molecular Structure
Sources
The Spirocyclic Advantage: A Comparative Analysis of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate and its Analogs as Rigid PROTAC Linkers
Introduction: Beyond the Flexible Tether in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by transforming the therapeutic paradigm from protein inhibition to outright elimination.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[3][4] A PROTAC molecule consists of three components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5]
While the warhead and anchor provide specificity, the linker is far from a passive spacer. Its length, composition, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[6][7] The linker choreographs the formation of a productive ternary complex (POI-PROTAC-E3 ligase), the essential event that precedes target ubiquitination and degradation.[6] Historically, synthetically tractable and flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been the default choice in PROTAC design.[3] However, the field is rapidly evolving, with a decisive shift towards more sophisticated, rigid linkers that offer distinct advantages in optimizing degrader performance.
This guide provides an in-depth comparative analysis of a unique class of rigid linkers based on the spiro[3.3]heptane scaffold, with a focus on tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate and its close analog, tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate. We will explore the structural rationale for using such linkers, compare their performance profile with traditional flexible linkers using both theoretical principles and available experimental data, and provide detailed protocols for their evaluation.
The Rationale for Rigidity: Pre-organization and Physicochemical Benefits
The transition from flexible to rigid linkers is driven by the need to overcome the limitations of the former, such as high conformational flexibility, which can lead to an entropic penalty upon binding and contribute to poor physicochemical properties.[6] Rigid linkers, particularly three-dimensional scaffolds like spirocycles, offer compelling solutions.
Key Advantages of Spirocyclic Linkers:
-
Conformational Pre-organization: Rigid linkers can lock the PROTAC into a bioactive conformation that is favorable for ternary complex formation. This pre-organization reduces the entropic cost of binding, potentially leading to more stable and potent ternary complexes.[6]
-
Improved Physicochemical Properties: The compact and three-dimensional nature of the spiro[3.3]heptane scaffold can improve key drug-like properties. It has been explored as a saturated bioisostere of the benzene ring, enabling access to non-planar chemical space which can enhance metabolic stability and solubility.[8]
-
Enhanced Selectivity: By restricting the possible orientations of the warhead and anchor, rigid linkers can disfavor the formation of off-target ternary complexes, thereby improving the selectivity of the degrader.[6]
-
Novel Intellectual Property: The use of unique, 3D scaffolds provides a clear path to generating novel chemical matter with strong intellectual property positions.
The spiro[3.3]heptane core is particularly noteworthy for its strained, yet stable, three-dimensional geometry, which presents exit vectors in non-linear orientations, a stark contrast to the planar nature of aromatic rings or the high flexibility of alkyl/PEG chains.[8]
Mechanism of Action: The PROTAC Catalytic Cycle
All PROTACs, regardless of linker composition, operate via the same catalytic mechanism. Understanding this cycle is fundamental to interpreting comparative performance data.
The efficiency of this cycle is measured by key experimental parameters: DC50 , the concentration of PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of target protein degradation achieved.[3] A lower DC50 and a higher Dmax indicate a more efficient degrader.
Comparative Analysis: Spiro[3.3]heptane vs. Flexible Linkers
Direct, publicly available experimental data for PROTACs incorporating tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is limited. However, the closely related analog, tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate, has been utilized in the synthesis of CPD-39 , a potent degrader of Cyclin D1 (CCND1) and Cyclin-Dependent Kinase 4 (CDK4), as disclosed in patent application WO2024183798A1.[6] By analyzing the performance of this class of degraders and comparing it to other published CDK4/6 degraders that use flexible linkers, we can infer the impact of the spirocyclic core.
| Linker Class | Representative Linker Structure | Key Advantages | Potential Disadvantages | Representative DC50 (CDK4/6) |
| Spiro[3.3]heptane | tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate | • Pre-organized 3D structure• Potential for high ternary complex stability• Improved physicochemical properties (solubility, metabolic stability) | • More complex synthesis• Rigidity may not be optimal for all target/E3 pairs | Sub-100 nM (Reported for similar CDK4/6 degraders)[9] |
| PEG Linkers | -(CH₂CH₂O)n- | • High hydrophilicity, improves solubility• Synthetically versatile and accessible• Conformational flexibility | • High flexibility can incur an entropic penalty• Potential for lower metabolic stability | 10-500 nM[9] |
| Alkyl Linkers | -(CH₂)n- | • Synthetically simple• High conformational flexibility | • Can increase lipophilicity and reduce solubility• Often susceptible to metabolism | >100 nM[3] |
Analysis of Performance:
PROTACs targeting CDK4 and CDK6 with flexible linkers have shown varied efficacy, with DC50 values often in the mid-to-high nanomolar range.[9] The development of potent degraders like CPD-39, which incorporates a rigid spirocyclic linker, suggests that constraining the conformational freedom of the molecule can be a successful strategy to achieve potent degradation. The rigidity of the spiro[3.3]heptane linker likely orients the CDK4/6 inhibitor and the E3 ligase ligand in a geometry that is highly favorable for the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation. This contrasts with flexible linkers, where only a fraction of the possible conformations may be active, thus requiring higher concentrations to achieve the same effect.
Experimental Protocols
Accurate and reproducible data are crucial for the objective comparison of PROTAC linkers. Below are detailed methodologies for key experiments used to characterize PROTAC performance.
Protocol 1: Western Blot for Target Protein Degradation (DC50/Dmax Determination)
This is the foundational assay to quantify the extent of protein degradation induced by a PROTAC.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S for CDK4/6) at a density to ensure 70-80% confluency at the time of harvest. Allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for the desired duration (typically 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis and Quantification: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors. Determine the total protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., anti-CDK4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Analysis: Quantify the densitometry of the bands. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle control for each concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]
Protocol 2: Synthesis of a PROTAC using a Spiro[3.3]heptane Linker
The following is a representative synthetic scheme for coupling a linker like tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate to a POI ligand and an E3 ligase ligand. This typically involves standard amide bond formation or nucleophilic substitution reactions.
Step-by-Step Methodology (Illustrative):
-
Activation and First Coupling: Dissolve the POI ligand containing a carboxylic acid (1.0 eq) and the Boc-protected spiro[3.3]heptane diamine linker (1.1 eq) in an anhydrous solvent like DMF. Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir at room temperature until LC-MS analysis indicates completion of the reaction.
-
Purification: Purify the resulting intermediate by flash chromatography or preparative HPLC.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and add an acid such as trifluoroacetic acid (TFA) to remove the Boc protecting group. Stir until deprotection is complete, then concentrate under reduced pressure.
-
Second Coupling: The method for the second coupling depends on the functional group on the E3 ligase ligand. For instance, if the E3 ligase ligand has a suitable leaving group, a nucleophilic substitution with the newly exposed amine on the linker can be performed.
-
Final Purification: Purify the final PROTAC compound using preparative HPLC to yield the desired product. Characterize thoroughly by LC-MS and NMR.
Conclusion and Future Outlook
The strategic design of PROTAC linkers is a critical frontier in the advancement of targeted protein degradation. While flexible linkers remain valuable tools for initial screening, rigid three-dimensional scaffolds like the spiro[3.3]heptane core represent a clear step towards rationally designed, next-generation degraders. The evidence suggests that the conformational constraint imposed by these linkers can translate into enhanced potency and improved physicochemical properties. The performance of degraders like CPD-39 underscores the potential of this linker class to solve challenges in drugging difficult targets.
Future research will undoubtedly focus on expanding the toolbox of rigid and functional linkers. Advances in computational modeling will further enable the in silico design of linkers with optimal geometries for specific POI-E3 ligase pairs, reducing the empiricism currently inherent in PROTAC development. As our understanding of the "linkerology" of PROTACs deepens, molecules like tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate and its derivatives will be instrumental in unlocking the full therapeutic potential of targeted protein degradation.
References
- ChemPep. (n.d.). Overview of PROTAC Linkers.
- BenchChem. (2025). A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design.
- AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
- MedChemExpress. (n.d.). tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate.
-
ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
- RSC Publishing. (n.d.). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
- Precise PEG. (n.d.). Linkers in PROTACs.
-
ResearchGate. (2025, October 7). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. [Link]
-
ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. [Link]
- BenchChem. (2025). A Comparative Analysis of PROTACs with Different Linker Compositions: A Guide for Researchers.
- MedChemExpress. (n.d.). CPD-39.
- MedChemExpress. (n.d.). tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate.
-
National Center for Biotechnology Information. (n.d.). tert-butyl N-(6-oxospiro(3.3)heptan-2-yl)carbamate. PubChem Compound Summary for CID 39872257. Retrieved from [Link]
- BenchChem. (2025). Functional assays to validate the activity of PROTACs with different linkers.
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Journal of the American Chemical Society. (2025, April 10). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. [Link]
-
ResearchGate. (2025, August 10). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
MDPI. (n.d.). Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Biological Evaluation of PROTACs Featuring the Tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate Linker
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[2] While the choice of warhead and E3 ligase ligand dictates target specificity and recruitment, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's ultimate biological activity, influencing everything from cell permeability to the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 Ligase).[2]
The use of rigid or constrained linkers, such as those derived from tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate, represents a sophisticated strategy in PROTAC design.[3][4] Unlike flexible alkyl or PEG linkers, spirocyclic scaffolds introduce conformational restraint. This rigidity can pre-organize the PROTAC molecule into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex and leading to enhanced degradation potency. However, this rigidity can also pose challenges, including reduced solubility and cell permeability, which are common hurdles for molecules that often violate Lipinski's Rule of Five.[5]
This guide provides a comprehensive framework for the biological evaluation of PROTACs synthesized with the tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate linker. We will objectively compare the necessary evaluation workflow against that for PROTACs with more conventional linkers, providing the experimental rationale and detailed protocols required to thoroughly characterize these next-generation degraders.
The PROTAC Mechanism of Action: A Visual Overview
The fundamental goal of a PROTAC is to induce the proximity of a target protein and an E3 ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome. This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.[6]
Caption: PROTAC-mediated protein degradation pathway.
Part I: Foundational In Vitro and Cellular Evaluation
The initial evaluation of a novel PROTAC is a multi-step process designed to confirm its mechanism of action and quantify its potency, efficacy, and selectivity.
Target Engagement and Ternary Complex Formation
Before assessing degradation, it is crucial to confirm that the PROTAC can simultaneously bind its intended targets. The stability of the ternary complex is often a better predictor of degradation potency than the binary binding affinities of the individual ligands.[7]
Recommended Assays:
-
Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): These assays can quantify binary binding affinities and, in a competitive format, assess the formation of the ternary complex.[7][8][9]
-
Co-Immunoprecipitation (Co-IP): A classic cellular method to validate that the PROTAC induces an interaction between the POI and the E3 ligase inside the cell.[8] To prevent the rapid degradation of the target, cells should be pre-treated with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924).[8]
Causality Behind Experimental Choice: Verifying ternary complex formation is a critical first step. A PROTAC that fails to bridge the POI and E3 ligase effectively in a cellular context will not induce degradation, regardless of the individual ligands' binding affinities. This step validates the fundamental premise of the PROTAC's design.
Quantifying Degradation: DC₅₀ and Dₘₐₓ Determination
The most critical metrics for a PROTAC's performance are its half-maximal degradation concentration (DC₅₀) and its maximum level of degradation (Dₘₐₓ).[10][11] A lower DC₅₀ indicates higher potency, while a higher Dₘₐₓ (closer to 100%) indicates greater efficacy.
Caption: Experimental workflow for determining DC₅₀ and Dₘₐₓ values.
Experimental Protocol: Western Blot for DC₅₀/Dₘₐₓ Determination
This protocol describes the standard method for assessing PROTAC-induced protein degradation.[10][11]
1. Cell Culture and Treatment: a. Seed the appropriate cell line in 12- or 24-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[11] b. Prepare serial dilutions of the Spiro-PROTAC and a comparator (e.g., a PEG-linker PROTAC) in complete growth medium. A typical concentration range is 0.1 nM to 10,000 nM. c. Include a vehicle-only control (e.g., 0.1% DMSO). Ensure the final DMSO concentration is consistent across all wells.[11] d. Aspirate the old medium and add the medium containing the different PROTAC concentrations. e. Incubate for the predetermined optimal time (e.g., 18-24 hours), which should be established in a preliminary time-course experiment.[11]
2. Cell Lysis and Protein Quantification: a. After incubation, wash the cells once with ice-cold PBS. b. Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at ~14,000 rpm for 15 minutes at 4°C. d. Determine the protein concentration of each lysate using a BCA assay.
3. Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. b. Denature samples by heating at 95°C for 5-10 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[10] g. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10] h. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
4. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the POI band intensity to the corresponding loading control band intensity for each sample. c. Calculate the percentage of protein remaining for each concentration relative to the vehicle (DMSO) control. d. Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC₅₀ and Dₘₐₓ values.[10]
Mechanism of Action (MoA) Validation
It is essential to prove that the observed protein loss is due to the intended PROTAC mechanism. This is achieved by co-treating cells with inhibitors of the ubiquitin-proteasome system.
-
Proteasome Dependence: Co-treatment of the PROTAC with a proteasome inhibitor like MG132 or Carfilzomib should "rescue" the target protein from degradation.[8]
-
E3 Ligase Dependence: If using a CRBN-recruiting PROTAC, pre-treatment with an excess of a CRBN ligand like thalidomide will competitively block the PROTAC from binding CRBN, thus preventing degradation. Similarly, co-treatment with MLN4924, an inhibitor of the Nedd8-activating enzyme required for Cullin-RING ligase activity, should also abrogate degradation.[8]
Selectivity Profiling
A key advantage of PROTACs can be improved selectivity over traditional inhibitors.[12] It is crucial to determine if the PROTAC degrades only the intended target or if it has off-target effects.
-
Family-Member Selectivity: If the target is part of a protein family (e.g., BET proteins like BRD2, BRD3, BRD4), Western blotting for the other family members is a straightforward way to assess initial selectivity.[12]
-
Proteome-Wide Selectivity: Unbiased, mass spectrometry-based proteomics is the gold standard for assessing selectivity across the entire proteome.[13] By comparing the proteomes of cells treated with the PROTAC versus a vehicle control, one can identify all proteins that are significantly downregulated. Shorter treatment times are often used to distinguish direct from indirect targets.[8]
Comparative Analysis: Spiro-Linker vs. Flexible-Linker PROTACs
PROTACs synthesized with the rigid tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate linker are hypothesized to have different performance profiles compared to those with traditional flexible linkers (e.g., PEG). The following table presents a hypothetical comparison of key parameters for a BRD4-targeting PROTAC, illustrating the type of data generated from the described assays.
| Parameter | Spiro-PROTAC (Hypothetical) | PEG-PROTAC (Hypothetical) | Rationale for Difference |
| BRD4 DC₅₀ | 5 nM | 25 nM | The rigid spiro-linker may better orient the ligands, leading to a more stable ternary complex and higher degradation potency. |
| BRD4 Dₘₐₓ | >95% | >95% | Both PROTACs may achieve near-complete degradation at saturating concentrations. |
| BRD2/3 Degradation | Minimal | Moderate | The specific geometry imposed by the spiro-linker could enhance selectivity for BRD4 over other BET family members.[12] |
| Cell Permeability (PAMPA) | Low | Moderate | Increased rigidity and potential for intramolecular hydrogen bonding can decrease passive permeability.[13] |
| Metabolic Stability | High | Moderate | The spirocyclic core is less susceptible to metabolic enzymes compared to a linear PEG chain. |
Part II: Preclinical In Vivo Evaluation
Promising candidates from in vitro testing must be evaluated in vivo to assess their drug-like properties.
-
Pharmacokinetics (PK): This involves administering the PROTAC to an animal model (e.g., mouse, rat) and measuring its concentration in plasma and tissues over time. This determines key parameters like half-life, clearance, and bioavailability.[]
-
Pharmacodynamics (PD): In parallel with PK studies, target protein levels are measured in relevant tissues (e.g., tumor tissue for an oncology target) at various time points post-dose. This establishes the relationship between drug exposure and target degradation in a living system.[][15]
-
Efficacy Studies: The ultimate test is whether the PROTAC shows a therapeutic effect in a relevant disease model, such as a patient-derived xenograft (PDX) model for cancer.[] Tumor growth inhibition and target degradation in the tumor are measured.[16]
Conclusion
The biological evaluation of PROTACs, particularly those incorporating novel linkers like tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate, requires a systematic and rigorous experimental cascade. The rigidity offered by this spirocyclic linker presents a compelling strategy for enhancing potency and selectivity, but it necessitates a thorough assessment of its impact on physicochemical properties like permeability. By following the comprehensive framework outlined in this guide—from confirming the mechanism of action and quantifying cellular potency to assessing proteome-wide selectivity and in vivo efficacy—researchers can effectively benchmark these advanced degraders against conventional alternatives and identify candidates with the highest potential for clinical success.
References
-
Dong, B., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]
-
Edmond, J., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Molecular Biology. [Link]
-
Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]
-
Bio-Techne. Assays for Targeted Protein Degradation. [Link]
-
Han, X., et al. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Signal Transduction and Targeted Therapy. [Link]
-
Tang, W., & Wang, J. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
-
ResearchGate. In vivo dosing of PROTAC 6 in rats caused the degradation of RIPK2 and.... [Link]
-
ScienceOpen. PROTACs improve selectivity for targeted proteins. [Link]
-
ResearchGate. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. [Link]
-
ResearchGate. Determination of PROTAC efficacy. A. PROTACs having different linker.... [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
Sources
- 1. lifesensors.com [lifesensors.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Guide to the tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate Linker in Drug Development
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted therapeutics, the choice of a chemical linker is a pivotal decision that profoundly influences a drug candidate's success. The linker, the molecular bridge connecting a targeting moiety to a therapeutic payload, dictates the conjugate's stability, pharmacokinetic profile, and ultimately, its therapeutic index. This guide provides an in-depth, objective comparison of the in vitro and in vivo stability of the tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate linker, a novel scaffold gaining traction in the design of sophisticated drug conjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The core of this linker is the spiro[3.3]heptane moiety, a rigid, three-dimensional scaffold that offers distinct advantages in drug design.[1] Its inherent rigidity can favorably position the connected moieties for optimal interaction with their biological targets, while its saturated, sp³-rich nature often imparts enhanced metabolic stability compared to more traditional, flexible linkers. Coupled with the well-understood chemistry of the tert-butoxycarbonyl (Boc) protecting group, this linker presents a compelling option for next-generation therapeutics. This guide will dissect the stability of this linker, providing supporting experimental data and detailed protocols to empower researchers in their rational drug design endeavors.
The Structural Rationale: Why Spiro[3.3]heptane?
The selection of the spiro[3.3]heptane core is a deliberate choice rooted in the pursuit of enhanced drug-like properties. Unlike linear alkyl or polyethylene glycol (PEG) linkers that can adopt numerous conformations, the spirocyclic system locks the linker into a more defined three-dimensional orientation. This rigidity can minimize undesirable interactions with plasma proteins and metabolic enzymes, potentially leading to a longer circulatory half-life and improved tumor penetration.
Furthermore, the replacement of aromatic rings, often found in drug scaffolds, with saturated bioisosteres like spiro[3.3]heptane has been shown to improve metabolic stability. A compelling study on an analog of the anticancer drug Sonidegib demonstrated that the incorporation of a spiro[3.3]heptane core in place of a phenyl ring significantly increased its metabolic stability in human liver microsomes. This suggests that the spiro[3.3]heptane scaffold is not readily recognized by common drug-metabolizing enzymes, a highly desirable trait for a linker destined for the systemic circulation.
Predicting Stability: A Tale of Two Moieties
The stability of the tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate linker is primarily governed by the chemical robustness of its two key components: the spiro[3.3]heptane backbone and the tert-butyl carbamate (Boc) protecting group.
The Resilient Core: Spiro[3.3]heptane
The spiro[3.3]heptane scaffold is a purely aliphatic, carbocyclic system. As such, it is largely inert to enzymatic degradation by common metabolic pathways that target more functionalized linkers. It lacks obvious sites for oxidation by cytochrome P450 enzymes or hydrolysis by esterases and proteases, which are major routes of metabolism for many drug linkers. This inherent stability of the carbon framework is a significant contributor to the overall robustness of the linker.
The Conditional Shield: tert-Butyl Carbamate (Boc)
The tert-butyl carbamate group is a widely used protecting group for amines in organic synthesis, and its stability profile is well-documented. A key feature of the Boc group is its remarkable stability under a wide range of conditions, including basic, nucleophilic, and oxidative environments. However, it is designed to be readily cleaved under acidic conditions.[2]
This conditional lability is a critical aspect of the linker's function. In the neutral pH of the bloodstream (pH ~7.4), the Boc group is expected to be highly stable, preventing premature release of a conjugated payload. However, upon internalization into the acidic environment of endosomes (pH 5.5-6.0) or lysosomes (pH 4.5-5.0) within target cells, the Boc group can be cleaved, liberating the amine and potentially triggering the release of the active drug. The kinetics of this acid-catalyzed cleavage are well-studied and show a dependence on the acid concentration.[2]
Comparative Stability Analysis
While direct, head-to-head quantitative stability data for the tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate linker against all other linker types is not yet extensively published, we can draw strong inferences from the available literature on its constituent parts and related structures.
| Linker Type | In Vitro Stability (Plasma/Serum) | In Vivo Stability (General) | Key Considerations |
| tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate | High (Predicted) : The spiro[3.3]heptane core is metabolically robust. The Boc group is stable at physiological pH. | High (Predicted) : Expected to exhibit good pharmacokinetic properties due to the stability of the spirocyclic core. | Acid-lability of the Boc group can be exploited for targeted release in acidic microenvironments. |
| Alkyl Linkers | Variable : Stability depends on the length and substitution of the alkyl chain. Can be susceptible to metabolism. | Variable : Can be subject to metabolic degradation, leading to shorter half-lives. | Hydrophobicity can lead to aggregation and rapid clearance. |
| PEG Linkers | High : Generally stable to enzymatic degradation. | Good : Can improve solubility and prolong circulation time. | Can sometimes lead to the formation of anti-PEG antibodies. |
| Cleavable Peptide Linkers (e.g., Val-Cit) | Variable : Stability can be species-dependent. For example, Val-Cit is less stable in mouse plasma compared to human plasma. | Variable : Designed to be cleaved by specific enzymes (e.g., cathepsins) in the tumor microenvironment. | Premature cleavage in circulation can lead to off-target toxicity. |
Experimental Protocols for Stability Assessment
To empirically validate the stability of the tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate linker, a series of well-established in vitro and in vivo assays should be performed.
In Vitro Plasma Stability Assay
This assay is a crucial first step in evaluating the stability of a linker in a biologically relevant matrix.
Objective: To determine the rate of degradation of the linker-drug conjugate in plasma from various species (e.g., human, mouse, rat).
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., an ADC or a small molecule conjugate containing the linker) in a suitable organic solvent (e.g., DMSO).
-
Thaw frozen plasma from the desired species at 37°C.
-
-
Incubation:
-
Spike the test compound into the pre-warmed plasma to a final concentration of 1 µM. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid protein precipitation.
-
Incubate the plasma samples at 37°C with gentle agitation.
-
-
Time Points:
-
Collect aliquots of the plasma samples at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
-
Sample Processing:
-
At each time point, terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the samples to precipitate plasma proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the intact test compound remaining.
-
The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½).
-
Data Interpretation: A long half-life in plasma indicates high stability. For comparison, a control compound with known plasma instability should be run in parallel.
Workflow for In Vitro Plasma Stability Assay
In Vivo Pharmacokinetic Study
This study provides the most relevant information on the linker's stability in a living organism.
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a drug conjugate containing the linker.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Dosing: Administer the test compound to the animals via a relevant route (e.g., intravenous bolus).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the intact drug conjugate in the plasma samples using a validated analytical method (e.g., LC-MS/MS or ELISA).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, such as clearance, volume of distribution, and half-life.
Data Interpretation: A low clearance and long half-life are indicative of high in vivo stability.
Sources
A Comparative Guide to the Structure-Activity Relationship of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate Analogs in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of target proteins. These heterobifunctional molecules are composed of a warhead that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers the two. While significant attention is often paid to the warhead and E3 ligase ligand, the linker is far from a passive component. Its length, flexibility, and chemical nature are critical determinants of a PROTAC's efficacy, influencing ternary complex formation, cell permeability, and overall degradation potency.
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of PROTACs incorporating rigid spirocyclic linkers derived from tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate and its analogs. By examining experimental data, we aim to elucidate the causal relationships between linker structure and PROTAC performance, offering valuable insights for the rational design of next-generation protein degraders.
The Rationale for Rigid Linkers: Escaping Flatland in PROTAC Design
Historically, PROTAC linkers have been dominated by flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility. However, there is a growing body of evidence highlighting the potential benefits of incorporating rigid motifs into the linker architecture. Rigid linkers, such as those based on the spiro[3.3]heptane scaffold, can:
-
Pre-organize the PROTAC into a bioactive conformation , reducing the entropic penalty upon binding to the target protein and E3 ligase, which can lead to more stable and productive ternary complexes.
-
Improve physicochemical properties , such as cell permeability and metabolic stability, by reducing the polar surface area and limiting conformational flexibility that can lead to unfavorable interactions.
-
Enhance selectivity by disfavoring the formation of off-target ternary complexes.
-
Provide novel intellectual property in a competitive landscape.
The spiro[3.3]heptane core is an attractive rigid scaffold due to its three-dimensional structure, which allows for precise control over the spatial orientation of the warhead and E3 ligase ligand.
Comparative Analysis: Spirocyclic vs. Flexible Linkers in H-PGDS PROTACs
A compelling case study illustrating the impact of linker rigidity comes from a comparative analysis of three PROTACs designed to target hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the inflammatory pathway.[1] These PROTACs share the same warhead and E3 ligase ligand but differ in the rigidity of their linkers.
| PROTAC | Linker Type | Key Structural Feature | Binding Affinity (Kd, nM) | Degradation Activity (DC50, nM) | Intracellular Accumulation | Ternary Complex Stability |
| PROTAC-1 | Flexible | Methylene chain | ~50 | ~100 | Moderate | High |
| PROTAC-2 | Semi-rigid | Modified methylene chain | ~50 | ~100 | Moderate | Moderate |
| PROTAC-3 | Rigid | Spirocyclic structure | ~50 | ~100 | High | Low |
Data synthesized from a comparative study on H-PGDS PROTACs.[1]
Key Observations and Mechanistic Insights
-
Similar Binding and Degradation: All three PROTACs exhibited comparable binding affinities to H-PGDS and similar degradation potencies. This suggests that for this particular target, the increased rigidity of the spirocyclic linker did not negatively impact the ability of the PROTAC to induce degradation.[1]
-
Enhanced Intracellular Accumulation: The most rigid derivative, PROTAC-3, containing the spirocyclic linker, showed significantly higher intracellular accumulation. This is a crucial finding, as it suggests that the rigidification of the linker can improve cell permeability, a common challenge in PROTAC development.[1]
-
A Trade-off in Ternary Complex Stability: Interestingly, the increased rigidity of the spirocyclic linker in PROTAC-3 led to the formation of a less stable ternary complex. This highlights a potential trade-off between improved physicochemical properties (like cell permeability) and the dynamics of ternary complex formation.[1]
-
Implications for Rational Design: This study underscores the importance of a multi-parameter optimization approach in linker design. While a rigid linker may enhance cell uptake, it is crucial to ensure that it still allows for the formation of a productive and stable ternary complex. The optimal linker design is likely a balance between rigidity and flexibility, tailored to the specific protein target and E3 ligase pair.[1]
Synthesis of Spiro[3.3]heptane-Based Linkers and PROTACs
The synthesis of PROTACs incorporating spiro[3.3]heptane linkers involves a modular approach. The spirocyclic core is typically functionalized with appropriate handles for conjugation to the warhead and the E3 ligase ligand. Patents from companies like C4 Therapeutics describe the synthesis of "spirocyclic degronimers," which are spirocyclic E3 ligase targeting moieties that can be linked to a targeting ligand.[2][3]
The general synthetic workflow can be visualized as follows:
Figure 1. Generalized workflow for the synthesis of PROTACs with spiro[3.3]heptane linkers.
Experimental Protocols
A critical aspect of evaluating PROTAC performance is the use of robust and validated experimental assays. Below are representative protocols for key experiments in a PROTAC development campaign.
Western Blot for Protein Degradation
This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to a vehicle-treated control to determine DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC is binding to the target protein in the cellular environment.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a desired concentration.
-
Heating: Aliquot the cell suspension and heat the samples at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble and aggregated protein fractions by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot or other protein detection methods.
-
Data Interpretation: Binding of the PROTAC to the target protein will stabilize it, resulting in a higher melting temperature compared to the untreated control.
Conclusion and Future Perspectives
The incorporation of rigid spiro[3.3]heptane-based linkers, such as those derived from tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate, represents a promising strategy in the design of next-generation PROTACs. The experimental evidence, particularly from the comparative study of H-PGDS degraders, demonstrates that these rigid linkers can significantly enhance crucial properties like intracellular accumulation.[1] However, the observed trade-off with ternary complex stability underscores the nuanced and multi-faceted role of the linker in PROTAC function.[1]
Future research in this area should focus on:
-
Systematic SAR studies of spiro[3.3]heptane analogs with varying substitution patterns and stereochemistry to fine-tune the balance between rigidity, cell permeability, and ternary complex stability.
-
Application of computational modeling to predict the conformational preferences of spirocyclic linkers and their impact on the geometry of the ternary complex.
-
Exploration of a wider range of spirocyclic scaffolds beyond spiro[3.3]heptane to expand the chemical space for rigid linker design.
By continuing to unravel the complex structure-activity relationships of PROTAC linkers, the scientific community can accelerate the development of more potent, selective, and drug-like protein degraders for a wide range of therapeutic targets.
References
-
Recent PROTAC Patent Publications and Target Proteins - Marin Biologic Laboratories. (2024). [Link]
-
Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. (n.d.). [Link]
- WO2017197036A1 - Spirocyclic degronimers for target protein degradation - Google P
-
Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (2023). [Link]
- WO2021141662A1 - Proteolysis targeting chimeric molecules (protacs)
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). [Link]
-
Spirocyclic degronimers for target protein degradation - Patent US-10660968-B2. (2020). [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2023). [Link]
-
Protein Degradation - SpiroChem. (n.d.). [Link]
-
Current strategies for the design of PROTAC linkers: a critical review - PMC. (2020). [Link]
-
Methods to accelerate PROTAC drug discovery - PMC. (2024). [Link]
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (2023). [Link]
-
PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. (2024). [Link]
-
Identification of Actionable Targeted Protein Degradation Effector Sites through Site-Specific Ligand Incorporation-Induced Proximity (SLIP). (2023). [Link]
-
PROTACs– a game-changing technology - PMC. (2020). [Link]
-
Expertise of the month: PROTACS and Molecular Glues - SpiroChem. (2022). [Link]
-
Linker Design - SpiroChem. (n.d.). [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2020). [Link]
-
Linker-free PROTACs efficiently induce the degradation of oncoproteins. (2024). [Link]
Sources
- 1. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017197036A1 - Spirocyclic degronimers for target protein degradation - Google Patents [patents.google.com]
- 3. Spirocyclic degronimers for target protein degradation - Patent US-10660968-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Rigidity Dilemma: A Head-to-Head Comparison of Spiro[3.3]heptane and Piperidine-Based Linkers in PROTACs
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. The linker, once considered a mere tether, is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, metabolic stability, and the all-important formation of a productive ternary complex. Among the myriad of linker architectures, rigid linkers have gained prominence for their ability to pre-organize the PROTAC molecule into a bioactive conformation. This guide provides an in-depth, head-to-head comparison of two key classes of rigid linkers: the well-established piperidine-based linkers and the emerging spiro[3.3]heptane scaffolds.
Structural Underpinnings: Rigidity and Vectorial Properties
The fundamental difference between spiro[3.3]heptane and piperidine linkers lies in their three-dimensional architecture and the conformational constraints they impose on the PROTAC molecule.
Piperidine-based linkers are six-membered saturated heterocyclic rings that introduce a degree of rigidity compared to flexible alkyl or polyethylene glycol (PEG) linkers.[1] The chair conformation of the piperidine ring restricts the number of accessible conformations, which can lead to a more defined spatial orientation of the warhead and the E3 ligase ligand.[1] This pre-organization can be beneficial for reducing the entropic penalty upon binding to the target protein and the E3 ligase, potentially leading to more stable ternary complexes.[2] The nitrogen atom within the piperidine ring also offers a convenient handle for synthetic modifications and can influence the physicochemical properties of the PROTAC.[1]
Spiro[3.3]heptane-based linkers , on the other hand, introduce an even higher degree of rigidity. This is due to the spirocyclic fusion of two cyclobutane rings, which creates a highly constrained, three-dimensional structure. This rigid scaffold can significantly limit the conformational flexibility of the linker, leading to a more precise positioning of the two binding moieties.[3] The defined exit vectors from the spiro[3.3]heptane core can be strategically utilized to optimize the geometry of the ternary complex.[4]
Impact on Physicochemical Properties: A Balancing Act
The choice of linker has a profound impact on the "drug-like" properties of a PROTAC, particularly its solubility and permeability.
Piperidine-based linkers can enhance the aqueous solubility of PROTACs. The basic nitrogen atom in the piperidine ring can be protonated at physiological pH, increasing the polarity of the molecule.[5] This is a significant advantage, as many PROTACs are large, lipophilic molecules with poor solubility.[6][7] However, the increased polarity can sometimes negatively impact cell permeability. The introduction of a polar pyridine/piperidine motif can modulate the PROTAC's physicochemical properties to improve both aqueous solubility and cell permeability.[8]
Spiro[3.3]heptane-based linkers , being non-polar and rigid, can improve lipophilicity. While this may enhance membrane permeability, it can also lead to reduced aqueous solubility.[4] However, the rigid nature of the spiro[3.3]heptane scaffold can also lead to a more compact conformation of the PROTAC, which may shield some of the polar surface area and paradoxically improve permeability. One of the key advantages of spirocycles is their ability to enhance the three-dimensional character of a molecule, which can lead to improved pharmacokinetic properties.[3]
| Property | Piperidine Linker | Spiro[3.3]heptane Linker |
| Solubility | Can be enhanced due to the protonatable nitrogen atom.[5] | Generally lower aqueous solubility due to non-polar nature.[4] |
| Permeability | Can be a trade-off with solubility; optimization is key.[8] | Potentially improved due to increased lipophilicity and compact conformation.[3] |
| Lipophilicity (LogP) | Can be modulated by the overall linker structure. | Generally higher compared to more polar linkers.[4] |
Table 1: Comparison of Physicochemical Properties.
Metabolic Stability: A Clear Advantage for Rigidity
A major challenge in PROTAC development is their susceptibility to metabolic degradation. The linker is often a primary site of metabolism.[9][10]
Piperidine-based linkers have been shown to enhance the metabolic stability of PROTACs compared to more flexible linkers like PEG chains.[1] The cyclic and saturated nature of the piperidine ring makes it less prone to oxidation by cytochrome P450 enzymes.[9] The incorporation of piperidine and piperazine moieties in the clinical candidates ARV-110 and ARV-471 significantly improved their metabolic stability and potency.[1]
Spiro[3.3]heptane-based linkers , with their highly rigid and saturated hydrocarbon framework, are expected to exhibit excellent metabolic stability. The absence of easily oxidizable C-H bonds makes them resistant to common metabolic pathways.[4] This increased metabolic stability can lead to a longer half-life and improved in vivo exposure of the PROTAC.
Ternary Complex Formation and Degradation Efficacy: The Ultimate Test
The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target.[2]
Piperidine-based linkers , by providing conformational constraint, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[2] This can lead to positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other.[2] However, the rigidity of the piperidine linker may not always be optimal for achieving the ideal geometry for every target-E3 ligase pair.
Spiro[3.3]heptane-based linkers , with their even greater rigidity, can, in principle, lead to highly stable and well-defined ternary complexes. However, this high degree of rigidity can also be a double-edged sword. If the fixed conformation is not ideal for the protein-protein interactions within the ternary complex, it can hinder its formation and reduce degradation efficacy. A study on spirocyclic linkers revealed a trade-off between increased cell permeability due to rigidity and decreased stability of the ternary complex. This highlights the critical need for precise structural optimization when employing highly rigid linkers.
Synthesis and Experimental Protocols
The synthetic accessibility of linkers is a crucial consideration in the drug discovery process.
Synthesis of Piperidine-Based PROTACs
The synthesis of PROTACs with piperidine-based linkers typically involves standard amide coupling or reductive amination reactions.[11] Commercially available piperidine-containing building blocks with various functionalities are readily available, facilitating a modular approach to PROTAC synthesis.[12][13]
General Protocol for Amide Coupling:
-
Activation of Carboxylic Acid: Dissolve the warhead or E3 ligase ligand containing a carboxylic acid (1.0 eq) in an anhydrous solvent like DMF. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes.
-
Coupling Reaction: To the activated species, add the piperidine-containing linker with a free amine (1.1 eq). Stir the reaction mixture at room temperature until completion, monitoring by LC-MS.
-
Purification: Purify the final PROTAC product using preparative HPLC.
Synthesis of Spiro[3.3]heptane-Based PROTACs
The synthesis of spiro[3.3]heptane-containing PROTACs can be more challenging due to the construction of the spirocyclic core. However, recent advances have made functionalized spiro[3.3]heptane building blocks more accessible.[4] The synthesis of a PROTAC would then follow similar coupling strategies as described for piperidine linkers.
General Protocol for Synthesis of a Spiro[3.3]heptane Building Block: A practical synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has been developed, starting from a commercially available cyclobutanone derivative. This involves the preparation of a key 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane intermediate, followed by double alkylation to construct the spiro[3.3]heptane core. Subsequent functional group transformations provide access to a range of building blocks suitable for PROTAC synthesis.[4]
Experimental Evaluation of PROTAC Performance
A comprehensive evaluation of PROTACs with different linkers involves a battery of in vitro and cellular assays.
Ternary Complex Formation Assays
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for quantifying the binding affinities and cooperativity of ternary complex formation.[2][14]
SPR Protocol Outline:
-
Immobilize the E3 ligase on a sensor chip.
-
Inject the PROTAC at various concentrations to measure the binary interaction.
-
Inject a mixture of the PROTAC and the target protein to measure the ternary complex formation.
-
Analyze the sensorgrams to determine binding kinetics and affinity.
Metabolic Stability Assays
The metabolic stability of PROTACs is typically assessed using liver microsomes or hepatocytes.[9][10]
Liver Microsome Stability Assay Protocol Outline:
-
Incubate the PROTAC with liver microsomes and NADPH at 37°C.
-
Take samples at different time points and quench the reaction.
-
Analyze the remaining parent compound by LC-MS/MS to determine the half-life.
Cell Permeability Assays
The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell-based assays are commonly used to evaluate the passive and active transport of PROTACs across cell membranes.
Cellular Degradation Assays
Western blotting is the gold standard for visualizing and quantifying the degradation of the target protein in cells treated with a PROTAC. The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are key parameters to determine the potency and efficacy of a PROTAC.
Conclusion and Future Perspectives
The choice between spiro[3.3]heptane and piperidine-based linkers in PROTAC design is a nuanced decision that depends on the specific target and the desired properties of the final molecule.
-
Piperidine-based linkers offer a well-validated approach to introducing conformational rigidity, enhancing metabolic stability, and improving solubility. Their synthetic accessibility makes them a popular choice in PROTAC design.
-
Spiro[3.3]heptane-based linkers represent a newer, more rigid scaffold that holds great promise for developing PROTACs with superior metabolic stability and potentially improved cell permeability. However, their increased rigidity necessitates careful design to ensure productive ternary complex formation.
Ultimately, a successful PROTAC design will likely involve a systematic exploration of different linker architectures. The experimental protocols outlined in this guide provide a framework for the rational evaluation and optimization of PROTACs, paving the way for the development of next-generation protein degraders with enhanced therapeutic potential.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
- Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(20), 11615–11638.
- BenchChem. (2025). Application Notes and Protocols for "Piperidine-C-Pip-C2-Pip-C2-OH" in PROTAC Synthesis.
- Fascia, A. D., et al. (2022).
- BenchChem. (2025). Technical Support Center: Enhancing PROTAC® Solubility with Piperidine-Containing Linkers.
- Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(20), 11615–11638.
- Fascia, A. D., et al. (2022).
- Ciulli, A., et al. (2022). Chemical structures of PROTACs warheads used in this work.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Fascia, A. D., et al. (2022).
- Cecchini, C., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 674983.
- Singh, A., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Delivery, 20(3), 297-300.
- Stepan, A. F., et al. (2021). Synthesis and Physicochemical Characterization of 6‐Trifluoromethyl Spiro[3.3]heptane Building Blocks. Chemistry – A European Journal, 27(45), 11657-11662.
- Scott, J. S., et al. (2023). Property-based optimisation of PROTACs. MedChemComm, 14(1), 19-33.
-
Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. Retrieved from [Link]
- Ciulli, A. (2019). PROTAC-induced ternary complexes and their biophysical properties.
- Troup, R. I., et al. (2020). PROTACs with linkers optimised to improve physical properties.
- Fascia, A. D., et al. (2022).
- Fascia, A. D., et al. (2022). Classification of most common linkers used in PROTAC design based on...
- Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
- Linsky, T. W., et al. (2020).
- Hornberger, K. R., & Araujo, E. M. V. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry, 66(12), 7864–7876.
-
Profacgen. (n.d.). Ternary complex formation. Retrieved from [Link]
-
o2h discovery. (2024). Characterising PROTAC ternary complex formation using SPR. Retrieved from [Link]
- Ciulli, A. (2020). Mechanistic and Structural Features of PROTAC Ternary Complexes. Discovery - the University of Dundee Research Portal.
- Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 313-326.
- Zhang, X., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society, 145(30), 16566–16575.
- BOC Sciences. (2023). Metabolic Characteristics of PROTAC Drugs.
- Hornberger, K. R., & Araujo, E. M. V. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry, 66(12), 7864–7876.
- Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(20), 11615–11638.
- Cecchini, C., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules, 26(3), 648.
- Chen, Y., et al. (2024).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ternary complex formation - Profacgen [profacgen.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate. As a key building block in modern drug discovery, particularly in the synthesis of PROTACs and other complex molecules, its presence in research laboratories is increasingly common.[1][2] Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of a robust safety culture, protecting both laboratory personnel and the environment. This document moves beyond generic advice to offer a logical, scientifically-grounded workflow tailored to the specific hazard profile of this compound.
Hazard Identification and Inherent Risk
Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. This understanding forms the rationale for every subsequent handling and disposal step. Tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is classified under the Globally Harmonized System (GHS) with several key hazard statements.[3]
Table 1: GHS Hazard Profile for tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
| Hazard Class | GHS Code | Signal Word | Description |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[3][4] |
| Skin Irritation | H315 | Warning | Causes skin irritation.[3][5] |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation.[3][5] |
| Specific Target Organ Toxicity, Single Exposure | H335 | Warning | May cause respiratory irritation.[3][5] |
| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled (as noted by some suppliers).[6] |
Causality of Handling Protocols: The identified hazards directly dictate the minimum personal protective equipment (PPE) and handling procedures. The risk of skin and eye irritation (H315, H319) necessitates the use of nitrile gloves and safety glasses or goggles.[5][6] The potential for respiratory irritation (H335) and inhalation toxicity (H332) mandates that this compound, especially in its solid, powdered form, be handled within a certified chemical fume hood to prevent aerosolization and inhalation.[5][6]
The Core Principle: Hazardous Waste Determination
Based on its GHS classification, any waste containing tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate—whether it is expired pure compound, contaminated consumables (e.g., weigh boats, gloves, pipette tips), or reaction residues—must be managed as hazardous waste.[3][5]
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), generators of waste are legally responsible for determining if their waste is hazardous.[7][8][9] The acute toxicity and irritant properties of this compound firmly place it within this regulatory framework. Therefore, the following disposal methods are strictly prohibited:
-
Drain Disposal: Never wash this chemical down the sink.[6][10]
-
Regular Trash Disposal: Contaminated labware or containers cannot be placed in the common trash.[10]
-
Evaporation: Allowing solvent-based solutions of this compound to evaporate in a fume hood is not a permissible disposal method.[10]
On-Site Waste Management: A Step-by-Step Protocol
Proper management begins at the point of generation. A systematic approach within the laboratory ensures safety and prepares the waste for final disposal by trained professionals.
Experimental Protocol: Waste Accumulation and Segregation
-
Designate a Waste Container:
-
Properly Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EH&S) department.
-
Clearly write the full chemical name: "tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate". Avoid abbreviations or formulas.
-
If it is a mixed waste stream (e.g., in a solvent), list all components and their approximate percentages.[11]
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
-
Segregate from Incompatibles:
-
This compound is a carbamate ester. Store the designated waste container away from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[11]
-
Waste segregation is a critical safety measure. Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][11]
-
-
Accumulate Waste Safely:
-
Always add waste to the container inside a chemical fume hood to minimize exposure.
-
Keep the container closed at all times, except when adding waste.[7][10] This prevents the release of vapors and protects the lab atmosphere.
-
Place the primary waste container within a larger, chemically resistant secondary containment bin or tray.[10][11] This will contain any potential leaks or spills.
-
Do not fill the container beyond 90% capacity to allow for expansion.[11]
-
-
Requesting Disposal:
-
Once the container is full or the project is complete, seal it securely.
-
Complete the hazardous waste tag or collection request form as required by your institution's EH&S department.[10]
-
Store the sealed container in the SAA until it is collected by trained EH&S personnel or a licensed hazardous waste contractor.[10]
-
Disposal Workflow: From Laboratory to Final Disposition
The journey of chemical waste from a research lab to its final, environmentally sound disposal is a regulated, multi-step process. The following diagram illustrates the decision workflow that every researcher must follow.
Figure 1: Decision Workflow for Disposal.
This workflow illustrates the "cradle-to-grave" responsibility of the waste generator.[9][12] The researcher's duties (Laboratory Operations) are to safely identify, segregate, and contain the waste. Once a pickup is requested, the responsibility for transport and final disposal shifts to authorized professionals, ensuring compliance with all local, state, and federal regulations.[8]
Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Small Spill (in a fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the contaminated material into a designated hazardous waste container.
-
Large Spill: Evacuate the immediate area and notify your laboratory supervisor and institutional EH&S department at once. Do not attempt to clean it up yourself.
By adhering to this comprehensive guide, researchers can ensure that their vital work in drug discovery does not come at the cost of safety or environmental integrity. The principles of hazard awareness, proper segregation, secure containment, and professional disposal are the cornerstones of responsible chemical stewardship.
References
-
National Center for Biotechnology Information. (n.d.). tert-butyl N-(6-oxospiro(3.3)heptan-2-yl)carbamate. PubChem. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
American Chemical Society. (2020). Regulation of Laboratory Waste. Retrieved from [Link]
-
ASTM International. (2021). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2023). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Chemistry For Everyone. (2024, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Alfa Aesar. (2021). Safety Data Sheet: tert-Butyl carbamate. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tert-butyl N-(6-oxospiro(3.3)heptan-2-yl)carbamate | C12H19NO3 | CID 39872257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. vumc.org [vumc.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. youtube.com [youtube.com]
A Comprehensive Guide to Personal Protective Equipment for Handling tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a robust safety culture is paramount. This guide provides an in-depth, experience-driven framework for the safe handling of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate, focusing on the rationale behind personal protective equipment (PPE) selection, operational protocols, and disposal. Our commitment is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
Tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate is a spirocyclic compound incorporating a ketone and a carbamate functional group. While comprehensive toxicological data for this specific molecule may be limited, its structural motifs provide a basis for a thorough risk assessment. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
These classifications necessitate a stringent approach to minimizing exposure through all potential routes: ingestion, dermal contact, and inhalation.
Hazard Summary Table
| Hazard Statement | GHS Classification | Potential Effects |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Gastrointestinal irritation, nausea, vomiting. |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Redness, itching, inflammation, blistering, or pain upon contact.[3] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | Redness, pain, and potential for severe eye damage.[3] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | Irritation of the lungs and respiratory system. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a comprehensive evaluation of the known hazards associated with tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate.
Eye and Face Protection: The First Line of Defense
Given the serious eye irritation potential, robust eye protection is non-negotiable.
-
Recommendation: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
Rationale: Chemical safety goggles provide a seal around the eyes, preventing entry of dust, powders, or splashes. A face shield offers a broader barrier of protection for the entire face.
Hand Protection: Preventing Dermal Absorption
To mitigate the risk of skin irritation and potential systemic absorption, appropriate hand protection is crucial.
-
Recommendation: Wear appropriate protective gloves to prevent skin exposure.[5] Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in situations with a high risk of spillage, consider thicker, chemical-resistant gloves and consult the manufacturer's compatibility data.
-
Rationale: Gloves provide a physical barrier against direct skin contact with the chemical. It is imperative to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid cross-contamination.
Body Protection: Shielding Against Contamination
Protecting the skin on the arms, torso, and legs is essential to prevent accidental exposure.
-
Recommendation: Wear a laboratory coat or other appropriate protective clothing to prevent skin exposure.[5] Ensure the lab coat is fully buttoned. For larger scale operations, chemical-resistant aprons or coveralls may be necessary.
-
Rationale: Protective clothing minimizes the area of exposed skin, reducing the likelihood of contact with the chemical.
Respiratory Protection: Safeguarding the Respiratory System
Given that the compound may cause respiratory irritation, particularly if it is a dust or aerosol, respiratory protection is a critical consideration.
-
Recommendation: A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated.[5]
-
Rationale: Respirators filter out airborne particles, preventing them from being inhaled. The choice of respirator and cartridge should be based on a formal risk assessment of the specific procedure being performed.
Operational and Disposal Plans: A Step-by-Step Guide
A meticulous and well-rehearsed workflow is essential for minimizing the risk of exposure and ensuring the safe disposal of chemical waste.
Safe Handling Protocol
Preparation:
-
Work Area: Always handle tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]
-
PPE Donning: Put on all required PPE (lab coat, gloves, and eye protection) before handling the chemical.
Handling:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3]
-
Minimize Dust: If the compound is a solid, handle it carefully to minimize the generation of dust.[5]
-
Grounding: For larger quantities, ground and bond containers and receiving equipment to prevent static discharge.[5]
Post-Handling:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[3]
-
Clothing: Remove any contaminated clothing immediately and launder it before reuse.[3][5]
-
Work Area: Clean the work area thoroughly after completion of the task.
Safe Handling Workflow
Caption: A logical workflow for the safe handling of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate.
Spill and Emergency Procedures
Small Spills:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled, and closed container for disposal.[5]
-
Use absorbent paper to clean any remaining material.[5]
First Aid:
-
Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][5]
-
Skin: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][5]
-
Inhalation: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]
Disposal Plan
All waste generated from the handling of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate must be considered hazardous.
-
Procedure: Dispose of the contents and container in accordance with all local, state, and federal regulations. This typically involves collection in a designated, labeled hazardous waste container for pickup by a licensed waste disposal company. Do not dispose of down the drain.[3]
Disposal Decision Tree
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
